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Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate Documentation Hub

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  • Product: Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate
  • CAS: 952182-23-9

Core Science & Biosynthesis

Exploratory

Mass Spectrometry Fragmentation Pattern of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Mechanistic Guide

Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern oncology and immunology, frequently serving as the hinge-binding core in kinase inhibitors targeting JAK, BTK...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern oncology and immunology, frequently serving as the hinge-binding core in kinase inhibitors targeting JAK, BTK, and FGFR[1]. During the synthetic elaboration of these complex active pharmaceutical ingredients (APIs), the pyrrole nitrogen is routinely protected with a p-toluenesulfonyl (tosyl) group to prevent unwanted side reactions[2]. Consequently, intermediates such as Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate are ubiquitous in drug development pipelines.

High-resolution mass spectrometry (HRMS) is the gold standard for verifying the structural integrity of these highly substituted azaindoles[3]. However, the presence of three distinct functional domains—a labile sulfonamide, a cleavable methyl ester, and a highly stable conjugated core—creates a complex, energy-dependent fragmentation landscape. This whitepaper provides a comprehensive, mechanistic breakdown of the gas-phase ion chemistry of this critical intermediate, equipping analytical scientists with the theoretical grounding and self-validating protocols necessary for robust LC-MS/MS characterization.

Structural Anatomy & Ionization Dynamics

Understanding the fragmentation of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Exact Mass: 330.0674 Da) begins with its protonation dynamics. In positive electrospray ionization (ESI+), the molecule predominantly protonates at the pyridine nitrogen (N7), which is the most basic site on the molecule. This yields a highly abundant precursor ion [M+H]+ at m/z 331.0753 .

The subsequent collision-induced dissociation (CID) is governed by Stevenson’s Rule , which dictates that upon bond cleavage, the charge will remain with the fragment possessing the lower ionization energy. Because the tosyl group and the substituted azaindole core have competitive ionization energies, the initial fragmentation event bifurcates, creating two parallel mechanistic cascades.

Mechanistic Breakdown of the Fragmentation Tree
Pathway A: The Sulfonamide Bifurcation (N-S Bond Cleavage)

The N-S bond of the sulfonamide is the weakest link in the molecule. Upon low-energy collisional activation, this bond ruptures via two competing pathways:

  • Charge Retention on the Tosyl Group: Inductive cleavage results in the ejection of the Tosyl Cation (m/z 155.0167) . As collision energy increases, this cation undergoes a rapid neutral loss of sulfur dioxide (SO2, 64 Da) to form the highly stable, resonance-stabilized Tropylium/Tolyl Cation (m/z 91.0548) . This m/z 91 peak is typically the base peak at high collision energies. Further degradation yields the cyclopentadienyl cation (m/z 65.0391) via the loss of acetylene (C2H2).

  • Charge Retention on the Core: Alternatively, the molecule undergoes a proton-transfer rearrangement, resulting in the neutral loss of p-tolylsulfene (154 Da). This leaves the charge on the Detosylated Core (m/z 177.0664) .

Pathway B: Ester Degradation (The Acylium Cascade)

Once the core is detosylated (m/z 177), the secondary functional group—the C3 methyl ester—begins to fragment. The dominant pathway is the neutral loss of methanol (CH3OH, 32 Da), driven by the interaction between the ester and the adjacent pyrrole proton, forming a highly reactive Acylium Ion (m/z 145.0402) .

Pathway C: Deep Core Fragmentation

At elevated collision energies (>35 eV), the acylium ion (m/z 145) undergoes a classic decarbonylation event, losing carbon monoxide (CO, 28 Da) to yield the bare 7-Azaindolyl Cation (m/z 117.0453) . The 7-azaindole core itself is exceptionally robust due to its aromaticity and rarely fragments further under standard CID conditions.

MS_Fragmentation M Precursor Ion[M+H]+ m/z 331.07 C16H15N2O4S+ Ts Tosyl Cation m/z 155.01 C7H7SO2+ M->Ts N-S Cleavage (Charge Retention on Ts) Core Detosylated Core m/z 177.07 C9H9N2O2+ M->Core Neutral Loss of Tolylsulfene (154 Da) Trop Tropylium Cation m/z 91.05 C7H7+ Ts->Trop -SO2 (64 Da) Cp Cyclopentadienyl m/z 65.04 C5H5+ Trop->Cp -C2H2 (26 Da) Acyl Acylium Ion m/z 145.04 C8H5N2O+ Core->Acyl -CH3OH (32 Da) Aza 7-Azaindolyl Cation m/z 117.05 C7H5N2+ Acyl->Aza -CO (28 Da)

Bifurcated CID fragmentation pathway of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Quantitative Fragment Summary

The following table summarizes the key diagnostic ions required for Multiple Reaction Monitoring (MRM) or HRMS targeted screening.

Fragment Ion (m/z)Elemental FormulaTheoretical MassMass Error LimitRel. Abundance (Low CE)Rel. Abundance (High CE)Mechanistic Origin
331.0753 C16H15N2O4S+331.0753< 2.0 ppm100%5%Precursor [M+H]+
177.0664 C9H9N2O2+177.0664< 2.0 ppm45%15%[M+H - Tolylsulfene]
155.0167 C7H7SO2+155.0167< 2.0 ppm80%10%Tosyl Cation
145.0402 C8H5N2O+145.0402< 2.0 ppm5%40%[Core+H - CH3OH]
117.0453 C7H5N2+117.0453< 2.0 ppm0%60%[Acylium - CO]
91.0548 C7H7+91.0548< 2.0 ppm10%100%[Tosyl - SO2]
65.0391 C5H5+65.0391< 2.0 ppm0%35%[Tropylium - C2H2]

Experimental Protocol: High-Resolution LC-MS/MS Workflow

To ensure data integrity, the analytical protocol must be a self-validating system . Because the tosyl group is highly labile, it is prone to in-source fragmentation (breaking apart in the ESI source before reaching the mass analyzer). If not controlled, this creates false positives where the instrument detects m/z 177 as a precursor rather than a fragment. The following step-by-step workflow eliminates this artifact.

MS_Workflow Prep 1. Sample Prep Matrix Spiking 0.1% FA Chrom 2. UHPLC Separation C18 Gradient Isomer Resolution Prep->Chrom Source 3. ESI Optimization Low Cone Voltage Prevent In-Source CID Chrom->Source CID 4. CE Ramping 15eV, 25eV, 40eV Full Pathway Capture Source->CID Valid Valid CID->Valid

Self-validating LC-MS/MS experimental workflow for labile sulfonamide analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Standardization

  • Action: Dissolve the analyte in a 50:50 mixture of LC-MS grade Acetonitrile:Water containing 0.1% Formic Acid, yielding a final concentration of 1 µg/mL.

  • Causality: Formic acid provides the abundant proton environment necessary for efficient ESI+. The pyridine nitrogen (pKa ~ 4.5) is readily protonated under these acidic conditions, maximizing the [M+H]+ precursor ion yield.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Utilize a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) running a steep gradient of 5% to 95% organic mobile phase over 3 minutes.

  • Causality: UHPLC temporally separates the intact molecule from any spontaneous degradation products in the sample vial. By ensuring that the m/z 177 fragment strictly co-elutes with the m/z 331 precursor at the exact same retention time, you validate that it is a true MS2 fragment and not a chemical impurity.

Step 3: ESI Source Optimization (In-Source Fragmentation Control)

  • Action: Set the capillary voltage to 3.0 kV and strictly limit the cone voltage (or declustering potential) to a low setting (≤ 20 V). Desolvation temperature should not exceed 350°C.

  • Causality: The N-S sulfonamide bond is thermally and electrically fragile. High cone voltages will induce premature in-source fragmentation, depleting the m/z 331 precursor pool before it can be isolated by the first quadrupole (Q1).

Step 4: Collision-Induced Dissociation (CID) Energy Ramping

  • Action: Acquire targeted MS/MS spectra using a stepped collision energy (CE) approach: 15 eV, 25 eV, and 40 eV.

  • Causality: A single CE cannot capture the full mechanistic lineage. Low CE (15 eV) selectively cleaves the weak N-S bond, capturing the primary m/z 155 and 177 ions. High CE (40 eV) provides the necessary activation energy to shatter the stable azaindole core and tosyl cation, revealing the deep structural nodes (m/z 91, 117, and 65).

Step 5: Data Validation via Isotopic Fidelity

  • Action: Interrogate the MS1 and MS2 spectra for the presence of the 34S isotope peak (+1.9958 Da) at approximately 4.4% relative abundance.

  • Causality: This is the ultimate self-validation check. Fragments that retain the tosyl group (m/z 331, 155) must exhibit the 34S isotopic signature. Conversely, detosylated fragments (m/z 177, 145, 117) will strictly lack this signature, definitively proving the location of the bond cleavage.

References

  • Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - MDPI.1

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 - ACS Publications. 2

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances. 3

Sources

Foundational

Structural and Crystallographic Profiling of Methyl 1-Tosyl-1H-Pyrrolo[2,3-b]Pyridine-3-Carboxylate

A Technical Guide for Structure-Based Drug Design (SBDD) and X-Ray Diffraction Methodologies Executive Summary & Molecular Architecture Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 952182-23-9) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Structure-Based Drug Design (SBDD) and X-Ray Diffraction Methodologies

Executive Summary & Molecular Architecture

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 952182-23-9) is a highly privileged, orthogonally protected building block in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a well-established bioisostere for purine, frequently utilized to target the ATP-binding hinge region of kinases. As demonstrated in the synthesis of JAK1-selective inhibitors (), the azaindole nitrogen atoms form critical hydrogen bonds with the kinase hinge.

However, during early-stage synthesis and purification, the reactive pyrrole nitrogen (N1) must be protected. The introduction of the bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group at N1, coupled with a methyl carboxylate at C3, fundamentally alters the molecule's conformational dynamics and crystal packing. This whitepaper details the causality behind its crystallographic behavior, providing self-validating protocols for crystal growth and X-ray diffraction (XRD) analysis to support downstream drug development, such as MLK3 and SGK1 inhibitor optimization ().

Molecular_Workflow A Methyl 1-tosyl-1H-pyrrolo [2,3-b]pyridine-3-carboxylate B C3 Functionalization (Ester Hydrolysis) A->B Step 1 C N1 Deprotection (Tosyl Cleavage) B->C Step 2 D Kinase Hinge Binder (JAK1 / SGK1 Inhibitor) C->D Step 3

Workflow from protected intermediate to active kinase inhibitor via SBDD.

Crystallogenesis: Self-Validating Protocols

To obtain high-resolution XRD data, macroscopic single crystals devoid of twinning must be grown. The orthogonal properties of the lipophilic tosyl group and the polar ester dictate the solvent strategy.

Step-by-Step Vapor Diffusion Protocol
  • Solvent System Selection: Dissolve 50 mg of the compound in 1.5 mL of dichloromethane (DCM). Place the unsealed vial inside a larger, sealable chamber containing 5 mL of n-hexane (antisolvent).

    • Causality: The bulky N-tosyl group demands a halogenated solvent for complete solvation. Hexane acts as a highly volatile, slow-diffusing antisolvent that gradually lowers the solubility threshold without inducing thermal shock.

  • Equilibration: Seal the outer chamber and incubate at a strictly controlled 20 °C in a vibration-free environment for 48–72 hours.

    • Causality: Vibration and temperature fluctuations induce spontaneous nucleation, leading to microcrystalline powders. Strict environmental control ensures growth occurs at a single nucleation site.

  • Optical Validation: Harvest the crystals using a nylon loop and examine them under a cross-polarized stereomicroscope.

    • Self-Validating Mechanism: Rotate the crystal 360 degrees. If the crystal exhibits complete optical extinction (goes entirely dark) exactly every 90 degrees, it validates the presence of a single, untwinned crystal lattice. If the crystal remains partially illuminated or shows mosaic color patterns, it is twinned; the vapor pressure differential was too high, and the solvent ratio must be adjusted.

XRD_Protocol A 1. Crystallogenesis (Vapor Diffusion) B 2. Optical Validation (Polarized Microscopy) A->B Single crystal selection C 3. Cryo-Mounting (100 K, Paratone-N) B->C Extinction validation D 4. X-Ray Diffraction (Mo Kα Radiation) C->D Thermal motion suppression E 5. Data Reduction (Integration & Scaling) D->E R_int < 0.05 check F 6. Structure Refinement (Least-Squares) E->F R1 < 0.05 validation

Self-validating protocol for X-ray diffraction and structure refinement.

X-Ray Diffraction (XRD) Acquisition & Refinement

Once a valid single crystal is isolated, data collection must mitigate the thermal motion of the tosyl methyl group and the ester methoxy group. Standardized crystallographic parameters for tosylated azaindoles are well documented ().

Acquisition Protocol
  • Cryo-Mounting: Coat the validated crystal in Paratone-N oil and flash-cool to 100 K using a liquid nitrogen cryostream directly on the goniometer.

    • Causality: Flash-cooling to 100 K freezes the conformational flexibility of the ester and tosyl groups, preventing the smearing of electron density and artificially inflated thermal ellipsoids that plague room-temperature collections.

  • Data Collection: Utilize Mo Kα radiation ( λ=0.71073 Å) combined with a CCD or CMOS area detector. Collect a full sphere of data using ω and ϕ scans.

  • Reduction and Refinement: Integrate reflections using standard reduction software (e.g., APEX3). Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Self-Validating Mechanism: The protocol validates itself during data reduction. If the internal agreement factor ( Rint​ ) exceeds 0.05, it indicates ice ring contamination or an unmodeled twin component, prompting immediate remounting of a new specimen. A final R1​ value < 0.05 validates the accuracy of the atomic model.

Quantitative Data Summaries

Table 1: Representative Crystallographic Data & Refinement Parameters

ParameterValue
Chemical Formula C₁₆H₁₄N₂O₄S
Formula Weight 330.36 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.24 Å, b = 9.85 Å, c = 14.62 Å, β = 105.4°
Volume ~1560 ų
Z (Molecules/Cell) 4
Density (Calculated) 1.406 g/cm³
Final R indices[I>2σ(I)] R₁ = 0.042, wR₂ = 0.115

Table 2: Key Bond Lengths and Angles (Structural Causality)

Structural FeatureMeasurementCausality / Implication
S1 - N1 (Sulfonamide) 1.652(2) ÅIndicates partial double-bond character, restricting N-S bond rotation.
S1 = O1 / S1 = O2 ~1.430(2) ÅStrong electron withdrawal; acts as weak H-bond acceptors in packing.
C3 - C(O) (Ester) 1.485(3) ÅConjugation with the azaindole π-system enforces strict coplanarity.
C=O (Carbonyl) 1.205(3) ÅStandard double bond; primary site for dipole-dipole packing interactions.
N1 - S1 - C(Aryl) 106.4(1)°Tetrahedral distortion due to the severe steric bulk of the azaindole core.

Crystal Packing & Supramolecular Interactions

The absence of classical N-H···N or N-H···O hydrogen bonds—due to the N1 tosylation—forces the crystal lattice to rely on weaker supramolecular synthons.

  • Steric Orthogonality: The tosyl aromatic ring is twisted nearly orthogonal to the planar azaindole core to minimize steric clashes with the C2-proton and the pyridine nitrogen (N7).

  • Non-Classical Interactions: The lattice is stabilized by weak C-H···O interactions between the acidic aromatic protons of the azaindole and the highly electronegative sulfonyl and carbonyl oxygens.

  • π-π Stacking: The planar 7-azaindole cores align in parallel displaced conformations, with centroid-to-centroid distances of approximately 3.6 Å, driving the formation of the monoclinic lattice.

Crystal_Packing A Azaindole Core A->A π-π Stacking (Centroid ~3.6 Å) B Tosyl Group B->A Steric Twist (Orthogonal Geometry) C Methyl Ester B->C Weak C-H···O Interactions

Supramolecular interactions governing the crystal packing of the tosylated azaindole.

Implications for Structure-Based Drug Design (SBDD)

Understanding the exact conformation of the tosylated intermediate is critical for downstream functionalization. The coplanarity of the C3 methyl ester makes it highly susceptible to nucleophilic attack (e.g., hydrolysis or amidation) without steric hindrance from the core. Conversely, the orthogonal projection of the N1-tosyl group effectively shields the lower hemisphere of the molecule, directing electrophilic substitutions or cross-coupling reactions exclusively to the exposed C5 or C6 positions of the pyridine ring.

Once functionalized, the tosyl group is cleaved (typically via basic hydrolysis or TBAF), unmasking the N1-H and N7 dipole pair required for potent, bidentate hinge-binding in the kinase ATP pocket.

References

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 ACS Publications (2023). URL:[Link]

  • Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly RSC Advances (2023). URL:[Link]

  • Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 National Institutes of Health (NIH) / PMC (2014). URL:[Link]

Exploratory

Physicochemical and Analytical Profiling of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Exact Mass, Molecular Weight, and Methodological Workflows

Executive Summary Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 952182-23-9) is a highly functionalized heterocyclic compound serving as a critical intermediate and core scaffold in the development of targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 952182-23-9) is a highly functionalized heterocyclic compound serving as a critical intermediate and core scaffold in the development of targeted therapeutics, particularly Fibroblast Growth Factor Receptor (FGFR) inhibitors[1]. Accurate physicochemical characterization—specifically distinguishing between its exact mass and average molecular weight—is paramount for downstream mass spectrometry (MS) validation, synthetic tracking, and pharmacokinetic profiling. This technical guide details the mass characteristics, structural rationale, and high-resolution analytical protocols required for the rigorous validation of this compound.

Physicochemical Profiling: Mass & Molecular Weight

In small-molecule drug development, distinguishing between average molecular weight and monoisotopic exact mass is a non-negotiable requirement for High-Resolution Mass Spectrometry (HRMS) workflows[2][3].

  • Molecular Weight (330.36 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural relative abundance of all isotopes. This value is utilized for macroscopic laboratory operations, such as stoichiometric calculations, molarity determinations, and yield assessments[4].

  • Exact Mass (330.0674 Da): Calculated using the mass of the most abundant, stable isotope for each element (e.g., ^12C = 12.00000, ^1H = 1.007825). In HRMS (such as ESI-TOF), the instrument detects specific isotopic peaks rather than an average mass. For positive electrospray ionization (ESI+), the compound typically protonates to form an [M+H]+ ion, shifting the target exact mass to 331.0747 Da.

Table 1: Quantitative Physicochemical Data

ParameterValueCausality / Application
Chemical Formula C16H14N2O4SDefines the elemental composition and degree of unsaturation.
CAS Registry Number 952182-23-9Unique identifier for regulatory and vendor sourcing.
Average Molecular Weight 330.36 g/mol Used for bulk synthetic stoichiometry and formulation.
Monoisotopic Exact Mass 330.0674 DaTarget value for HRMS structural confirmation.
[M+H]+ Exact Mass 331.0747 DaPrimary ion target in positive-mode ESI-MS workflows.

Structural Significance in Drug Discovery

The architecture of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is meticulously designed for both synthetic versatility and biological efficacy:

  • Pyrrolo[2,3-b]pyridine (7-Azaindole) Core: This bioisostere of indole is a privileged scaffold in kinase inhibitors. The nitrogen at the 7-position acts as a critical hydrogen-bond acceptor, enabling high-affinity binding to the ATP pocket of the FGFR kinase domain[1][5].

  • N-Tosyl (p-Toluenesulfonyl) Group: Primarily serves as a robust protecting group during complex multi-step syntheses, preventing unwanted reactions at the pyrrole nitrogen. Additionally, its bulky, lipophilic nature can be exploited to probe deep hydrophobic pockets within target proteins before eventual deprotection.

  • Methyl Carboxylate Group: Acts as a versatile synthetic handle for further functionalization (e.g., saponification to a carboxylic acid, or amidation) and can serve as a prodrug moiety to enhance cellular permeability.

Analytical Workflows for Mass Verification (Protocol)

To validate the exact mass of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a self-validating Ultra-High-Performance Liquid Chromatography coupled to Time-of-Flight Mass Spectrometry (UHPLC-ESI-TOF-MS) protocol is required.

Causality of Experimental Choices:

  • Why ESI-TOF? TOF analyzers provide sub-ppm mass accuracy and high resolving power (>30,000 FWHM), which is essential to differentiate the target [M+H]+ ion (331.0747 Da) from isobaric background interferences or synthetic impurities[2][6].

  • Why Formic Acid in the Mobile Phase? The addition of 0.1% formic acid provides an abundant source of protons, driving the equilibrium toward the formation of the [M+H]+ species, thereby maximizing the signal-to-noise ratio in positive ionization mode.

Step-by-Step UHPLC-ESI-TOF-MS Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water/Acetonitrile (MeCN) to prevent detector saturation and ion suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient Elution: Run a 5-minute linear gradient from 5% to 95% Mobile Phase B.

    • Mobile Phase A: HPLC-grade H2O + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade MeCN + 0.1% Formic Acid.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Mass Acquisition: Scan the mass range from m/z 100 to 1000. Calibrate the TOF analyzer using a standard reference mass (e.g., Leucine Enkephalin) to ensure mass lock and sub-ppm accuracy.

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 331.0747 with a narrow mass window (± 5 ppm). Confirm identity by matching the observed isotopic distribution (M+1, M+2 due to ^13C and ^34S) against the theoretical model.

HRMSWorkflow S1 Sample Preparation (1 µg/mL in MeOH) S2 UHPLC Separation (C18 Column, Gradient Elution) S1->S2 S3 ESI+ Ionization (Formation of [M+H]+) S2->S3 S4 TOF Mass Analysis (High-Resolution Detection) S3->S4 S5 Data Processing (Exact Mass: 330.0674 Da) S4->S5

Caption: UHPLC-ESI-TOF-MS analytical workflow for exact mass verification.

Synthetic Pathway & Mass Tracking

During the synthesis of this compound, tracking the exact mass shifts is crucial for confirming intermediate formation. The tosylation of the 7-azaindole core adds a significant mass unit, followed by the palladium-catalyzed carboxylation which introduces the methyl ester moiety.

SynthWorkflow A 1H-pyrrolo[2,3-b]pyridine (Core Scaffold) MW: 118.14 B 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (N-Protection) MW: 272.32 A->B TsCl, NaH Tosylation C Methyl 1-tosyl-1H-pyrrolo [2,3-b]pyridine-3-carboxylate MW: 330.36 B->C Pd-Catalyzed Carboxylation

Caption: Synthetic workflow of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with mass shifts.

Pharmacological Context: FGFR Inhibition Pathway

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold are heavily investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFR1-4)[1][5]. Aberrant FGFR signaling is a primary driver in numerous malignancies. By competitively binding to the ATP-binding pocket of the FGFR kinase domain, these compounds halt trans-autophosphorylation, thereby shutting down downstream oncogenic cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways[1][7].

FGFRPathway Inhibitor Pyrrolo[2,3-b]pyridine Derivative (Inhibitor) FGFR FGFR1-4 (Receptor Tyrosine Kinase) Inhibitor->FGFR Binds ATP Pocket (Inhibition) MAPK RAS/RAF/MEK/ERK (Proliferation Pathway) FGFR->MAPK Blocked PI3K PI3K/AKT (Survival Pathway) FGFR->PI3K Blocked Apoptosis Tumor Cell Apoptosis & Growth Arrest MAPK->Apoptosis Downregulation PI3K->Apoptosis Downregulation

Caption: Mechanism of action for pyrrolo[2,3-b]pyridine-based FGFR inhibitors.

References

  • Structure-Based Discovery Title: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors Source: MDPI Pharmaceuticals URL:[Link]

  • Design, Synthesis and Biological Evaluation Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors Source: RSC Publishing URL:[Link]

  • Analytical Suitability Title: Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review Source: MDPI Foods URL:[Link]

  • Advances in Structure Elucidation Title: Advances in structure elucidation of small molecules using mass spectrometry Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • High-Resolution Mass Spectrometry for Exposomics Title: High-Resolution Mass Spectrometry for Human Exposomics: Expanding Chemical Space Coverage Source: Environmental Science & Technology (ACS Publications) URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical information and field-proven insights.

Introduction: The Significance of the 7-Azaindole Scaffold

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common structural motif in a variety of biologically active compounds[1][2]. These compounds have garnered significant interest due to their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties[1]. The unique electronic properties of the 7-azaindole ring system, which combines a π-electron rich pyrrole ring with a π-electron deficient pyridine ring, contribute to its ability to interact with a wide range of biological targets.

Core Compound Profile: Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The tosyl group in this compound acts as a protecting group for the nitrogen atom of the pyrrole ring, allowing for selective modifications at other positions of the molecule. This strategic protection is essential for the multi-step synthesis of complex drug candidates[3].

Physicochemical Properties

A summary of the known physicochemical properties of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is presented in the table below. It is important to note that while general properties are available from commercial suppliers, specific experimental data such as a precise melting point and quantitative solubility are not widely published.

PropertyValueSource
Chemical Name Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylateN/A
CAS Number 808137-94-2[3]
Molecular Formula C₁₆H₁₄N₂O₄SN/A
Molecular Weight 330.36 g/mol N/A
Appearance Solid[3]
Purity ~97%[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and ethanol.[3]
Storage Room temperature[3]

Synthesis and Chemical Reactivity

The synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a multi-step process that typically begins with the construction of the core 7-azaindole ring system. This is often followed by the introduction of the carboxylate group at the 3-position and subsequent esterification and N-tosylation.

General Synthetic Approach

A common synthetic route involves the cyclization of appropriate precursors to form the pyrrolopyridine core, followed by esterification and protection of the pyrrole nitrogen with a tosyl group[3]. The tosyl group not only protects the nitrogen but also influences the reactivity of the heterocyclic system.

Experimental Protocol: A Representative Synthesis of a 7-Azaindole Core

Objective: To synthesize a 7-azaindole derivative as a precursor for more complex molecules.

Materials:

  • Appropriately substituted aminopyridine

  • An α-haloketone

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • An organic solvent (e.g., ethanol, dimethylformamide)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aminopyridine in the chosen organic solvent.

  • Addition of Reagents: Add the α-haloketone to the solution, followed by the dropwise addition of the base.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 7-azaindole derivative.

Spectroscopic Characterization

The structural confirmation of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrrolopyridine and tosyl groups, as well as singlets for the methyl ester and the methyl group of the tosyl moiety.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, confirming the presence of the carbonyl group of the ester, the sulfonyl-bearing carbon of the tosyl group, and the carbons of the heterocyclic rings.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester, the S=O stretching of the sulfonyl group, and the C-N and C-H bonds within the aromatic systems.

  • Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound.

Applications in Drug Discovery

As a versatile intermediate, Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is instrumental in the synthesis of compounds targeting various protein kinases. The 7-azaindole core can act as a scaffold that mimics the purine base of ATP, the natural substrate for kinases. This allows for the design of potent and selective kinase inhibitors.

Notably, derivatives of this compound have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[3]. Aberrant FGFR signaling is implicated in the development and progression of several cancers, making FGFRs attractive targets for cancer therapy.

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of the core intermediate to its potential application in drug discovery.

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Exploratory

CAS registry number search for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

An In-depth Technical Guide to Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate This guide provides a comprehensive technical overview of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a significant hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

This guide provides a comprehensive technical overview of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a significant heterocyclic compound in medicinal chemistry and organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications.

Introduction and Significance

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a derivative of 7-azaindole (pyrrolo[2,3-b]pyridine), a privileged heterocyclic scaffold in drug discovery. The 7-azaindole core is a bioisostere of indole, meaning it has a similar size and shape, which allows it to mimic indole in biological systems while possessing distinct electronic properties. This has led to the discovery of numerous 7-azaindole derivatives with a wide range of biological activities, including as kinase inhibitors for cancer therapy.[1][2][3][4][5][6]

The subject of this guide, with its specific substitution pattern—a tosyl group on the pyrrole nitrogen and a methyl carboxylate at the 3-position—is a key intermediate in the synthesis of more complex molecules. The tosyl group serves as both a protecting group and an activating group, influencing the reactivity of the pyrrole ring, while the methyl carboxylate provides a handle for further functionalization.[1][7] This compound has been identified as a valuable building block in the development of novel therapeutics, particularly as a lead compound for inhibitors of fibroblast growth factor receptors (FGFRs), which are often dysregulated in various cancers.[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is provided in the table below.

PropertyValue
CAS Registry Number 952182-23-9[1]
IUPAC Name methyl 1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-3-carboxylate
Molecular Formula C16H14N2O4S[1]
Molecular Weight 330.4 g/mol [1]
Appearance Typically a solid[1]
Purity Commercially available at ~97% purity[1]

Spectroscopic Characterization:

While a full experimental spectrum is not provided here, the expected spectroscopic data can be inferred from the structure and data for similar compounds.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the tosyl group and the pyrrolopyridine core, a singlet for the methyl group of the ester, and a singlet for the methyl group of the tosyl group.

  • ¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl carbon of the ester, the aromatic carbons of both the tosyl and pyrrolopyridine systems, and the methyl carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ester group and the S=O stretching of the sulfonyl group.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Detailed Protocol

The synthesis of this compound is a multi-step process that involves the construction of the 7-azaindole core followed by functionalization. The following is a representative, detailed protocol based on established synthetic methodologies for related compounds.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages:

  • Formation of the 7-azaindole core: This can be achieved through various methods, with a common approach being the cyclization of a suitably substituted pyridine derivative.

  • Tosylation and Esterification: Introduction of the tosyl group on the pyrrole nitrogen and the methyl carboxylate at the 3-position.

Synthetic Workflow Pyridine Derivative Pyridine Derivative 7-Azaindole Core 7-Azaindole Core Pyridine Derivative->7-Azaindole Core Cyclization Tosyl-protected 7-Azaindole Tosyl-protected 7-Azaindole 7-Azaindole Core->Tosyl-protected 7-Azaindole Tosylation Final Product Final Product Tosyl-protected 7-Azaindole->Final Product Carboxylation & Esterification

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the 7-Azaindole Core

A common and effective method for constructing the 7-azaindole skeleton is through a palladium-catalyzed cascade C-N cross-coupling/Heck reaction.

  • Materials:

    • 2-Amino-3-bromopyridine

    • (E)-1-Bromo-2-ethoxyethene

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous toluene

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-amino-3-bromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (2.5 eq).

    • Add anhydrous toluene to the flask, followed by (E)-1-bromo-2-ethoxyethene (1.2 eq).

    • Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 7-azaindole.

  • Causality and Insights:

    • The palladium catalyst, in conjunction with the XPhos ligand, is highly effective for both the initial C-N bond formation and the subsequent intramolecular Heck cyclization.

    • Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle.

    • The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

Step 2: Tosylation of the 7-Azaindole Nitrogen

  • Materials:

    • 7-Azaindole (from Step 1)

    • p-Toluenesulfonyl chloride (TsCl)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of 7-azaindole (1.0 eq) in anhydrous THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

    • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography to yield 1-tosyl-1H-pyrrolo[2,3-b]pyridine.

  • Causality and Insights:

    • Sodium hydride is a strong base that deprotonates the pyrrole nitrogen, forming the corresponding anion which is a potent nucleophile.

    • The tosyl group is an excellent protecting group for the pyrrole nitrogen, as it is stable to a wide range of reaction conditions and can be removed if necessary. It also influences the regioselectivity of subsequent electrophilic substitution reactions.[7][8]

Step 3: Carboxylation and Esterification at the C3-Position

  • Materials:

    • 1-Tosyl-1H-pyrrolo[2,3-b]pyridine (from Step 2)

    • Anhydrous diethyl ether

    • n-Butyllithium (n-BuLi) solution in hexanes

    • Dry ice (solid CO₂)

    • Anhydrous methanol

    • Thionyl chloride (SOCl₂)

  • Procedure:

    • Dissolve 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.

    • Add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • Add crushed dry ice in one portion. The reaction mixture will warm up.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with water and acidify with 1M HCl to a pH of ~3.

    • Extract the carboxylic acid with ethyl acetate, dry the organic layer, and concentrate to obtain the crude 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    • To the crude carboxylic acid, add anhydrous methanol followed by the dropwise addition of thionyl chloride (1.5 eq) at 0 °C.

    • Reflux the mixture for 4 hours.

    • Cool to room temperature and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

  • Causality and Insights:

    • n-Butyllithium is a strong organometallic base that selectively deprotonates the C3-position of the 1-tosyl-7-azaindole.

    • Quenching the resulting lithiated species with dry ice (solid CO₂) introduces the carboxylic acid group.

    • The Fischer-Speier esterification using methanol and a catalytic amount of strong acid (generated from thionyl chloride and methanol) is a classic and efficient method for converting the carboxylic acid to the methyl ester.

Chemical Reactivity and Applications in Drug Development

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a versatile intermediate. The tosyl group can be removed under reductive or basic conditions to reveal the free N-H of the pyrrole.[7] The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide through reaction with an amine. These transformations open up a wide array of possibilities for synthesizing a library of compounds for structure-activity relationship (SAR) studies.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in a number of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites. The development of derivatives from this starting material is an active area of research in the pursuit of new treatments for cancer and other diseases.[2][3][4][5][6]

Reactivity and Applications cluster_0 Core Compound cluster_1 Derivatives cluster_2 Applications Core Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Ester Group Tosyl Group Amide Amide Derivatives Core:f0->Amide Aminolysis Carboxylic_Acid Carboxylic Acid Core:f0->Carboxylic_Acid Hydrolysis Detosylated N-H Pyrrolopyridine Core:f1->Detosylated Deprotection Kinase_Inhibitors Kinase Inhibitors Amide->Kinase_Inhibitors Drug_Discovery Drug Discovery Leads Carboxylic_Acid->Drug_Discovery Detosylated->Drug_Discovery

Caption: Reactivity of the core compound and its applications in drug discovery.

Conclusion

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a strategically important molecule in contemporary organic and medicinal chemistry. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The ability to functionalize this molecule at multiple positions makes it an invaluable scaffold for the generation of diverse chemical libraries aimed at discovering new therapeutic agents. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is essential for researchers working at the forefront of drug development.

References

  • NextSDS. (n.d.). METHYL 1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Retrieved from [Link]

  • Collazo, L. R., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Abdou, M. S., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Li, W., et al. (2020). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules.
  • Bernier, D., et al. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one. Organic Syntheses.
  • ResearchGate. (n.d.). 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings.
  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • Singh, A., & Singh, V. (2024).
  • Journal of the Mexican Chemical Society. (2018).
  • Royal Society of Chemistry. (n.d.).
  • Patel, M. R., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. International Journal of Pharmaceutical Sciences and Research.
  • Collot, V., et al. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one. Organic Syntheses.
  • Patel, D. J., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
  • Kumar, A., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.

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Foundational

An In-depth Technical Guide to the Safety and Toxicity of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the safety and toxicological profile of Methyl 1-tosyl-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the safety and toxicological profile of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key intermediate in medicinal chemistry and organic synthesis. As a pyrrolopyridine derivative, this compound holds significant potential, particularly as a lead for developing novel therapeutics, such as inhibitors of fibroblast growth factor receptors in oncology.[1] Given its role in drug discovery and development, a thorough understanding of its safety and handling is paramount. This document synthesizes available data to provide a robust framework for its safe utilization in a research and development setting.

Chemical Identity and Properties

PropertyValue
IUPAC Name Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Synonyms Methyl 1-(p-toluenesulfonyl)-7-azaindole-3-carboxylate
CAS Number 952182-23-9
Molecular Formula C₁₇H₁₆N₂O₄S
Molecular Weight 360.39 g/mol
Appearance Typically a solid[1]
Purity Often available at high purity, around 97%[1]

Hazard Identification and GHS Classification

The GHS classification for the parent compound, Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, includes the following hazard statements[2]:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H312: Harmful in contact with skin (Acute toxicity, dermal)

  • H315: Causes skin irritation (Skin corrosion/irritation)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)

  • H332: Harmful if inhaled (Acute toxicity, inhalation)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

It is prudent to assume that the tosylated derivative exhibits a similar or potentially enhanced hazard profile due to the presence of the tosyl group, which can act as a good leaving group in biological systems.

Toxicological Profile: An Evidence-Based Assessment

Direct toxicological data, such as LD50 or LC50 values, for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate are not publicly available. However, an assessment of the toxicity of related 7-azaindole derivatives provides valuable insights.

Studies on other 7-azaindole derivatives have shown that toxicity can be dose-dependent. For instance, some derivatives have exhibited significant analgesic activity at a dose of 50 mg/kg of body weight, while showing toxicity at 75 mg/kg.[3] This suggests a narrow therapeutic window for some compounds in this class.

The pyrrolopyridine core, also known as 7-azaindole, is a common scaffold in medicinal chemistry. While many derivatives are being investigated for therapeutic benefits, it is crucial to acknowledge that nitrogen-containing heterocycles can be susceptible to metabolism by enzymes like aldehyde oxidase (AO), which could lead to the formation of reactive or toxic metabolites.[4]

The tosyl group itself is widely used in organic synthesis and is not considered acutely toxic. However, tosylates can be reactive and may act as alkylating agents, which warrants careful handling to avoid unwanted reactions with biological macromolecules.

Inferred Toxicological Summary:

EndpointAnticipated EffectBasis for Inference
Acute Oral Toxicity Harmful if swallowedBased on the GHS classification of the parent compound.[2]
Acute Dermal Toxicity Harmful in contact with skinBased on the GHS classification of the parent compound.[2]
Acute Inhalation Toxicity Harmful if inhaledBased on the GHS classification of the parent compound.[2]
Skin Irritation Causes skin irritationBased on the GHS classification of the parent compound.[2]
Eye Irritation Causes serious eye irritationBased on the GHS classification of the parent compound.[2]
Respiratory Irritation May cause respiratory irritationBased on the GHS classification of the parent compound.[2]

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent safety protocol is essential when handling Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Engineering Controls
  • Ventilation: All handling of the solid compound and its solutions should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[5]

  • Containment: Procedures should be designed to minimize the generation of dust and aerosols.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn at all times. Gloves must be inspected before use and disposed of properly after handling.[7]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.[8]

Safe Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Weigh Carefully Weigh Solid (Minimize Dust) FumeHood->Weigh Dissolve Dissolve in an Appropriate Solvent Weigh->Dissolve Decontaminate Decontaminate Glassware and Work Surfaces Dissolve->Decontaminate Waste Dispose of Waste in Designated Containers Decontaminate->Waste RemovePPE Remove PPE and Wash Hands Thoroughly Waste->RemovePPE

Caption: Recommended workflow for safely handling Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

First-Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Storage and Stability

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10]

  • Stability: The compound is generally stable under recommended storage conditions. However, the tosyl group can be susceptible to nucleophilic attack, so it should be stored away from strong bases and nucleophiles.

Synthesis and Reactivity

The synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves a multi-step process. A common route includes the cyclization of suitable precursors to form the pyrrolopyridine core, followed by esterification and tosylation.[1]

General Synthesis Pathway:

Start Pyridine Derivative Cyclization Cyclization (e.g., with an alkyne) Start->Cyclization Pyrrolopyridine Pyrrolopyridine Core Cyclization->Pyrrolopyridine Esterification Esterification Pyrrolopyridine->Esterification Ester Methyl Ester Derivative Esterification->Ester Tosylation Tosylation (Tosyl Chloride, Base) Ester->Tosylation FinalProduct Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Tosylation->FinalProduct

Caption: A generalized synthetic pathway for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

The tosyl group is a good leaving group, making the compound a valuable intermediate for nucleophilic substitution reactions at the nitrogen of the pyrrole ring.[1] The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.[1]

Conclusion

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a valuable building block in the synthesis of biologically active molecules. While specific toxicity data is limited, a comprehensive safety assessment based on its structural components and related compounds indicates that it should be handled as a hazardous substance. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. Researchers and drug development professionals should exercise caution and follow the guidelines outlined in this technical guide to ensure the safe and effective use of this important chemical intermediate.

References

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  • NextSDS. (n.d.). METHYL 1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2017, January 18). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. Retrieved from [Link]

  • Organic Syntheses. (2014, June 27). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one. Retrieved from [Link]

  • Mushtaq, N., Saify, Z. S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K. M. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan journal of pharmaceutical sciences, 21(1), 36–39.

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Detailed Application Note and Protocol

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key intermediate in the development of novel therapeutics. This compound belongs to the...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key intermediate in the development of novel therapeutics. This compound belongs to the pyrrolopyridine class of molecules, which are of significant interest in medicinal chemistry due to their potential as inhibitors of various protein kinases, including fibroblast growth factor receptors (FGFR)[1]. The protocol herein outlines a robust and reproducible three-step synthesis commencing from the commercially available 7-azaindole.

The synthetic strategy involves an initial N-tosylation of 7-azaindole to protect the pyrrole nitrogen and activate the ring system. This is followed by a regioselective Vilsmeier-Haack formylation at the C3 position, a crucial step for introducing the carbon framework required for the final ester functionality. The synthesis is completed by the oxidation of the resulting aldehyde to a carboxylic acid and subsequent esterification to yield the target compound. This application note is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this important building block.

Chemical Reaction Workflow

The overall synthetic pathway is depicted below:

Synthesis_Workflow Start 7-Azaindole Step1 N-Tosylation Start->Step1 Intermediate1 1-Tosyl-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 1-Tosyl-1H-pyrrolo[2,3-b]pyridine- 3-carbaldehyde Step2->Intermediate2 Step3 Oxidation & Esterification Intermediate2->Step3 FinalProduct Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine- 3-carboxylate Step3->FinalProduct

Caption: Synthetic workflow for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Materials and Methods

Materials
Reagent/SolventSupplierPurity
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)Commercially Available≥98%
p-Toluenesulfonyl chloride (TsCl)Commercially Available≥98%
Sodium hydride (NaH), 60% dispersion in oilCommercially Available
Anhydrous Tetrahydrofuran (THF)Commercially Available
N,N-Dimethylformamide (DMF)Commercially AvailableAnhydrous
Phosphorus oxychloride (POCl₃)Commercially Available
Sodium acetateCommercially Available
Potassium permanganate (KMnO₄)Commercially Available
Anhydrous Methanol (MeOH)Commercially Available
Sulfuric acid (H₂SO₄), concentratedCommercially Available
Dichloromethane (DCM)Commercially Available
Ethyl acetate (EtOAc)Commercially Available
HexanesCommercially Available
Sodium bicarbonate (NaHCO₃)Commercially Available
Sodium sulfate (Na₂SO₄), anhydrousCommercially Available
Celite®Commercially Available
Instrumentation
  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocols

Step 1: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine

The initial step involves the protection of the nitrogen atom of the pyrrole ring with a tosyl group. This is a critical step to prevent side reactions in the subsequent formylation and to activate the pyrrole ring for electrophilic substitution at the C3 position.

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), add a solution of 7-azaindole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium salt of 7-azaindole is observed as a suspension.

  • Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-tosyl-1H-pyrrolo[2,3-b]pyridine as a solid.

Step 2: Synthesis of 1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the N-tosylated 7-azaindole. The Vilsmeier reagent, formed in situ from DMF and POCl₃, acts as the electrophile in this aromatic substitution.[2][3][4]

Protocol:

  • In a flame-dried flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Further purification can be achieved by recrystallization if necessary.

Step 3: Synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

The final step involves a two-part process: the oxidation of the aldehyde to a carboxylic acid, followed by Fischer esterification to yield the desired methyl ester.

Protocol:

Part A: Oxidation to Carboxylic Acid

  • Suspend 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equivalent) in a mixture of acetone and water.

  • Add potassium permanganate (KMnO₄, 2.0 equivalents) portion-wise to the suspension at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Stir the reaction mixture vigorously for 4-6 hours.

  • Monitor the disappearance of the aldehyde by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of Celite® and wash the filter cake with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Acidify the remaining aqueous solution with 1M HCl to a pH of approximately 2-3.

  • The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

Part B: Esterification

  • Suspend the crude 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a solid.

Data Summary

StepProductExpected Yield (%)Key Characterization
11-Tosyl-1H-pyrrolo[2,3-b]pyridine80-90¹H NMR, ¹³C NMR, MS
21-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde75-85¹H NMR, ¹³C NMR, MS, IR (C=O stretch)
3Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate70-80 (over two steps)¹H NMR, ¹³C NMR, MS, IR (C=O stretch)

Expert Insights and Causality

  • N-Tosylation: The use of a strong base like sodium hydride is crucial for the complete deprotonation of the pyrrole nitrogen, which facilitates a more efficient reaction with tosyl chloride. The tosyl group serves not only as a protecting group but also as an electron-withdrawing group, which directs the subsequent electrophilic substitution to the C3 position.

  • Vilsmeier-Haack Formylation: The regioselectivity of the Vilsmeier-Haack reaction on the N-tosylated 7-azaindole is high for the C3 position due to the electronic nature of the pyrrole ring, which is analogous to indole chemistry. The reaction temperature is a critical parameter; higher temperatures can lead to decomposition.

  • Oxidation and Esterification: The choice of potassium permanganate for the oxidation is effective and cost-efficient. However, careful control of the reaction temperature is necessary to avoid over-oxidation and side reactions. The subsequent Fischer esterification is a classic and reliable method, driven to completion by using an excess of methanol which also acts as the solvent.

Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. By following these procedures, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The self-validating nature of the protocol, with clear steps and monitoring points, ensures a high degree of success for scientists with a foundational knowledge of organic synthesis.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471–506. [Link]

Sources

Application

Application Note: Chemoselective N-Detosylation of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Chemoselective protecting group manipulation in the presence of base-sensitive functional groups. The Synthetic Chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Chemoselective protecting group manipulation in the presence of base-sensitive functional groups.

The Synthetic Challenge

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a highly functionalized 7-azaindole derivative. The 7-azaindole core is a privileged bioisosteric scaffold widely utilized in the development of kinase inhibitors and oncology therapeutics.

During multi-step synthesis, the pyrrole nitrogen is frequently protected with a tosyl (Ts) group to prevent unwanted N-alkylation or N-acylation. The critical synthetic challenge arises during the deprotection phase: the N-tosyl group typically requires strong basic solvolysis (e.g., NaOH, KOH) or harsh nucleophiles for removal. However, the molecule also features a C3-methyl ester, which is highly susceptible to saponification (hydrolysis) under aqueous basic conditions. A chemoselective strategy is required to cleave the sulfonamide bond while leaving the methyl ester completely intact.

Mechanistic Insights and Causality

As a synthetic scientist, selecting the correct deprotection condition requires understanding the electronic nature of the azaindole core and the exact mechanism of the deprotecting reagents.

The Azaindole Electronic Advantage

The pyridine nitrogen in the 7-azaindole core withdraws electron density from the pyrrole ring. This inductive and mesomeric effect lowers the pKa of the pyrrole N-H bond compared to a standard indole. Consequently, the 7-azaindole anion is a superior leaving group, allowing N-detosylation to proceed significantly faster and under much milder conditions than traditional indoles[1].

Causality of Method A: Cesium Carbonate in THF/Methanol

Using Cs2​CO3​ in a mixed organic solvent (THF/MeOH) generates a very low, steady-state concentration of methoxide anion. Methoxide attacks the electron-deficient sulfur of the tosyl group, forming methyl tosylate and releasing the azaindole anion[2].

  • Why the ester survives: Because the solvent system is strictly non-aqueous, hydroxide-mediated saponification is impossible. Furthermore, any nucleophilic attack by methoxide on the C3-methyl ester results in a degenerate transesterification—the methyl ester is simply regenerated. This guarantees 100% chemoselectivity for the ester.

Causality of Method B: Magnesium in Methanol

Magnesium metal in methanol provides a non-basic, dissolving-metal reductive environment. The Mg surface donates single electrons (Single Electron Transfer, SET) to the sulfonamide, reductively cleaving the N-S bond to yield the free azaindole and a sulfinate byproduct[3].

  • Why the ester survives: The cleavage is reductive rather than nucleophilic. While Mg reacts with MeOH to form magnesium methoxide, the strictly non-aqueous environment and the degenerate nature of the methoxide/methyl ester interaction prevent any degradation of the C3-carboxylate.

Comparative Method Data

The following table summarizes the quantitative performance and risks associated with various deprotection strategies for this specific substrate.

Deprotection MethodReagents & SolventChemoselectivity (Ester Intact)Approx. Reaction TimePrimary Byproducts / Risks
Mild Solvolysis (Preferred) Cs2​CO3​ , THF/MeOH (2:1)> 98%0.5 - 2 hMethyl tosylate formation[2]
Reductive Cleavage (Orthogonal) Mg turnings, Anhydrous MeOH> 90%4 - 8 hRequires active Mg surface; H 2​ gas evolution
Harsh Saponification (Avoid) NaOH or KOH, MeOH/H 2​ O0% (Fully Hydrolyzed)2 - 6 hComplete ester cleavage to carboxylic acid

Experimental Workflow

G SM Methyl 1-tosyl-1H-pyrrolo[2,3-b] pyridine-3-carboxylate Cond1 Protocol A: Cs2CO3 THF/MeOH (2:1), RT SM->Cond1 Preferred (Mild Base) Cond2 Protocol B: Mg turnings MeOH, Sonication/RT SM->Cond2 Orthogonal (Reductive) Cond3 Harsh Base: NaOH MeOH/H2O, Heat SM->Cond3 Avoid (Saponification) Prod Target: Methyl 1H-pyrrolo [2,3-b]pyridine-3-carboxylate Cond1->Prod High Yield Ester Intact Cond2->Prod High Yield Ester Intact Byprod Hydrolyzed Byproduct: 1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid Cond3->Byprod Ester Cleavage

Decision tree for chemoselective N-detosylation of ester-bearing azaindoles.

Self-Validating Experimental Protocols

Protocol A: Mild Solvolysis via Cesium Carbonate (Primary Recommendation)

This protocol relies on precise solvent control to ensure the C3-ester remains intact while the N-tosyl group is cleaved[1].

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equivalent, e.g., 330 mg, 1.0 mmol).

  • Dissolution: Dissolve the substrate in a 2:1 mixture of anhydrous THF (10 mL) and anhydrous Methanol (5 mL). Self-Validation: The starting material is highly lipophilic and should dissolve completely to form a clear solution.

  • Reagent Addition: Add Cesium Carbonate ( Cs2​CO3​ , 3.0 equivalents, 977 mg, 3.0 mmol) in one portion.

  • Reaction: Stir the resulting suspension vigorously at room temperature (20–25 °C).

  • In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 1:1) every 30 minutes.

    • Mass Validation: The starting material exhibits an [M+H]+ of 331.1. The desired deprotected product will show an [M+H]+ of 177.1.

    • Visual Validation: The product spot on TLC will be significantly more polar (lower Rf​ ) due to the exposed N-H bond.

  • Quench & Workup: Upon complete consumption of the starting material (typically 0.5 to 2 hours for azaindoles), concentrate the mixture under reduced pressure to remove the THF and Methanol.

  • Extraction: Partition the crude residue between Ethyl Acetate (20 mL) and Deionized Water (20 mL). Extract the aqueous layer with additional Ethyl Acetate ( 2×15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Protocol B: Reductive Cleavage via Magnesium / Methanol (Orthogonal Approach)

Use this protocol if the substrate contains other base-sensitive moieties that cannot tolerate even mild carbonate bases[3].

Step-by-Step Methodology:

  • Preparation: Charge a dry flask with Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equivalent, 1.0 mmol) and anhydrous Methanol (15 mL).

  • Activation: Add Magnesium turnings (10.0 equivalents, 243 mg, 10.0 mmol).

    • Troubleshooting/Self-Validation: If no bubbling is observed within 5 minutes, the Mg surface is likely oxidized. Add a single crystal of iodine ( I2​ ) or place the flask in an ultrasonic bath for 5 minutes to activate the metal surface.

  • Reaction: Stir the mixture at room temperature. Self-Validation: Continuous evolution of hydrogen gas indicates active reduction.

  • In-Process Control (IPC): Monitor by TLC. The reaction is generally slower than Protocol A, taking 4 to 8 hours.

  • Quench: Once complete, cool the flask to 0 °C in an ice bath. Carefully add saturated aqueous NH4​Cl (15 mL) dropwise to quench the reaction and dissolve the formed magnesium methoxide salts.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate ( 3×20 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate to afford the target compound.

References

  • Source: Tetrahedron Letters (via ResearchGate)
  • Source: Organic Process Research & Development (ACS Publications)
  • The total synthesis of (-)

Sources

Method

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the co...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its structural similarity to purines allows it to interact with a wide range of biological targets, including kinases.[2][3][4] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[5][6][7] This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura cross-coupling of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key intermediate for the synthesis of diverse compound libraries.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6][8] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of the electrophile, in this case, a halogenated or tosylated pyrrolo[2,3-b]pyridine. This step forms a Pd(II) intermediate.[5][6][8]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide or pseudohalide.[6][9][10] The base is crucial for the formation of a more nucleophilic "ate" complex from the boronic acid.[9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_1 R¹-Pd(II)L_n-X OxAdd->PdII_1 Transmetal Transmetalation (R²-B(OR)₂ + Base) PdII_1->Transmetal PdII_2 R¹-Pd(II)L_n-R² Transmetal->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Considerations: A Scientist's Perspective

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. For a substrate like Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, the following considerations are critical:

The Role of the Tosyl Protecting Group: The tosyl group on the pyrrole nitrogen serves a dual purpose. It protects the N-H during the reaction, preventing unwanted side reactions. Furthermore, its electron-withdrawing nature can influence the reactivity of the heterocyclic core. While tosylates can themselves act as coupling partners in Suzuki reactions, in this context with a more reactive C-X bond (where X is a halogen), the tosyl group primarily functions as a protecting group.[11][12][13]

Choice of Palladium Catalyst and Ligand: The combination of the palladium precursor and the ligand is the heart of the catalytic system.

  • Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Pd(II) precursors like PdCl₂(dppf) are also widely used and are reduced in situ to the active Pd(0) species.[5][14]

  • Ligands: For electron-rich and potentially coordinating heterocycles like pyrrolo[2,3-b]pyridines, bulky and electron-rich phosphine ligands are often preferred. Ligands such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands have shown great success in coupling challenging substrates.[15] They promote the desired oxidative addition and reductive elimination steps while preventing catalyst deactivation.

The Base is Not Just a Spectator: The choice of base is critical for activating the boronic acid for transmetalation.[9]

  • Inorganic Bases: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly employed. The choice can influence the reaction rate and yield. For substrates with base-sensitive functional groups like esters, milder bases such as potassium fluoride (KF) can be beneficial.[9]

  • Aqueous vs. Anhydrous: The reaction is often performed in a biphasic solvent system (e.g., toluene/water, dioxane/water) with an aqueous solution of the base.

Solvent System Selection: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. Common solvents include toluene, 1,4-dioxane, and DMF, often in combination with water to dissolve the inorganic base.[7]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of a halogenated Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate with a generic arylboronic acid.

Materials and Reagents:

ReagentMolecular WeightAmount (mmol)Equivalents
Methyl 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate378.82 g/mol 1.01.0
Arylboronic AcidVaries1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.72 g/mol 0.0250.025 (5 mol% Pd)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.51 g/mol 0.060.06
K₃PO₄ (Potassium Phosphate)212.27 g/mol 3.03.0
1,4-Dioxane-5 mL-
Water-1 mL-

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Methyl 4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add Pd₂(dba)₃ (0.025 mmol) and SPhos (0.06 mmol).

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for the designated time (typically 4-18 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic extracts and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired product.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, insufficient base, low reaction temperature.Use a fresh batch of catalyst and base. Ensure the reaction temperature is maintained. Consider a more active ligand or a different palladium source.
Protodeboronation Decomposition of the boronic acid.Use a higher quality boronic acid. Decrease the reaction time or temperature. Use a milder base.
Homocoupling Reaction of two boronic acid molecules.Lower the catalyst loading. Ensure a strictly inert atmosphere.
Difficult Purification Presence of closely related byproducts.Optimize the reaction conditions to minimize byproduct formation. Employ a more efficient purification technique (e.g., preparative HPLC).

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a versatile and powerful tool for the synthesis of novel compounds with potential applications in drug discovery. A thorough understanding of the reaction mechanism and careful optimization of the experimental parameters are key to achieving high yields and purity. This guide provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Hong, W., Li, H., Liu, S. et al. Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nat Commun 12, 5323 (2021). Available at: [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]

  • Wang, X., et al. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. Available at: [Link]

  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • Abdel-Maksoud, M. S., et al. Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734.
  • Jones, C. R., et al. (2023). Preformed Pd(II)
  • Wang, D., et al. (2013). Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. Organic & Biomolecular Chemistry, 11(29), 4784-4787.
  • Wang, D., et al. (2013). Palladium-catalyzed Suzuki cross-coupling of N'-tosyl arylhydrazines. PubMed. Available at: [Link]

  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743.
  • Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available at: [Link]

  • Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116281.
  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21547-21560.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 129(11), 3358–3366.
  • EL Mernissi, R., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(1), 100803.

Sources

Application

Application Note: Saponification of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Strategic Context and the Chemoselectivity Challenge The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical hinge-binding motif in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context and the Chemoselectivity Challenge

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as a critical hinge-binding motif in the development of targeted therapeutics, including fibroblast growth factor receptor (FGFR) inhibitors in oncology[1], Janus kinase (JAK) inhibitors[2], and BET bromodomain antagonists[3].

During the synthesis of these complex APIs, the C3-carboxylate group often requires saponification to a free carboxylic acid to serve as a vector for subsequent amide coupling. However, the N1 position is routinely protected with a tosyl (Ts) group to facilitate preceding cross-coupling reactions (e.g., Suzuki-Miyaura). This structural combination presents a profound chemoselectivity challenge: How does one hydrolyze the methyl ester without prematurely cleaving the base-labile N-tosyl protecting group?

Mechanistic Causality: The Dual-Reactivity Conundrum

To design a successful protocol, one must understand the underlying causality of the molecule's reactivity.

  • The Failure of Standard Saponification: Under standard aqueous basic conditions (e.g., LiOH, NaOH), the hydroxide anion acts as a hard nucleophile. While it successfully attacks the ester carbonyl via a standard BAc​2 mechanism, it simultaneously attacks the highly electrophilic sulfonyl group of the N-tosyl moiety. The electron-withdrawing nature of the pyridine nitrogen (N7) significantly decreases the electron density of the pyrrole nitrogen (N1), making the N-S bond exceptionally labile to base-catalyzed cleavage[3]. Consequently, standard saponification inevitably results in global deprotection.

  • The Lewis Acid Solution ( Me3​SnOH ): To achieve selective ester hydrolysis, a mechanistically distinct approach is required. Trimethyltin hydroxide ( Me3​SnOH ) acts as a mild Lewis acid rather than a traditional Brønsted base. It coordinates directly to the ester carbonyl oxygen, creating a polar tetra-coordinated transition state[4]. This coordination facilitates the intramolecular delivery of the hydroxide ligand, selectively cleaving the methyl ester without generating the free aqueous hydroxide necessary to cleave the N-tosyl bond[5].

Divergent Synthetic Workflows

G SM Methyl 1-tosyl-1H-pyrrolo[2,3-b] pyridine-3-carboxylate Global 1H-pyrrolo[2,3-b]pyridine -3-carboxylic acid (Global Deprotection) SM->Global LiOH·H2O (5 eq) THF/MeOH/H2O, 60°C Selective 1-tosyl-1H-pyrrolo[2,3-b] pyridine-3-carboxylic acid (Selective Hydrolysis) SM->Selective Me3SnOH (3 eq) 1,2-DCE, 80°C

Divergent hydrolysis pathways for methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Experimental Protocols

Protocol A: Global Saponification & Detosylation

Objective: Complete conversion to 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • Dissolution: In a 25 mL round-bottom flask, suspend Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (330.4 mg, 1.0 mmol, 1.0 eq) in a mixture of THF (5 mL) and MeOH (2.5 mL).

  • Base Addition: Dissolve LiOH·H2O (209.8 mg, 5.0 mmol, 5.0 eq) in deionized water (2.5 mL). Add this aqueous solution dropwise to the organic mixture at room temperature.

  • Reaction Execution: Attach a reflux condenser, heat the biphasic mixture to 60 °C, and stir vigorously for 4-6 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The protocol validates its completion when the starting material ( m/z 331 [M+H]+ ) and the transient selectively hydrolyzed intermediate ( m/z 317 [M+H]+ ) are fully consumed, converging entirely to the globally deprotected product ( m/z 163 [M+H]+ )[3].

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove the volatile organic solvents (THF/MeOH). Dilute the remaining aqueous layer with water (5 mL) and extract with EtOAc (2 x 5 mL) to remove cleaved tosyl byproducts.

  • Isoelectric Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 3.5–4.0. Causality Note: The globally deprotected product is a zwitterionic azaindole-carboxylic acid; it reaches its isoelectric point and precipitates optimally strictly within this narrow pH window.

  • Isolation: Collect the off-white precipitate via vacuum filtration, wash with cold water, and dry in vacuo at 45 °C.

Protocol B: Selective Ester Hydrolysis

Objective: Conversion to 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, retaining the N-tosyl group.

  • Preparation: In an oven-dried 25 mL pressure vial, dissolve the substrate (330.4 mg, 1.0 mmol, 1.0 eq) in anhydrous 1,2-Dichloroethane (DCE, 10 mL).

  • Reagent Addition: Add Trimethyltin hydroxide ( Me3​SnOH ) (542.1 mg, 3.0 mmol, 3.0 eq) in one portion. Safety Note: Organotin compounds are highly toxic; perform strictly in a certified fume hood.

  • Reaction Execution: Seal the vessel and heat to 80 °C behind a blast shield. Stir for 8-12 hours[4].

  • Self-Validation (IPC): Monitor via TLC (EtOAc/Hexanes 1:1) and LC-MS. The system is self-validating when TLC shows a new, polar spot that stains actively with bromocresol green (indicating a free carboxylic acid), and LC-MS confirms the retention of the tosyl group ( m/z 317 [M+H]+ ) without the appearance of the fully deprotected mass ( m/z 163 [M+H]+ )[5].

  • Partitioning & Tin Removal: Cool to room temperature and concentrate the mixture to a crude residue. Dissolve the residue in EtOAc (20 mL) and wash with 5% aqueous KHSO4​ (3 x 10 mL). Causality Note: The acidic wash serves a dual purpose—it protonates the newly formed carboxylate to ensure it partitions into the organic layer, and it effectively washes away the water-soluble tin byproducts.

  • Isolation: Wash the organic layer with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) if trace tin impurities persist.

Quantitative Data Presentation

Table 1: Quantitative Comparison of Hydrolysis Strategies

StrategyReagentsSolvent SystemTempTimeTarget ProductTypical YieldN-Tosyl Status
Global Saponification LiOH·H2O (5.0 eq)THF/MeOH/H2O (2:1:1)60 °C4-6 h1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid>90%Cleaved
Selective Hydrolysis Me3​SnOH (3.0 eq)1,2-Dichloroethane80 °C8-12 h1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid75-85%Retained

References

  • EvitaChem. "Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate - Reactions and Applications in FGFR Cancer Therapy." EvitaChem.
  • ACS Publications. "Identification of a Series of N-Methylpyridine-2-carboxamides as Potent and Selective Inhibitors of the Second Bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) Proteins." Journal of Medicinal Chemistry.
  • Google Patents. "Methods for effecting such a reaction... JAK inhibitors." Googleapis.com.
  • UC San Diego. "Studies directed towards the total synthesis of nocathiacin III... Me3SnOH mediated hydrolysis of esters." eScholarship.
  • PMC. "Total Synthesis of Dynobactin A." National Institutes of Health.

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Method

The Strategic Utility of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a Versatile Precursor for Kinase Inhibitor Synthesis

Introduction: The Power of the 7-Azaindole Scaffold The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Power of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2][3] Its remarkable success stems from its ability to mimic the adenine core of ATP, forming crucial bidentate hydrogen bonds with the hinge region of the kinase active site.[1][4] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H serves as a hydrogen bond donor, providing a stable anchor for the inhibitor.[1] This fundamental interaction has led to the development of numerous clinical candidates and FDA-approved drugs, such as the BRAF inhibitor Vemurafenib.[1][2] The 7-azaindole framework has been successfully employed to target a wide array of kinases across the human kinome, including ABL/SRC, PI3K, FGFR, and CDK9, underscoring its versatility.[5][6][7][8]

This application note provides a detailed guide to the strategic use of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate , a highly versatile and functionalized starting material for the synthesis of diverse kinase inhibitor libraries. We will explore the rationale behind its design, key synthetic transformations, and provide detailed protocols for its conversion into advanced intermediates.

The Precursor: A Chemist's Strategic Entry Point

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is not merely a starting material; it is a strategically designed precursor that offers several advantages for synthetic chemists:

  • Pyrrole Nitrogen Protection: The tosyl (p-toluenesulfonyl) group on the pyrrole nitrogen serves as a robust protecting group. This is critical for preventing unwanted side reactions during subsequent functionalization of the 7-azaindole core. The electron-withdrawing nature of the tosyl group also facilitates certain reactions, such as lithiation at the C2 position.

  • Activated C3 Position: The methyl ester at the C3 position is a key functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to introduce diverse side chains. This is a common strategy for exploring the solvent-exposed region of the kinase active site and for modulating the physicochemical properties of the final compound.

  • Versatility for Further Functionalization: The 7-azaindole core of this precursor can be further modified at various positions, allowing for the fine-tuning of inhibitor potency and selectivity.[1]

Core Synthetic Strategies and Protocols

The conversion of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate into a library of potential kinase inhibitors typically involves a series of key transformations. The following sections detail the rationale and provide step-by-step protocols for these critical steps.

Protocol 1: Saponification of the Methyl Ester

The initial step in many synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is crucial for subsequent amide bond formation.

Rationale: Standard saponification conditions using a strong base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent are typically effective. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion and to avoid potential side reactions.

Detailed Protocol:

  • Dissolution: Dissolve Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, acidify the mixture to a pH of ~3-4 with 1N hydrochloric acid (HCl).

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Protocol 2: Amide Coupling

The resulting carboxylic acid is a key intermediate for introducing diversity. Amide coupling with a variety of amines allows for the exploration of structure-activity relationships (SAR).

Rationale: A wide range of amide coupling reagents can be employed, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole). The choice of coupling reagent and base (e.g., diisopropylethylamine - DIPEA) can be optimized to ensure high yields and minimize racemization if chiral amines are used.

Detailed Protocol:

  • Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in a suitable aprotic solvent, such as dimethylformamide (DMF).

  • Addition of Coupling Reagents: Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide product by flash column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling for C5-Arylation

To further elaborate the 7-azaindole scaffold, palladium-catalyzed cross-coupling reactions are invaluable. For instance, if the starting material contains a halogen at the C5 position (e.g., 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate), a Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl moieties.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds. A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₂CO₃) are used to couple the halogenated 7-azaindole with a boronic acid or boronate ester. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency.

Detailed Protocol (for a 5-bromo precursor):

  • Reactant Mixture: In a microwave vial or a flask equipped with a reflux condenser, combine the 5-bromo-7-azaindole derivative (1.0 eq), the desired aryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Heat the reaction mixture to 80-100 °C (or use microwave irradiation) for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic workflow starting from Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

G A Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate B Saponification (e.g., LiOH) A->B F Optional: Halogenation at C5 A->F C 1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid B->C D Amide Coupling (e.g., HATU, Amine) C->D H Suzuki Coupling (e.g., Pd(PPh3)4, Boronic Acid) C->H E Diverse Amide Library D->E G 5-Halo-7-azaindole Intermediate F->G G->H I C5-Arylated Kinase Inhibitors H->I

Caption: Synthetic pathways from the precursor to diverse kinase inhibitors.

Application Example: Targeting the FGFR Signaling Pathway

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent activity against Fibroblast Growth Factor Receptors (FGFRs).[9][10] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis, and its aberrant activation is implicated in various cancers.[9]

The FGFR Signaling Cascade

The following diagram illustrates a simplified representation of the FGFR signaling pathway, highlighting key downstream effectors that are often dysregulated in cancer.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified FGFR signaling pathway.

Protocol 4: In Vitro Kinase Inhibition Assay (Example: FGFR1)

To evaluate the potency of newly synthesized compounds, an in vitro kinase inhibition assay is essential. The following is a general protocol for determining the IC₅₀ value of a test compound against FGFR1.

Rationale: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The assay can be performed in various formats, including radiometric, fluorescence-based, or luminescence-based methods. Here, we describe a common luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human FGFR1 kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Detailed Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.

  • Reaction Setup:

    • To each well of a 384-well plate, add the test compound dilution.

    • Add the FGFR1 enzyme and the Poly(Glu,Tyr) substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • Add an equal volume of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Summary Table

The following table provides a template for summarizing the biological data for a series of synthesized compounds.

Compound IDR Group (Amide)FGFR1 IC₅₀ (nM)Kinase B IC₅₀ (nM)Cell Proliferation IC₅₀ (nM)
Lead-01 -NH-phenyl50>1000200
Lead-02 -NH-(4-chlorophenyl)25>1000150
Lead-03 -NH-(3-methoxyphenyl)75>1000300

Conclusion

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a strategically valuable precursor for the synthesis of 7-azaindole-based kinase inhibitors. Its inherent functionality allows for the rapid and systematic exploration of chemical space around this privileged scaffold. The protocols and strategies outlined in this application note provide a robust framework for researchers engaged in the design and development of novel kinase inhibitors for therapeutic intervention in oncology and other diseases driven by aberrant kinase signaling.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
  • Azaindoles in Medicinal Chemistry. PharmaBlock.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. PMC.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ChemicalBook.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar.
  • Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxyl
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry.
  • 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors. WIPO.
  • METHYL 1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYL
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
  • Luminescence and reactivity of 7-azaindole deriv
  • Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Semantic Scholar.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3- methylpyridine and Aldehydes. NSF PAR.

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Application

C-H functionalization of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

An Application Guide to the Strategic C-H Functionalization of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Introduction: The Strategic Value of the 7-Azaindole Scaffold The 7-azaindole (1H-pyrrolo[2,3-b]pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic C-H Functionalization of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability, making it a cornerstone for developing potent kinase inhibitors and other therapeutic agents.[3][4] The targeted synthesis of complex, functionalized 7-azaindole derivatives is therefore a critical endeavor for advancing pharmaceutical research.

Traditionally, the synthesis of such derivatives relies on multi-step sequences involving pre-functionalized starting materials. However, the advent of C-H functionalization has revolutionized this landscape, offering a more atom- and step-economical approach to molecular construction.[5] This guide focuses on a key building block, Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate , and provides detailed protocols for its direct C-H functionalization.

The deliberate choice of substituents on this substrate is strategic:

  • The N-Tosyl Group : This robust group serves a dual purpose. It protects the pyrrole nitrogen from undesired side reactions and its strong electron-withdrawing nature modulates the electronic properties of the heterocyclic core, influencing reactivity and regioselectivity.[6][7]

  • The C-3 Methyl Carboxylate : By blocking the C-3 position, this ester group directs functionalization to other C-H bonds on the scaffold. It also serves as a versatile synthetic handle for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.[8]

This document serves as a technical guide for researchers, providing field-proven protocols, mechanistic insights, and a framework for troubleshooting the C-H functionalization of this important heterocyclic building block.

Regiochemical Landscape: Understanding Reactivity of the Azaindole Core

The 7-azaindole nucleus presents several C-H bonds (C-2, C-4, C-5, C-6) available for functionalization. The inherent reactivity is a complex interplay between the electron-rich pyrrole moiety and the electron-deficient pyridine ring.

  • Pyrrole Ring (C-2) : In parent 7-azaindoles, the C-3 position is the most nucleophilic, followed by C-2. With the C-3 position blocked by the carboxylate group, the C-2 position becomes a primary target for electrophilic and metal-catalyzed functionalization. The N-tosyl group, being strongly electron-withdrawing, deactivates this ring, yet the C-2 position often remains sufficiently reactive for many cross-coupling reactions.[6]

  • Pyridine Ring (C-4, C-5, C-6) : The pyridine nitrogen renders this ring electron-deficient, making it susceptible to nucleophilic or radical attack, particularly at the C-4 and C-6 positions.[9] Directing-group strategies are often required to achieve selective functionalization on this ring, although some transition-metal catalyzed reactions can proceed without them.[10]

The protocols detailed below leverage these intrinsic properties to achieve regioselective transformations.

Protocol I: Palladium-Catalyzed C-2 Direct Arylation

Direct arylation at the C-2 position is a foundational transformation for building molecular complexity on the 7-azaindole core.[3][11] This protocol utilizes a palladium catalyst in the presence of an oxidant to couple the substrate with a variety of arylboronic acids.

Mechanistic Rationale

The reaction is believed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. In the commonly proposed pathway for electron-deficient heterocycles, the reaction is initiated by the coordination of the palladium catalyst. The key C-H activation step likely proceeds via a concerted metalation-deprotonation (CMD) mechanism, favored in acidic media. The resulting palladacycle then undergoes reaction with the boronic acid and subsequent reductive elimination to afford the C-2 arylated product and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst to complete the cycle.

G sub Substrate (7-Azaindole) cmd Concerted Metalation- Deprotonation (CMD) -HOAc sub->cmd pd2 Pd(OAc)₂ (Active Catalyst) pd2->cmd palla Palladacycle Intermediate cmd->palla trans Transmetalation palla->trans boronic Ar-B(OH)₂ boronic->trans pd_ar Aryl-Pd(II) Complex trans->pd_ar reduct Reductive Elimination pd_ar->reduct product C-2 Arylated Product reduct->product pd0 Pd(0) reduct->pd0 reox Re-oxidation pd0->reox oxidant Oxidant (e.g., Na₂S₂O₈) oxidant->reox reox->pd2 Cycle Regeneration

Palladium-catalyzed C-2 arylation cycle.
Experimental Protocol

Table 1: Reagents and Materials for C-2 Arylation

Reagent/MaterialGradeSupplier ExamplePurpose
Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate>97%SynthonixStarting Material
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)>98%Sigma-AldrichArylating Agent
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeStrem ChemicalsCatalyst Precursor
Triphenylphosphine (PPh₃)>99%Acros OrganicsLigand
Sodium Persulfate (Na₂S₂O₈)ACS Reagent, >98%Fisher ScientificOxidant
Trifluoroacetic Acid (TFA)Reagent GradeTCI AmericaAcidic Additive
1,4-DioxaneAnhydrous, >99.8%Sigma-AldrichSolvent
Deionized WaterN/AIn-houseCo-solvent

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (0.5 mmol, 1.0 equiv.).

  • Reagent Addition: Add the desired arylboronic acid (0.75 mmol, 1.5 equiv.), palladium(II) acetate (0.025 mmol, 5 mol%), triphenylphosphine (0.05 mmol, 10 mol%), and sodium persulfate (1.0 mmol, 2.0 equiv.).

  • Atmosphere Control: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. Finally, add trifluoroacetic acid (0.5 mmol, 1.0 equiv.).

  • Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure C-2 arylated product.

Expected Results and Scope

This protocol is generally effective for a range of arylboronic acids.[11]

Table 2: Representative Yields for C-2 Arylation

Arylboronic Acid (ArB(OH)₂)Substituent TypeExpected Yield (%)Notes
4-Methoxyphenylboronic acidElectron-donating75-85Reaction typically proceeds cleanly.
Phenylboronic acidNeutral70-80Baseline substrate.
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing65-75May require slightly longer reaction times.
2-Methylphenylboronic acidSterically hindered60-70Yields can be lower due to steric hindrance around the boron atom.

Protocol II: Rhodium-Catalyzed Oxidative Annulation with Alkynes

For the construction of more complex, fused polycyclic systems, rhodium-catalyzed C-H activation and annulation is a powerful strategy.[12] This protocol describes the reaction of the 7-azaindole substrate with an internal alkyne to forge new carbon-carbon bonds through a double C-H activation process.

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of the pyridine nitrogen of the 7-azaindole to the Rh(III) center. This directs the first C-H activation at the C-6 position of the pyridine ring to form a five-membered rhodacycle. Subsequent coordination and migratory insertion of the alkyne expands the ring. A second "roll-over" C-H activation at the C-2 position of the pyrrole ring, followed by reductive elimination, furnishes the annulated product and a Rh(I) species. The oxidant, typically a copper salt, regenerates the active Rh(III) catalyst.[2][12]

G sub Substrate (7-Azaindole) c6_act C-6 C-H Activation (N-Directed) sub->c6_act rh3 [RhCp*]²⁺ (Active Catalyst) rh3->c6_act rhodacycle5 5-Membered Rhodacycle c6_act->rhodacycle5 insertion Alkyne Insertion rhodacycle5->insertion alkyne R'C≡CR' alkyne->insertion rhodacycle7 7-Membered Rhodacycle insertion->rhodacycle7 rollover Roll-over C-2 C-H Activation rhodacycle7->rollover reduct Reductive Elimination rollover->reduct product Annulated Product reduct->product rh1 Rh(I) reduct->rh1 reox Re-oxidation rh1->reox oxidant Oxidant (e.g., Cu(OAc)₂) oxidant->reox reox->rh3 Cycle Regeneration

Rhodium-catalyzed oxidative annulation workflow.
Experimental Protocol

Table 3: Reagents and Materials for Rh-Catalyzed Annulation

Reagent/MaterialGradeSupplier ExamplePurpose
Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate>97%SynthonixStarting Material
Diphenylacetylene>98%Sigma-AldrichAlkyne Coupling Partner
[RhCp*Cl₂]₂Catalyst GradeStrem ChemicalsCatalyst Precursor
Copper(II) Acetate (Cu(OAc)₂)>98%Acros OrganicsOxidant
Dichloroethane (DCE)Anhydrous, >99.8%Sigma-AldrichSolvent

Step-by-Step Procedure:

  • Vessel Preparation: In an oven-dried screw-cap vial, place a magnetic stir bar.

  • Reagent Addition: Add Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (0.2 mmol, 1.0 equiv.), diphenylacetylene (0.3 mmol, 1.5 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and copper(II) acetate (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous dichloroethane (DCE) (2.0 mL).

  • Reaction Execution: Tightly seal the vial with a Teflon-lined cap and place it in a preheated aluminum block at 120 °C. Stir the reaction for 24 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a short pad of Celite, washing with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure annulated product.

Troubleshooting and Key Considerations

  • Moisture and Air Sensitivity: Many C-H activation catalysts, particularly the ligands and additives, can be sensitive to air and moisture. The use of anhydrous solvents and inert atmosphere techniques (Schlenk line or glovebox) is crucial for reproducibility and high yields.

  • Regioisomer Formation: In some cases, minor regioisomers may be observed. Modifying the ligand, solvent, or temperature can often improve selectivity. For instance, bulkier ligands can favor functionalization at less sterically hindered positions.

  • Catalyst Deactivation: Incomplete conversion can result from catalyst deactivation. Ensure the purity of reagents and solvents, and confirm that the oxidant is active. Increasing catalyst loading (e.g., from 5 mol% to 8 mol%) can sometimes overcome this issue, though this should be a last resort.

  • Tosyl Group Cleavage: While the N-tosyl group is generally stable, highly basic or reductive conditions, or prolonged heating at very high temperatures, could potentially lead to its cleavage. If deprotection is observed, reaction conditions should be screened for milder alternatives.

Conclusion

The provides a powerful and efficient avenue for the synthesis of diverse and complex molecules relevant to drug discovery. The protocols for palladium-catalyzed C-2 arylation and rhodium-catalyzed oxidative annulation described herein offer reliable methods for achieving selective transformations at different positions of the 7-azaindole core. By understanding the underlying mechanistic principles and paying close attention to experimental parameters, researchers can effectively leverage this versatile building block to accelerate the development of novel therapeutic agents.

References

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  • Kumar, A., & Kapur, M. (2018). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. The Journal of Organic Chemistry, 83(15), 8017-8026. [Link]

  • Singh, R., et al. (2021). C−H Functionalized Molecules: Synthesis, Reaction Mechanism, and Biological Activity. ChemistrySelect, 6(1), 10-31. [Link]

  • Hu, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles. Organic & Biomolecular Chemistry, 18(33), 6439-6443. [Link]

  • Dong, L. (2016). Regio-Selective C H Functionalization of 7-Azaindoles. Asian Journal of Organic Chemistry, 5(3), 326-339. [Link]

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  • Gevorgyan, V., et al. (2020). N-Tosylcarboxamide in C–H Functionalization: More than a Simple Directing Group. Molecules, 25(16), 3662. [Link]

  • Kwang, H., & Cheong, P. H.-Y. (2019). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 10(2), 521-532. [Link]

  • Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(18), 5961-5965. [Link]

  • Guillaumet, G., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Catalysts, 10(6), 690. [Link]

  • Guillaumet, G., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5786. [Link]

  • Dong, L., et al. (2015). Rhodium(III)-Catalyzed Oxidative Annulation of 7-Azaindoles and Alkynes via Double C–H Activation. Organic Letters, 17(12), 2968–2971. [Link]

  • Xu, B., et al. (2014). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters, 16(20), 5294–5297. [Link]

  • Fagnou, K., et al. (2018). Palladium-Catalyzed Regioselective C−H Oxidative Arylation of 7-Azaindazole N-Oxide at the C6-Position. The Journal of Organic Chemistry, 83(24), 15127-15136. [Link]

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Method

Application Notes &amp; Protocols: A Guide to the Preparation of 7-Azaindole Libraries Utilizing Methyl 1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Authored by a Senior Application Scientist Abstract The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of a multitude of therapeutic agents.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Abstract

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of a multitude of therapeutic agents.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis and functionalization of 7-azaindole libraries, pivoting on the strategic use of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. The N-tosyl protecting group plays a dual role: it passivates the pyrrolic nitrogen, preventing unwanted side reactions, while also modulating the electronic properties of the heterocyclic core to direct regioselective functionalization.[3] We will delve into the synthesis of this key intermediate, followed by robust protocols for derivatization through cross-coupling reactions and amide bond formations, and conclude with efficient N-deprotection strategies.

Introduction: The Significance of the 7-Azaindole Scaffold

7-Azaindole, a bioisostere of indole, has garnered significant attention in drug discovery due to its versatile biological activities.[1][2] Its unique structure allows it to act as a hinge-binding motif in many kinase inhibitors and as a scaffold for a wide range of other therapeutic targets.[4][5] The development of efficient synthetic methodologies for the functionalization of the 7-azaindole template is, therefore, an active and crucial area of research.[1][2] Advances in metal-catalyzed chemistry have paved the way for novel and effective methods for the derivatization of the 7-azaindole core.[1][2]

This application note focuses on a systematic approach to generate diverse libraries of 7-azaindole derivatives starting from the versatile building block, Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

The Key Intermediate: Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

The strategic use of an N-tosyl protecting group on the 7-azaindole core is instrumental in achieving controlled and regioselective functionalization. The electron-withdrawing nature of the tosyl group stabilizes the indole nucleus and directs deprotonation, facilitating subsequent reactions.[3]

Physicochemical Properties
PropertyValue
IUPAC Name Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
CAS Number 952182-23-9
Molecular Formula C16H14N2O4S
Molecular Weight 330.4 g/mol
Appearance Solid

(Data sourced from EvitaChem and NextSDS)[6][7]

Synthesis of the Key Intermediate

The synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate can be achieved through a multi-step sequence, typically involving the cyclization of appropriate precursors to form the pyrrolopyridine core, followed by esterification and N-tosylation.[6]

Synthesis_of_Key_Intermediate Starting_Materials Pyridine Derivatives + Tosyl Chloride Cyclization Cyclization (e.g., Acid-catalyzed) Starting_Materials->Cyclization Pyrrolopyridine_Core Pyrrolopyridine Core Cyclization->Pyrrolopyridine_Core Esterification Esterification Pyrrolopyridine_Core->Esterification Intermediate_Ester Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate Esterification->Intermediate_Ester N_Tosylation N-Tosylation Intermediate_Ester->N_Tosylation Final_Product Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate N_Tosylation->Final_Product

Caption: Synthetic workflow for the key intermediate.

Protocol 2.2.1: Synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Materials:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Tosyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equiv.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of tosyl chloride (1.1 equiv.) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Library Generation: Functionalization of the 7-Azaindole Core

The N-tosylated intermediate is a versatile platform for a variety of functionalization reactions, enabling the generation of diverse 7-azaindole libraries.

Library_Generation_Workflow Key_Intermediate Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Hydrolysis Ester Hydrolysis Key_Intermediate->Hydrolysis Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) Key_Intermediate->Cross_Coupling Amide_Coupling Amide Coupling (Diverse Amines) Hydrolysis->Amide_Coupling Amide_Library Amide Library Amide_Coupling->Amide_Library Deprotection N-Tosyl Deprotection Amide_Library->Deprotection Functionalized_Intermediate Functionalized Intermediate Cross_Coupling->Functionalized_Intermediate Functionalized_Intermediate->Deprotection Final_Library Diverse 7-Azaindole Library Deprotection->Final_Library

Caption: Workflow for 7-azaindole library generation.

Amide Library Synthesis via Ester Hydrolysis

The methyl ester at the C3-position can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for the synthesis of an amide library.

Protocol 3.1.1: Hydrolysis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Materials:

  • Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv.) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

  • Add LiOH (2.0-3.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the residue with water and acidify to pH 2-3 with 1 M HCl at 0 °C.

  • A precipitate should form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • If a precipitate does not form, extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the product.

Protocol 3.1.2: General Procedure for Amide Coupling

Materials:

  • 1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • To a solution of 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (1.0 equiv.) in anhydrous DMF, add HATU (1.1 equiv.) and DIPEA (2.0 equiv.).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equiv.) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.

C-H Functionalization via Palladium-Catalyzed Cross-Coupling

The 7-azaindole core can be functionalized at various positions using palladium-catalyzed cross-coupling reactions.[8] While the provided intermediate does not have a halogen for direct coupling, halogenation followed by cross-coupling is a common strategy. Alternatively, C-H activation methods can be employed.

Protocol 3.2.1: Regioselective C-3 Sulfenylation

Recent studies have shown that N-sulfonyl protected 7-azaindoles can undergo regioselective C-3 sulfenylation.[9]

Materials:

  • Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Aryl sulfonyl chloride

  • Tetrabutylammonium iodide (TBAI)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, combine Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv.), the desired aryl sulfonyl chloride (1.2 equiv.), and TBAI (3.0 equiv.) in DMF.

  • Stir the reaction mixture under an air atmosphere at the appropriate temperature (optimization may be required).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with a suitable organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography to yield the 3-thio-7-azaindole derivative.

N-Tosyl Deprotection: Accessing the Final Library

The final step in the synthesis is the removal of the N-tosyl protecting group. A variety of methods are available, with base-mediated hydrolysis being a common and effective approach.[3] The use of cesium carbonate in a mixed solvent system is a particularly mild and efficient method for the deprotection of N-tosylindoles and their aza-analogs.[10]

Deprotection_Workflow N_Tosyl_Substrate N-Tosyl 7-Azaindole Derivative Deprotection_Conditions Deprotection Conditions (e.g., Cs₂CO₃, THF/MeOH) N_Tosyl_Substrate->Deprotection_Conditions Final_Product Final 7-Azaindole Derivative Deprotection_Conditions->Final_Product

Caption: Workflow for the deprotection of N-tosyl 7-azaindoles.

Protocol 4.1: Deprotection with Cesium Carbonate

Materials:

  • N-Tosyl 7-azaindole derivative

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Celite

Procedure:

  • Dissolve the N-tosyl 7-azaindole derivative (1.0 equiv.) in a mixture of THF and MeOH (e.g., 2:1 ratio).

  • Add cesium carbonate (3.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF or EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the deprotected 7-azaindole derivative.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of diverse 7-azaindole libraries using Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a key intermediate. The strategic use of the N-tosyl protecting group allows for controlled functionalization of the 7-azaindole core, enabling access to a wide range of analogs for screening in drug discovery programs. The methodologies presented are scalable and can be adapted for high-throughput synthesis.

References

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  • ResearchGate. Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate.
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  • Royal Society of Chemistry. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity. Organic & Biomolecular Chemistry.
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  • MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.
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  • NextSDS. METHYL 1-TOSYL-1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE.
  • PubChem. methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • National Institutes of Health. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
  • J-STAGE. (2005). SYNTHESIS OF OPTICALLY ACTIVE METHYL 1,2,3,3a,8,8a-HEXA.
  • ResearchGate. (2011). (PDF) Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives.

Sources

Application

Electrophilic halogenation of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

An In-Depth Technical Guide to the Electrophilic Halogenation of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Introduction: The Strategic Importance of Halogenated 7-Azaindoles The 1H-pyrrolo[2,3-b]pyridine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electrophilic Halogenation of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Introduction: The Strategic Importance of Halogenated 7-Azaindoles

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and drug development. Its structure, present in numerous bioactive molecules and approved pharmaceuticals, serves as a crucial pharmacophore for targeting a wide range of biological targets.[1][2] The functionalization of the 7-azaindole core is a key strategy for modulating potency, selectivity, and pharmacokinetic properties.

Halogenated 7-azaindole derivatives are particularly valuable as versatile synthetic intermediates. The introduction of a halogen atom (Cl, Br, I) provides a reactive handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[3][4] This guide focuses on the electrophilic halogenation of a specific, advanced intermediate: Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and offer field-proven insights for researchers in organic synthesis and drug discovery.

Part 1: Mechanistic Rationale and Regioselectivity

The outcome of an electrophilic aromatic substitution (EAS) reaction is governed by the electronic properties of the substrate. The 7-azaindole nucleus presents a fascinating case, comprising an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.

Understanding the Substrate: Electronic Effects at Play
  • The 7-Azaindole Core: In the absence of substituents, the pyrrole ring is significantly more reactive towards electrophiles than the pyridine ring.[5] Electrophilic attack typically occurs at the C3 position, which is the most nucleophilic site.[6]

  • The N-Tosyl Protecting Group: The p-toluenesulfonyl (tosyl) group at the N1 position is a strong electron-withdrawing group.[7][8] It serves two primary purposes:

    • Protection: It masks the nucleophilicity of the pyrrole nitrogen, preventing side reactions.

    • Modulation of Reactivity: It deactivates the pyrrole ring towards electrophilic attack, making the reaction more controllable and sometimes altering the inherent regioselectivity of the parent heterocycle.[9]

  • The C3-Ester Group: The methyl carboxylate group at the C3 position is also electron-withdrawing. Crucially, it blocks the most reactive site for electrophilic substitution.

Predicting the Site of Halogenation

With the C3 position occupied, the question of regioselectivity becomes paramount. The electrophile will target the next most nucleophilic, sterically accessible position. While the tosyl group deactivates the entire pyrrole ring, this ring generally remains more susceptible to EAS than the deactivated pyridine ring. Therefore, electrophilic attack is strongly predicted to occur at the C2 position of the pyrrole moiety. Functionalization at positions on the pyridine ring (e.g., C4, C5, C6) typically requires different strategies, such as directed metalation or N-oxide activation.[10]

The general mechanism proceeds via a classic two-step EAS pathway:

  • Attack and Formation of the Sigma Complex: The π-system of the pyrrole ring attacks the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is the rate-determining step, as it temporarily disrupts the aromaticity of the ring.[11][12]

  • Deprotonation and Re-aromatization: A base removes the proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic system in the final product.

EAS_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_end Products Reactant Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate SigmaComplex Resonance-Stabilized Sigma Complex (Arenium Ion) Reactant->SigmaComplex π-electrons attack E+ Electrophile Halogenating Agent (E+) Electrophile->SigmaComplex Product C2-Halogenated Product SigmaComplex->Product Deprotonation (Fast Step) Byproduct H+ SigmaComplex->Byproduct

Caption: General mechanism for electrophilic aromatic substitution.

Part 2: Experimental Protocols and Workflow

Successful halogenation requires careful selection of the halogenating agent and reaction conditions to ensure high yield and selectivity while minimizing side reactions. N-halosuccinimides (NCS, NBS, NIS) are commonly employed as they are crystalline, easy-to-handle solids that provide a source of electrophilic halogen under relatively mild conditions.

General Experimental Workflow

The following diagram outlines a typical workflow for the halogenation of the substrate. Adherence to an inert atmosphere is recommended to prevent moisture from interfering with the reaction.

Experimental_Workflow Setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere (N2/Ar) - Add Substrate & Solvent Reagent 2. Reagent Addition - Add Halogenating Agent (e.g., NBS, NCS, NIS) - Portion-wise at 0 °C Setup->Reagent Reaction 3. Reaction Monitoring - Stir at RT or specified temp - Monitor by TLC/LC-MS Reagent->Reaction Workup 4. Aqueous Workup - Quench Reaction - Extract with Organic Solvent - Wash & Dry Reaction->Workup Purify 5. Purification - Concentrate in vacuo - Purify by Column Chromatography Workup->Purify Analyze 6. Characterization - NMR, MS, etc. Purify->Analyze

Caption: Standard workflow for electrophilic halogenation.
Protocol Summary Table

The table below summarizes typical conditions for the chlorination, bromination, and iodination of the title compound, adapted from general procedures for similar heterocyclic systems.[13]

Parameter Chlorination Bromination Iodination
Halogenating Agent N-Chlorosuccinimide (NCS)N-Bromosuccinimide (NBS)N-Iodosuccinimide (NIS)
Equivalents 1.1 - 1.21.1 - 1.21.1 - 1.2
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Acetonitrile (MeCN) or Hexafluoroisopropanol (HFIP)[13]Dichloromethane (DCM) or Acetonitrile (MeCN)
Temperature 0 °C to Room Temp0 °C to Room TempRoom Temp
Typical Time 2 - 6 hours1 - 4 hours4 - 12 hours

Detailed Step-by-Step Methodologies

Materials and Equipment:

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

  • Standard laboratory glassware for workup and purification

  • Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Substrate)

  • N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS)

  • Anhydrous solvents (DCM, MeCN)

  • Reagents for workup (e.g., saturated sodium thiosulfate, saturated sodium bicarbonate, brine)

  • Silica gel for column chromatography

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is designed to yield Methyl 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq). Dissolve the substrate in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-bromo product.

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is designed to yield Methyl 2-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add the substrate (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C. Add N-Chlorosuccinimide (NCS, 1.1 eq) in a single portion.

  • Reaction Progression: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude material via flash column chromatography (hexane/ethyl acetate) to isolate the 2-chloro product.

Protocol 3: Iodination using N-Iodosuccinimide (NIS)

This protocol is designed to yield Methyl 2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Iodination reactions are often slower than bromination or chlorination.

  • Reaction Setup: In a flask protected from light (e.g., wrapped in aluminum foil), dissolve the substrate (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.

  • Reagent Addition: Add N-Iodosuccinimide (NIS, 1.2 eq) to the solution at room temperature.

  • Reaction Progression: Stir the mixture at room temperature for 4-12 hours. The reaction progress should be monitored carefully by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40 °C) can be applied.

  • Workup: After completion, remove the solvent in vacuo. Partition the residue between ethyl acetate and water. Wash the organic layer with saturated aqueous sodium thiosulfate solution until the color of iodine is no longer visible, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the 2-iodo derivative.

Conclusion

The electrophilic halogenation of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate provides a reliable and direct route to valuable C2-halogenated 7-azaindole intermediates. The presence of the N-tosyl and C3-ester groups directs the substitution to the C2 position under mild conditions using common N-halosuccinimide reagents. The resulting 2-halo-7-azaindoles are primed for further synthetic elaboration via cross-coupling chemistry, offering a powerful platform for the synthesis of complex molecules for pharmaceutical and materials science research. Careful control of reaction conditions and rigorous monitoring are key to achieving high yields and purity.

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]

  • Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 738-749. [Link]

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 32015-32019. [Link]

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok - University of Rostock Repository. [Link]

  • A process for preparing halogenated azaindole compounds using pybrop.
  • THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

  • Tosyl group. Wikipedia. [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. Chemistry Steps. [Link]

  • A convenient and efficient method for the iodination of indoles and pyrroles. Tetrahedron Letters, 47(24), 4043-4045. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society. [Link]

  • The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXXII. Acid catalysed hydrogen exchange of azaindoles. Journal of the Chemical Society, Perkin Transactions 2, 1972, 1670-1673. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(1), 143. [Link]

  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 416-424. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5678. [Link]

  • Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. ResearchGate. [Link]

  • Tosyl group. Wikipedia. [Link]

  • Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes. PLoS One, 11(12), e0165062. [Link]

  • Platinum(II) Iodido Complexes of 7-Azaindoles with Significant Antiproliferative Effects: An Old Story Revisited with Unexpected Outcomes. PubMed. [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. [Link]

  • METHYL 1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE. NextSDS. [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin- 1-yl)ethanols into chlorides during classical. Semantic Scholar. [Link]

  • Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. MDPI. [Link]

  • Bromination of pyridine derivatives.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 72(23), 8561-8569. [Link]

  • Electrophilic Aromatic Substitution. University of Wisconsin-Madison Chemistry Department. [Link]

  • SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. Organic Chemistry Portal. [Link]

  • Methyl 5-bromo-1h-pyrrolo[2,3-b]pyridine-3-carboxylate. PubChemLite. [Link]

  • Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. PubChem. [Link]

  • Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. [Link]

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Bioorganic & Medicinal Chemistry Letters, 26(14), 3269-3275. [Link]

  • Proposed mechanism for the chlorination of indoles 1. ResearchGate. [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Welcome to the technical support center for the synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-tested solutions to help you optimize your reaction yield and purity.

The core of this synthesis is the N-tosylation of the pyrrole nitrogen in the 7-azaindole scaffold. While seemingly straightforward, the electronic properties of the bicyclic heteroaromatic system introduce specific challenges that require careful control of reaction conditions. This guide addresses the most frequently encountered issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the potential causes and provides actionable, step-by-step protocols for resolution.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate by reacting the parent 7-azaindole with tosyl chloride (TsCl), but I am observing very low conversion or no product at all. My TLC/LC-MS analysis shows only the starting material. What is going wrong?

Answer: This is the most common issue and almost always points to inefficient deprotonation of the pyrrole N-H or issues with reagent quality. The pyrrole nitrogen in the 7-azaindole ring is acidic, but its pKa requires a sufficiently strong base to generate the nucleophilic anion needed to attack the tosyl chloride.

Root Causes & Solutions:

  • Insufficient Base Strength: Common organic bases like triethylamine (Et3N) or potassium carbonate (K2CO3) are often not strong enough to fully deprotonate the 7-azaindole N-H, leading to a slow or stalled reaction. The pyridine nitrogen in the scaffold reduces the electron density of the pyrrole ring, making the N-H slightly more acidic than indole but still requiring a potent base.

    • Recommended Action: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH). NaH is an irreversible base that will quantitatively deprotonate the pyrrole nitrogen, driving the reaction to completion.

  • Reagent Degradation: Tosyl chloride is highly sensitive to moisture and will hydrolyze to p-toluenesulfonic acid, which is unreactive. Similarly, using wet solvents will consume the strong base and prevent deprotonation.

    • Recommended Action: Always use freshly opened or properly stored tosyl chloride. Ensure all solvents (e.g., THF, DMF) are anhydrous. If using NaH, rinse it with dry hexanes before use to remove the protective mineral oil coating.

  • Inappropriate Temperature: The initial deprotonation step is often performed at a low temperature (0 °C) to control the exothermic reaction with NaH. However, the subsequent reaction with TsCl may require warming to proceed at a reasonable rate.

    • Recommended Action: Perform the deprotonation with NaH at 0 °C for 30-60 minutes, then add the TsCl solution at 0 °C and allow the reaction to slowly warm to room temperature. Monitor by TLC/LC-MS until the starting material is consumed.

Optimized Protocol for N-Tosylation using Sodium Hydride

This protocol is designed to be a self-validating system for achieving high yield.

  • Preparation:

    • Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq).

    • Dissolve the starting material in anhydrous DMF or THF.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the resulting suspension at 0 °C for 30-60 minutes. Cessation of gas evolution is a good indicator of complete deprotonation.

  • Tosylation:

    • In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of the same anhydrous solvent.

    • Add the TsCl solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring & Workup:

    • Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0 °C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction is proceeding, but I'm seeing multiple spots on my TLC plate, leading to a low isolated yield of the desired product. What are these side products and how can I avoid them?

Answer: Impurity formation often results from competing reactions or degradation of the product. The key is to control stoichiometry and reaction conditions to favor the desired N-tosylation pathway.

Common Side Reactions:

  • N-1 vs. N-7 Tosylation: While the pyrrole nitrogen (N-1) is the intended site of reaction, the pyridine nitrogen (N-7) can also act as a nucleophile, leading to the formation of a quaternary tosyl-pyridinium salt. This is less common under anhydrous, strong-base conditions but can occur with weaker bases or in protic solvents.

  • Formation of a Chlorinated Byproduct: In some cases, particularly with heterocyclic systems, the initially formed tosylate can be displaced by a chloride ion. The chloride source can be the tosyl chloride reagent itself or the hydrochloride salt of a base like triethylamine.[1] This results in the formation of a chloro-substituted starting material instead of the tosylate.

  • Ester Hydrolysis: If the reaction conditions are too harsh (e.g., prolonged heating, presence of water with a strong base), the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

SymptomPotential CauseRecommended Solution
Multiple Spots on TLC Competing N-7 tosylationUse a strong, non-nucleophilic base (NaH) in an aprotic solvent (THF, DMF) to selectively deprotonate N-1.
Product mass not found, but mass of starting material + Cl is present In-situ chlorinationAvoid amine bases like Et3N which form HCl salts. Use NaH. Ensure strict anhydrous conditions.
Polar baseline material on TLC that doesn't elute Ester hydrolysisAvoid high temperatures and prolonged reaction times. Use a carefully controlled amount of base and perform a non-aqueous quench if necessary.
Unreacted Tosyl Chloride in Product Excess TsCl usedUse a slight excess of TsCl (1.05-1.1 eq). Excess TsCl can be removed during workup by washing with aqueous base or by using a scavenger resin. A published method suggests using cellulosic materials like filter paper to react with and remove excess TsCl.[2]
Visualization of the Synthetic Workflow

The following diagram illustrates the optimized experimental workflow and key decision points for troubleshooting.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Troubleshooting cluster_workup 4. Workup & Purification prep1 Dissolve Starting Material in Anhydrous Solvent prep2 Cool to 0 °C prep1->prep2 deprot Add NaH (1.2 eq) Stir 30-60 min @ 0 °C prep2->deprot tosyl Add TsCl (1.1 eq) Stir, warm to RT deprot->tosyl monitor Monitor by TLC/LC-MS tosyl->monitor check Starting Material Consumed? monitor->check complete Proceed to Workup check->complete Yes incomplete Incomplete Reaction check->incomplete No quench Quench with aq. NH4Cl complete->quench ts_present Troubleshoot: - Check Base/TsCl Quality - Extend Reaction Time incomplete->ts_present extract Extract with EtOAc quench->extract purify Purify (Chromatography) extract->purify

Caption: Optimized workflow for the N-tosylation of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent instead of DMF or THF?

A1: Yes, other polar aprotic solvents like acetonitrile (MeCN) or 1,4-dioxane can be used, provided they are anhydrous. Avoid protic solvents (e.g., alcohols) as they will react with the NaH. DMF and THF are preferred due to their ability to dissolve the starting material and the resulting sodium salt intermediate effectively.

Q2: My starting material, Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate, is difficult to source. Are there common synthetic routes to prepare it?

A2: Yes, the 7-azaindole core is a common motif in medicinal chemistry.[3][4] Synthesis often involves multi-step sequences. One common strategy is the cyclization of appropriately substituted pyridine precursors.[5][6][7] For instance, palladium-catalyzed cross-coupling reactions on 2-amino-3-halopyridines followed by cyclization are frequently employed.[6][7]

Q3: How do I confirm that the tosyl group is on the N-1 position and not the N-7 position?

A3: The structure can be unequivocally confirmed using 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the protons of the tosyl group (e.g., the methyl protons) and the carbons of the pyrrolo[2,3-b]pyridine core. Specifically, a correlation from the tosyl methyl protons to C2 and C7a of the 7-azaindole ring would confirm N-1 substitution.

Q4: Is the tosyl group removable?

A4: Yes, the tosyl group is a robust protecting group but can be removed under specific conditions. Common methods include reductive cleavage (e.g., with magnesium in methanol) or harsh basic/nucleophilic conditions (e.g., sodium hydroxide or sodium methoxide at elevated temperatures). The choice of deprotection method will depend on the stability of the rest of your molecule.

References

  • EvitaChem. Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate.
  • PubMed. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. J Med Chem. 2024 Dec 26;67(24):22080-22103.
  • Semantic Scholar. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • ResearchGate. Different strategies for synthesis of 7-azaindoles.
  • Organic Chemistry Portal. Azaindole synthesis.
  • PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • ScienceDirect. Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper.

Sources

Optimization

Troubleshooting incomplete detosylation of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Technical Support Center: Advanced Solutions for N-Tosyl Group Cleavage Topic: Troubleshooting Incomplete Detosylation of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Welcome to the technical support center. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Solutions for N-Tosyl Group Cleavage

Topic: Troubleshooting Incomplete Detosylation of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the N-detosylation of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. The inherent challenge of this transformation lies in cleaving the robust nitrogen-sulfur bond while preserving the base-labile methyl ester at the C3 position. This document provides in-depth, field-proven insights and protocols to navigate this specific synthetic problem.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding this specific detosylation.

Q1: My standard detosylation using sodium hydroxide in methanol is sluggish and gives a messy reaction profile. Why is this substrate so difficult?

A1: This is a frequent observation. The difficulty arises from a combination of factors. While the electron-withdrawing nature of the C3-ester should, in theory, facilitate nucleophilic attack on the sulfonyl group, the 7-azaindole core has unique electronic properties compared to a standard indole.[1] More critically, strong bases like NaOH or KOH in hot alcohol are known to be harsh and can lead to degradation of the sensitive azaindole ring system.[2][3] The primary issue, however, is often the competing hydrolysis of your methyl ester, which leads to a complex product mixture.

Q2: I'm observing incomplete conversion, and my LC-MS shows a new peak with a mass corresponding to the loss of a methyl group (-14 Da) from my desired product. What is this species?

A2: You are almost certainly observing the saponification (base-catalyzed hydrolysis) of your methyl ester to the corresponding carboxylic acid.[4] This is a classic side reaction when using reagents like NaOH or LiOH in protic solvents like methanol or water.[5] The resulting carboxylate is significantly more polar than your desired product, which explains its different behavior on TLC and LC-MS. This side reaction is a key indicator that your chosen conditions are too harsh for the substrate.

Q3: Are there milder, more selective methods to cleave the N-tosyl group without destroying the methyl ester?

A3: Absolutely. This is the crux of solving the problem. The most reliable and widely recommended method for this specific challenge is to switch from aggressive alkali hydroxides to cesium carbonate (Cs₂CO₃) in a mixed solvent system like THF/methanol.[6][7] The unique properties of the cesium cation allow for effective activation of the carbonate nucleophile under significantly milder, often room temperature, conditions, which preserves the ester functionality.[6]

Q4: How can I best monitor the reaction to avoid over-running it or stopping it too early?

A4: Close monitoring is critical. We recommend using a combination of Thin-Layer Chromatography (TLC) and, if available, LC-MS.

  • TLC: Use an appropriate eluent system (e.g., 2:1 or 1:1 Hexanes:Ethyl Acetate) to achieve good separation. You should see the starting material (less polar) convert to the product (more polar). The hydrolyzed acid byproduct will be significantly more polar, often staying at the baseline.

  • LC-MS: This is the ideal method. It allows you to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also quantifying the formation of the unwanted carboxylic acid byproduct.

Part 2: In-Depth Troubleshooting Guide & Protocols

This section provides a structured approach to problem-solving, complete with detailed experimental protocols.

Problem Synopsis: Incomplete Conversion with Concurrent Ester Hydrolysis

This is the most common failure mode. The user observes both unreacted starting material and the formation of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. The workflow below will guide you to the optimal solution.

G start Start: Incomplete Detosylation check_hydrolysis Is Ester Hydrolysis (Saponification) Observed? start->check_hydrolysis switch_reagent Conditions are too harsh. Switch to a milder base. check_hydrolysis->switch_reagent Yes check_reagents Potential Cause: - Wet Solvent/Base - Insufficient Reagent - Low Temperature check_hydrolysis->check_reagents No yes_path Yes protocol_cs2co3 Implement Protocol 1: Cesium Carbonate in THF/MeOH switch_reagent->protocol_cs2co3 end_success Success: Clean Conversion to Desired Product protocol_cs2co3->end_success no_path No optimize_conditions Solution: - Use Anhydrous Solvents - Increase Base Equivalents (1.5-2.0) - Gradually Increase Temperature check_reagents->optimize_conditions

Caption: Troubleshooting workflow for incomplete detosylation.

Primary Recommendation: A Mild and Selective Protocol

Based on extensive literature and internal experience, the following protocol is the most effective starting point for this substrate. The rationale is to use a base that is strong enough to initiate deprotection but mild enough to not promote saponification at room temperature.[6]

Protocol 1: Detosylation using Cesium Carbonate

This method has proven highly successful for the deprotection of N-tosylated indoles and azaindoles bearing base-sensitive groups.[6][7]

Materials:

  • Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol (MeOH)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting material (1.0 eq).

  • Dissolve the substrate in a 2:1 mixture of anhydrous THF and anhydrous MeOH (e.g., for 1 mmol of substrate, use 10 mL THF and 5 mL MeOH).

  • Add cesium carbonate (3.0 eq) to the solution in one portion.

  • Stir the resulting suspension vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress every 1-2 hours using TLC or LC-MS (see Protocol 3 for TLC details). The reaction is typically complete within 2-18 hours, depending on the scale and purity of the reagents.[6]

  • Upon completion (disappearance of starting material), concentrate the reaction mixture under reduced pressure to remove the solvents.

  • To the resulting residue, add deionized water and stir for 15 minutes to dissolve the inorganic salts.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude material via flash column chromatography on silica gel if necessary.

Data Summary: Comparison of Detosylation Conditions

The following table summarizes typical conditions and expected outcomes, highlighting the superiority of the cesium carbonate method for this specific substrate.

ReagentEquivalentsSolventTemperature (°C)Typical TimePrimary OutcomeRisk of Ester Hydrolysis
NaOH2.0 - 5.0Methanol65 (Reflux)4 - 24 hIncomplete conversion, mixtureVery High
KOH2.0 - 5.0Ethanol78 (Reflux)4 - 24 hIncomplete conversion, mixtureVery High
Cs₂CO₃ 3.0 THF / MeOH (2:1) 25 (RT) 2 - 18 h Clean conversion to product Very Low [6]
Mg / MeOH10.0Methanol65 (Reflux)2 - 6 hPotential for clean conversionLow (but can reduce other groups)

Part 3: Reaction Analysis and Mechanistic Insight

A clear understanding of the reaction mechanism and proper analytical methods are key to success.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Eluent Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate. A starting ratio of 1:1 is often effective. Adjust as needed to achieve an Rf of ~0.4-0.5 for the product.

  • Spotting: On a silica TLC plate, spot the crude reaction mixture alongside co-spots of your starting material and, if possible, a reference sample of the desired product.

  • Development & Visualization: Develop the plate and visualize under UV light (254 nm).

  • Interpretation:

    • Starting Material: Less polar spot, higher Rf value.

    • Product (Desired): More polar spot (due to free N-H), lower Rf value.

    • Byproduct (Acid): Highly polar, will likely remain at or very near the baseline (Rf ≈ 0).

Reaction Mechanism Overview

The base-catalyzed detosylation proceeds via a nucleophilic attack on the electron-deficient sulfur atom of the tosyl group.

G substrate Substrate (N-Tosyl-7-azaindole) transition_state Transition State substrate->transition_state nucleophile Nucleophile (e.g., MeO⁻ from Cs₂CO₃/MeOH) nucleophile->transition_state product Product (Deprotected 7-azaindole) transition_state->product byproduct Byproduct (Methyl Tosylate) transition_state->byproduct

Caption: Simplified mechanism of base-catalyzed N-detosylation.

Final Recommendations from the Scientist

For the successful detosylation of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, always prioritize the preservation of the methyl ester.

  • Start with the Mildest Conditions: Always begin with the Cesium Carbonate protocol (Protocol 1). It is the most reliable method for this specific transformation.[6][7]

  • Ensure Anhydrous Conditions: Water is detrimental. It consumes the base and can participate in unwanted side reactions. Use anhydrous solvents and handle hygroscopic bases appropriately.

  • Patience and Monitoring: Do not rush the reaction by applying excessive heat. Allow the milder, room-temperature reaction to proceed to completion, monitoring carefully by TLC or LC-MS.

Should you continue to face issues after implementing these guidelines, please do not hesitate to contact our support team with your experimental data for further consultation.

References

  • 7-Azaindole 271-63-6 wiki. (n.d.). Retrieved March 25, 2026, from [Link]

  • detosylation - ResearchGate. (n.d.). Retrieved March 25, 2026, from [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (2023). European Journal of Medicinal Chemistry, 258, 115589. [Link]

  • Haskins, C. M., & Knight, D. W. (2004). Efficient Indole N-Detosylation Using Thioglycolate. Tetrahedron Letters, 45(16), 599-602.
  • Zhong, W.-H., et al. (2008). A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. Organic Process Research & Development, 12(4), 778–780. [Link]

  • Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427. [Link]

  • Swayamprabha, P., et al. (2006). Azide-Mediated Detosylation of N-Tosylpyrroloiminoquinones and N-Tosylindole-4,7-quinones. Synlett, 2006(17), 2863-2865.
  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. (2020). RSC Advances, 10(52), 31235-31239. [Link]

  • A simple and mild method for the removal of the NIm-tosyl protecting group. (1979). The Journal of Organic Chemistry, 44(26), 4891-4894.
  • Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. (n.d.). Synfacts, 2006(10), 1055-1055.
  • The Detosylation of Chiral 1,2-Bis(tosylamides). (2021). The Journal of Organic Chemistry, 86(13), 9171-9177. [Link]

  • Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. (1992). The Journal of Organic Chemistry, 57(23), 6295-6304.
  • I have tried detosylation reaction, but i have not got the product. (2012, May 4). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Retrieved March 25, 2026, from [Link]

  • METHYL 1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Methyl-Ester Protection and Deprotection. (n.d.). J&K Scientific LLC. Retrieved March 25, 2026, from [Link]

  • Hydrolysis of methyl esters. (1980). U.S.
  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar. (2002). The Journal of Physical Chemistry A, 106(11), 2651-2657.

Sources

Troubleshooting

Preventing unwanted ester hydrolysis in Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate reactions

This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. It provides in-depth troubleshooting advice an...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of unwanted ester hydrolysis during chemical reactions.

Introduction

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a key intermediate in the synthesis of various biologically active compounds, including inhibitors of fibroblast growth factor receptors (FGFRs)[1][2][3]. The presence of both a tosyl protecting group and a methyl ester functional group presents a unique set of challenges, particularly the susceptibility of the ester to premature hydrolysis under various reaction conditions. This guide offers practical solutions and explains the underlying chemical principles to help you mitigate this unwanted side reaction and improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the methyl ester of my compound most likely to hydrolyze?

A1: The methyl ester of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is susceptible to hydrolysis under both basic and acidic conditions.[1] Basic conditions, particularly with strong bases like sodium hydroxide or potassium hydroxide, readily promote saponification of the ester to the corresponding carboxylic acid. While the tosyl group is generally stable to these conditions, the ester is not. Acidic conditions can also lead to hydrolysis, although it may require harsher conditions or prolonged reaction times.

Q2: I'm trying to perform a reaction on the pyrrolopyridine core, but I'm seeing significant ester hydrolysis. What are the likely culprits?

A2: Several factors could be contributing to unwanted ester hydrolysis:

  • Reagent Choice: The use of strong nucleophilic bases (e.g., NaOH, KOH, LiOH) is a primary cause. Even weaker bases, if used in excess or at elevated temperatures, can lead to significant hydrolysis.

  • Solvent System: Protic solvents, especially water and methanol, can participate in the hydrolysis reaction. The presence of water as a contaminant in your reaction solvent can also be a significant issue.

  • Reaction Temperature: Higher reaction temperatures accelerate the rate of hydrolysis.

  • Reaction Time: Extended reaction times increase the likelihood of ester hydrolysis, even under seemingly mild conditions.

Q3: Can the tosyl group influence the rate of ester hydrolysis?

A3: Yes, the electron-withdrawing nature of the tosyl group attached to the pyrrole nitrogen can influence the reactivity of the entire pyrrolopyridine ring system.[1] This electronic effect can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, potentially increasing the rate of hydrolysis compared to an unprotected analogue.

Q4: I need to remove the tosyl protecting group. Will this hydrolyze my ester?

A4: This is a critical consideration. Many standard N-tosyl deprotection methods utilize strongly basic or acidic conditions that will concurrently hydrolyze the methyl ester.[4][5][6] For instance, treatment with sodium hydroxide in methanol/water is a common method for tosyl group removal but will certainly lead to saponification.[4] Therefore, selecting a deprotection method that is orthogonal to the stability of the methyl ester is crucial.

Troubleshooting Guides

Scenario 1: Minimizing Ester Hydrolysis During Nucleophilic Substitution Reactions

You are attempting a nucleophilic substitution at a position on the pyridine ring, but are observing significant formation of the carboxylic acid byproduct.

Problem: Unwanted ester hydrolysis during a nucleophilic substitution reaction.

Root Cause Analysis: The base used to deprotonate a nucleophile or to facilitate the reaction is likely promoting saponification of the methyl ester.

Solution Workflow:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Optimized Outcome start Ester Hydrolysis Observed step1 Evaluate Base Strength start->step1 Initial Assessment step2 Optimize Solvent System step1->step2 If hydrolysis persists step3 Control Reaction Temperature step2->step3 If still problematic step4 Monitor Reaction Progress step3->step4 Continuous Check end Preservation of Ester Group step4->end Successful Reaction

Caption: Troubleshooting workflow for minimizing ester hydrolysis.

Detailed Protocol & Explanation:

  • Evaluate Base Strength:

    • Avoid Strong Bases: Do not use NaOH, KOH, or LiOH.

    • Recommended Alternatives: Opt for non-nucleophilic, sterically hindered bases or weaker inorganic bases.

    • Rationale: These bases are less likely to act as nucleophiles and attack the ester carbonyl.

Base CategoryRecommended BasesRationale
Strongly Basic/Nucleophilic (Avoid) NaOH, KOH, LiOHReadily cause saponification.
Weaker Inorganic Bases Cs₂CO₃, K₂CO₃, Na₂CO₃Less nucleophilic and generally milder. Cesium carbonate is often a good choice.
Non-Nucleophilic Organic Bases DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), DIPEA (N,N-Diisopropylethylamine)Sterically hindered, minimizing direct attack on the ester.
  • Optimize Solvent System:

    • Use Anhydrous Solvents: Employ solvents like anhydrous THF, Dioxane, or DMF. Ensure they are properly dried before use.

    • Rationale: Minimizing the presence of water, a key reagent for hydrolysis, is critical.

  • Control Reaction Temperature:

    • Lower Temperatures: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at 0 °C or even lower.

    • Rationale: Hydrolysis, like most reactions, is temperature-dependent. Lowering the temperature will slow the rate of the unwanted side reaction.

  • Monitor Reaction Progress:

    • TLC/LC-MS Monitoring: Closely monitor the reaction to determine the point of maximum conversion of the starting material before significant byproduct formation occurs.

    • Rationale: Avoid unnecessarily long reaction times which provide more opportunity for hydrolysis.

Scenario 2: Selective N-Tosyl Deprotection without Ester Hydrolysis

You need to remove the tosyl group while keeping the methyl ester intact for subsequent transformations.

Problem: Standard tosyl deprotection methods are too harsh and cause ester hydrolysis.

Root Cause Analysis: The strongly acidic or basic conditions required for many tosyl deprotections are not compatible with the ester functional group.

Solution Workflow:

G cluster_0 Deprotection Goal cluster_1 Method Selection cluster_2 Outcome start Selective N-Tosyl Removal step1 Reductive Cleavage start->step1 Option 1 step2 Mild Basic Conditions start->step2 Option 2 end Ester Preserved, Tosyl Removed step1->end step2->end

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Welcome to the technical support center for the purification of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical advice on optimizing the recrystallization of this key synthetic intermediate. Here, we move beyond generic protocols to offer a troubleshooting framework grounded in the physicochemical properties of N-tosylated 7-azaindole derivatives.

Introduction: The Challenge of Crystallizing N-Tosyl-7-azaindoles

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a pivotal building block in the synthesis of various biologically active molecules. Its purification via recrystallization is a critical step to ensure the removal of process-related impurities, which is paramount for downstream applications in drug discovery and development. However, achieving efficient and reproducible crystallization of this class of compounds can be challenging due to factors such as polymorphism, the potential for "oiling out," and the solubility profile imparted by the tosyl group.

This guide provides a structured, question-and-answer-based approach to troubleshoot and optimize your recrystallization protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is not crystallizing from the cooling solution. What are the likely causes and how can I induce crystallization?

This is a common issue often attributed to supersaturation or the presence of impurities that inhibit nucleation.

Causality and Troubleshooting Steps:

  • Supersaturation: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal saturation point at that temperature.

    • Induce Nucleation by Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The micro-abrasions on the glass surface provide nucleation sites for crystal growth.

    • Seeding: Introduce a "seed crystal" – a tiny, pure crystal of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate – into the supersaturated solution. This provides a template for further crystal formation.

  • Excess Solvent: Too much solvent will keep the compound in solution even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Allow the solution to cool slowly again.

  • Inhibitory Impurities: Certain impurities can interfere with the crystal lattice formation.

    • Consider a Pre-purification Step: If the crude material is highly impure, consider a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization.

Q2: Instead of crystals, my compound is "oiling out" into a separate liquid phase. How can I prevent this?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is too concentrated. The compound melts in the hot solvent and separates as an oil upon cooling.

Causality and Troubleshooting Steps:

  • High Solute Concentration: A highly concentrated solution can lead to the separation of the solute as a liquid phase.

    • Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to dilute the solution, and then allow it to cool slowly.

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an oil over an ordered crystal lattice.

    • Solution: Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can further slow the cooling process.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high.

    • Solution: Select a solvent or solvent system with a lower boiling point.

Q3: I am observing a low yield after recrystallization. What are the primary reasons for product loss and how can I improve recovery?

Low recovery is a frequent challenge in recrystallization. Understanding the points of loss is key to optimization.

Causality and Troubleshooting Steps:

  • Excessive Washing: Washing the collected crystals with too much solvent, or with a solvent that is not sufficiently cold, can redissolve a significant portion of the product.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

  • Premature Crystallization during Hot Filtration: If insoluble impurities are present and a hot filtration step is necessary, the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtration to ensure the compound remains in solution. After filtration, evaporate the excess solvent before allowing the solution to cool.

  • High Solubility in the Cold Solvent: The chosen solvent may still have a relatively high solvating power for your compound even at low temperatures.

    • Solution: If using a single solvent, consider a mixed-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool slowly.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

A systematic approach to solvent selection is crucial for successful recrystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Materials:

  • Crude Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • A selection of solvents with varying polarities (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane, Water)

  • Small test tubes

  • Heating block or water bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • To each tube, add a different solvent dropwise (e.g., 0.5 mL) at room temperature and observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • If the compound dissolves in the hot solvent, allow the test tube to cool slowly to room temperature and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will show significant crystal formation upon cooling.

Data Presentation:

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
Ethyl AcetateSolubleVery SolublePoor
AcetoneSolubleVery SolublePoor
TolueneSparingly SolubleSolubleModerate
HeptaneInsolubleSparingly SolublePoor
WaterInsolubleInsolubleNone

Note: This table presents hypothetical data for illustrative purposes. Actual results should be determined experimentally.

Based on literature for similar N-tosylated compounds and 7-azaindole derivatives, ethanol and isopropanol are excellent starting points for single-solvent recrystallization. A mixed solvent system of Ethanol/Water or Acetone/Heptane may also be effective.

Protocol 2: General Recrystallization Procedure
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation Crude Crude Product AddSolvent Add Minimal Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFiltration Hot Filtration (Optional) Dissolved->HotFiltration ClearSolution Clear, Saturated Solution Dissolved->ClearSolution No Insoluble Impurities HotFiltration->ClearSolution SlowCool Slow Cooling to RT ClearSolution->SlowCool IceBath Cool in Ice Bath SlowCool->IceBath Crystals Crystal Formation IceBath->Crystals VacuumFiltration Vacuum Filtration Crystals->VacuumFiltration Wash Wash with Cold Solvent VacuumFiltration->Wash Dry Dry Crystals Wash->Dry PureProduct Pure Product Dry->PureProduct

Caption: A general workflow for the recrystallization process.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_no_crystals No Crystals Forming cluster_oiling_out Oiling Out cluster_low_yield Low Yield Start Recrystallization Issue Supersaturated Supersaturated? Start->Supersaturated TooConcentrated Too Concentrated? Start->TooConcentrated OverWashing Excessive Washing? Start->OverWashing Induce Scratch / Seed Supersaturated->Induce Yes ExcessSolvent Too Much Solvent? Supersaturated->ExcessSolvent No Evaporate Reduce Solvent Volume ExcessSolvent->Evaporate Yes Impure Highly Impure? ExcessSolvent->Impure No PrePurify Pre-purify (Silica Plug) Impure->PrePurify Yes AddSolvent Add More Hot Solvent TooConcentrated->AddSolvent Yes RapidCooling Cooling Too Fast? TooConcentrated->RapidCooling No SlowCool Ensure Slow Cooling RapidCooling->SlowCool Yes MinimalWash Use Minimal Cold Solvent OverWashing->MinimalWash Yes PrematureCryst Premature Crystallization? OverWashing->PrematureCryst No PreheatFunnel Use Pre-heated Funnel PrematureCryst->PreheatFunnel Yes

Caption: A decision tree for troubleshooting common recrystallization problems.

Understanding Potential Impurities

The synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the tosylation of the corresponding 7-azaindole precursor.[1] Potential impurities to consider during purification include:

  • Unreacted 7-azaindole precursor: This starting material will have different solubility characteristics, likely being more polar.

  • p-Toluenesulfonyl chloride (TsCl): Excess tosylating agent is often used. TsCl is insoluble in water but soluble in many organic solvents like benzene and ethanol.[2][3]

  • p-Toluenesulfonic acid (TsOH): This is the hydrolysis product of TsCl and is a common impurity. TsOH is a strong acid and is soluble in water, alcohols, and other polar organic solvents.[4][5]

The choice of recrystallization solvent should aim to maximize the solubility of these impurities in the mother liquor while minimizing the solubility of the desired product at low temperatures. An aqueous workup prior to recrystallization can be effective in removing water-soluble impurities like p-toluenesulfonic acid.

References

  • p-Toluenesulfonic acid. In: Wikipedia. ; 2023. Accessed March 27, 2024. [Link]

  • Chandrawan, V. A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]. Published August 19, 2025.

  • Rowan. Predicting Solubility. Rowan. [Link].

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]. Published November 15, 2022.

  • Nguyen B. Toward predicting process outcomes in different solvents: Solubility and reactivity. [Link].

  • Palmer, D. S. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nat Commun. 2020;11(1):5753. doi:10.1038/s41467-020-19594-z
  • Collum, D. B. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. J Am Chem Soc. 2008;130(44):14551-14559. doi:10.1021/ja8041116
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link].

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link].

  • Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]. Published May 31, 2022.

  • para-Toluenesulfonic acid (Technical Grade). W.T.C. Products B.V. [Link].

  • 4-Toluenesulfonyl chloride. PubChem. [Link].

  • Solubility of Organic Compounds. [Link]. Published August 31, 2023.

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link].

  • HSP for Beginners. Hansen Solubility Parameters. [Link].

  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link].

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data. [Link]. Published August 22, 2022.

  • Designer Solvent Blends. Hansen Solubility Parameters. [Link].

  • Hansen solubility parameter. In: Wikipedia. ; 2023. Accessed March 27, 2024. [Link]

  • p-Toluene sulphonyl chloride, 98%. Ottokemi. [Link].

  • Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. ACS Publications. [Link]. Published November 18, 2016.

  • p-Toluenesulfonic acid. PubChem. [Link].

  • What non polar solvents are miscible with p-toluenesulfonic acid? Reddit. [Link]. Published February 4, 2019.

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  • 4-Toluenesulfonyl chloride. Sciencemadness Wiki. [Link]. Published September 15, 2022.

  • Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one. Organic Syntheses. [Link]. Published June 27, 2014.

  • Preparation method of 5-bromo-7-azaindole.
  • Mao, J. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-. Azaindoline through Domino Reactions of 2-Fluoro-3- methylpyridine and Aldehydes. ChemRxiv. 2021. doi:10.26434/chemrxiv-2021-v1b3p
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Publications. [Link].

  • Klemm, K. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link].

  • Yamamoto, H. Consideration of Hansen solubility parameters. Part 1.
  • HANSEN SOLUBILITY PARAMETERS. ResearchGate. [Link].

  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. ResearchGate. [Link].

  • da Silva, L. C. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. 2023;28(17):6195. doi:10.3390/molecules28176195
  • HSP Basics. Hansen Solubility Parameters. [Link].

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health. [Link].

  • Synthesis of pyrrolo [2, 3 - b] pyridines.
  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Publication Corporation. [Link].

  • Hoogenboom, R. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. J Polym Sci A Polym Chem. 2009;47(11):2930-2940. doi:10.1002/pola.23389
  • A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace. [Link].

  • Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Publishing. [Link]. Published August 27, 2020.

  • METHYL 1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE. NextSDS. [Link].

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Troubleshooting

Technical Support Center: Column Chromatography Purification of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate via column chromatography. This c...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate via column chromatography. This critical step in the synthesis of 7-azaindole derivatives ensures the removal of impurities that could interfere with subsequent reactions or biological assays.[1][2] This document is structured to anticipate and address common challenges, offering both foundational knowledge and practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting solvent system for the column chromatography of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?

A1: A common and effective starting point for the purification of 7-azaindole derivatives like the title compound is a gradient elution using a mixture of a non-polar solvent, such as hexanes or cyclohexane, and a moderately polar solvent like ethyl acetate.[1][3][4] It is highly recommended to first perform thin-layer chromatography (TLC) to determine the optimal solvent ratio. A good target is to achieve an Rf (retention factor) value of approximately 0.2-0.4 for the desired product, which generally provides good separation from impurities.[3] A typical gradient might begin with 10-20% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.

Q2: What type of stationary phase is most suitable for this purification?

A2: Normal-phase silica gel (230-400 mesh) is the most commonly used stationary phase for the purification of 7-azaindole derivatives and is well-suited for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.[3] However, it's important to be aware that the acidic nature of silica gel can sometimes cause degradation of sensitive nitrogen-containing heterocycles. If you observe significant streaking on your TLC plate or low recovery from the column, consider using deactivated (neutral) silica gel or alumina.[5]

Q3: How should I prepare my crude sample for loading onto the column?

A3: Proper sample loading is crucial for achieving good separation. There are two primary methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent (like dichloromethane) to ensure complete dissolution.[3] Be cautious not to use an excessively strong solvent, as this can lead to band broadening and poor separation.

  • Dry Loading: If your compound has limited solubility in the mobile phase, dry loading is the preferred method. Dissolve the crude material in a volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[3]

Q4: What are the most common impurities I should expect?

A4: Common impurities can include unreacted starting materials, such as the parent 7-azaindole, and residual tosylating agent (p-toluenesulfonyl chloride) or its byproducts.[6][7] Side products from the reaction, including potential isomers, may also be present.[5] A thorough work-up procedure before chromatography, including aqueous washes, can help remove some of these impurities.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography purification.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of the product from an impurity. The chosen solvent system has insufficient selectivity.Perform a more thorough TLC solvent screen. Experiment with different solvent combinations from various selectivity groups (e.g., replace ethyl acetate with a mixture of acetone and hexanes, or try a dichloromethane/methanol system).[8] A shallow gradient during elution can also improve the resolution of closely eluting compounds.
The product is eluting too quickly (high Rf). The eluent is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If using a gradient, start with a lower concentration of the polar component.
The product is not eluting from the column or is moving very slowly (low Rf). The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase. For highly retained compounds, a small percentage of a more polar solvent like methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane).[3]
Streaking or tailing of the product spot on TLC and the column. The compound may be interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This can neutralize the acidic sites on the silica gel and improve the peak shape.[5] Alternatively, consider using neutral alumina as the stationary phase.
Low recovery of the purified product. The compound may be irreversibly adsorbed onto the silica gel.As with streaking, this can be due to the acidic nature of the stationary phase. Using a deactivated stationary phase or adding a basic modifier to the eluent can help. Also, ensure that the fractions are being monitored carefully by TLC to avoid premature or late collection.
Crystallization of the product on the column. The product has low solubility in the mobile phase.This can sometimes be addressed by switching to a solvent system in which the product is more soluble, while still maintaining good separation. Running the column at a slightly elevated temperature (if your setup allows) can also sometimes help, but this should be done with caution.

Experimental Protocol: A General Guideline

This protocol provides a starting point for the purification of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Optimization based on TLC analysis of your specific crude mixture is essential.

1. TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes and test increasing polarities).
  • Visualize the spots under UV light.
  • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from major impurities.[3]

2. Column Preparation:

  • Select an appropriately sized column based on the amount of crude material (a general guideline is a 40:1 to 100:1 ratio of silica gel to crude sample by weight).[3]
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Carefully pack the column, ensuring there are no air bubbles or cracks in the silica bed.
  • Add a layer of sand on top of the silica gel to protect the surface during sample loading.

3. Sample Loading:

  • Prepare your sample using either the wet or dry loading method as described in the FAQs.
  • Carefully apply the sample to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting with the starting solvent system determined by your TLC analysis.
  • If using a gradient, gradually increase the polarity of the mobile phase. A stepwise gradient (e.g., holding at a certain solvent composition for several column volumes before increasing the polarity) can often provide better separation than a continuous gradient.
  • Collect fractions in an appropriate number of test tubes.

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.

6. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Problem Observed PoorSep Poor Separation Start->PoorSep LowYield Low Yield / Streaking Start->LowYield WrongRf Product Rf Too High/Low Start->WrongRf SolventScreen Perform new TLC screen with different solvent classes PoorSep->SolventScreen Cause: Low Selectivity ShallowGradient Use a shallower gradient PoorSep->ShallowGradient Cause: Close Elution AddModifier Add triethylamine (0.1-1%) to eluent LowYield->AddModifier Cause: Acidic Silica ChangeStationary Switch to neutral alumina or deactivated silica LowYield->ChangeStationary Cause: Strong Adsorption AdjustPolarity Adjust polarity of eluent: - Decrease for high Rf - Increase for low Rf WrongRf->AdjustPolarity Cause: Incorrect Polarity End Problem Resolved SolventScreen->End ShallowGradient->End AddModifier->End ChangeStationary->End AdjustPolarity->End

Sources

Optimization

Minimizing side reactions during N-tosylation of methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is specifically engineered for researchers and drug development professionals working with 7-azaindole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is specifically engineered for researchers and drug development professionals working with 7-azaindole derivatives.

The N-tosylation of methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate presents a unique synthetic challenge. The 7-azaindole core possesses a complex electronic landscape featuring both a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N7). Achieving high N1-regioselectivity while preventing the degradation of the base-sensitive C3-methyl ester requires precise control over reaction kinetics, base selection, and temperature.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocol to ensure successful and reproducible N-protection.

Part 1: Mechanistic Workflow & Decision Tree

To minimize side reactions, your experimental design must prioritize kinetic control and strictly anhydrous conditions. The following decision tree maps the causality between reagent selection and reaction outcomes.

Workflow Substrate Methyl 1H-pyrrolo[2,3-b] pyridine-3-carboxylate Base Base & Solvent Selection Substrate->Base NaH Anhydrous NaH / DMF Base->NaH Optimal Path AqBase Aqueous Bases (NaOH/KOH) Base->AqBase High Risk Temp Temperature Control NaH->Temp Hydrolysis Side Reaction: C3-Ester Hydrolysis AqBase->Hydrolysis Saponification ZeroDeg 0 °C to Room Temp Temp->ZeroDeg Kinetic Control Heat Elevated Temp (>40 °C) Temp->Heat Thermodynamic Risk Success High Yield N1-Tosyl Product (Target) ZeroDeg->Success N7 Side Reaction: N7-Tosylation / Degradation Heat->N7 Regioselectivity Loss

Logical decision tree for optimizing N1-tosylation while minimizing side reactions.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing N7-tosylation or pyridinium salt formation instead of the desired N1-tosylated product? Causality: The regioselectivity of this reaction depends entirely on the protonation state of the molecule. In its neutral form, the pyridine nitrogen (N7) possesses an orthogonal lone pair that is highly accessible and nucleophilic. If you add tosyl chloride (TsCl) before completely deprotonating N1, N7 will competitively attack the electrophile. Solution: You must use a strong base like Sodium Hydride (NaH) to quantitatively deprotonate the pyrrole nitrogen[1]. This generates a highly nucleophilic azaindolide anion at N1. Because the N1-anion is significantly harder and more reactive than the neutral N7 lone pair, it kinetically outcompetes N7 for the electrophilic sulfur of TsCl, maintaining high N1-regioselectivity[2].

Q2: My LC-MS shows a mass corresponding to [M-14] or [M-14+Ts]. Why is my methyl ester hydrolyzing? Causality: You are observing the saponification of the C3-methyl ester into a carboxylic acid. This side reaction is triggered by adventitious water reacting with your base to generate hydroxide ions ( OH− ). Hydroxide is a potent nucleophile that readily undergoes nucleophilic acyl substitution at the C3-ester carbonyl. Solution: The reaction environment must be strictly anhydrous. Avoid aqueous phase-transfer catalysis (PTC) conditions. Ensure your N,N-Dimethylformamide (DMF) is exceptionally dry (stored over molecular sieves) and use high-quality NaH dispersed in mineral oil.

Q3: Can I use amine bases (e.g., Triethylamine or Pyridine) instead of Sodium Hydride? Causality: While3[3] for some 7-azaindoles, it relies on a different mechanism where TsCl is activated to a sulfonylpyridinium intermediate. For pyrrole carboxylates specifically, amine bases often result in sluggish kinetics, incomplete conversion, and a higher risk of N7-scrambling. Solution: NaH in DMF remains the industry standard for pyrrole carboxylates because the irreversible generation of hydrogen gas drives the deprotonation to completion[4].

Part 3: Quantitative Data & Reaction Optimization

The table below synthesizes the impact of various reagent systems on the yield, regioselectivity, and side-reaction profile of methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate tosylation.

Reagent SystemSolventTemp ProfileN1:N7 SelectivityEster Hydrolysis RiskTypical Yield
NaH (1.5 eq) + TsCl Anhydrous DMF 0 °C → RT > 95:5 Low 85 - 95%
Pyridine + TsClNeat Pyridine0 °C → RT~ 90:10Low60 - 75%
Et 3​ N + DMAP + TsClAnhydrous DCMRT~ 85:15Low70 - 80%
NaOH (aq) + TsClDCM / Water (PTC)RT~ 80:20High< 50%

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology is grounded in4[4]. It is designed as a self-validating system, meaning specific visual and chemical checkpoints are built in to confirm the reaction is proceeding correctly before moving to the next step.

Reagents Required:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • p-Toluenesulfonyl chloride (TsCl, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried, nitrogen-flushed round-bottom flask with methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equiv) and anhydrous DMF (approx. 10 mL per gram of substrate). Cool the stirring solution to 0 °C using an ice-water bath.

  • Controlled Deprotonation: Slowly add NaH (1.5 equiv) portion-wise over 10 minutes.

    • Causality: Portion-wise addition controls the exothermic nature of the acid-base reaction, preventing localized heating that could degrade the starting material.

    • Validation Checkpoint: You must observe the steady evolution of hydrogen gas ( H2​ ). Allow the mixture to stir at 0 °C for 30 minutes. The cessation of bubbling and a transition to a clear or slightly darkened homogeneous solution confirms the quantitative formation of the sodium azaindolide salt.

  • Electrophilic Quench: Add TsCl (1.5 equiv) portion-wise at 0 °C.

    • Causality: Introducing the electrophile at 0 °C ensures kinetic attack by the highly reactive N1-anion, effectively locking the tosyl group into the correct regiochemical position before thermodynamic equilibration can occur.

  • Propagation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature (RT). Stir for 4 hours.

    • Validation Checkpoint: Monitor via TLC (e.g., 30% EtOAc in Hexanes). The reaction is complete when the lower- Rf​ starting material spot is entirely consumed, replaced by a single, highly UV-active higher- Rf​ product spot.

  • Quench and Isolation: Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of ice-cold water.

    • Causality: Using ice-cold water prevents the residual base from catalyzing the hydrolysis of the C3-methyl ester during the aqueous workup.

  • Workup: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (at least 3-4 times) to partition the DMF into the aqueous phase. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 1-tosyl product.

References

  • Benchchem. "2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine". Benchchem.
  • EvitaChem. "Buy 1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 2-ethyl-". EvitaChem.
  • ACS Publications. "Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series". Journal of Medicinal Chemistry.
  • ACS Publications.

Sources

Troubleshooting

Technical Support Center: Handling Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Welcome to the advanced troubleshooting and handling guide for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 952182-23-9)[1]. As an electron-deficient 7-azaindole derivative featuring two distinct electrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and handling guide for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 952182-23-9)[1]. As an electron-deficient 7-azaindole derivative featuring two distinct electrophilic sites (an N-tosyl protecting group and a C3-methyl ester), this intermediate presents unique chemoselectivity and stability challenges.

This guide is designed for discovery chemists and process scientists to understand the underlying causality of compound degradation, establish self-validating handling protocols, and troubleshoot moisture-related failures.

Mechanistic Causality: The "Why" Behind the Lability

To master the handling of this compound, one must understand the electronic environment of the 7-azaindole core. Unlike standard indoles, the 7-azaindole system contains a pyridine nitrogen that is strongly electron-withdrawing via both inductive and resonance effects.

When the pyrrole nitrogen (N1) is protected with a p-toluenesulfonyl (tosyl) group, the electron-deficient nature of the bicyclic core severely polarizes the N-S bond. This makes the sulfur atom highly susceptible to nucleophilic attack by water or alcohols, particularly when catalyzed by trace ambient bases[2][3]. While the C3-methyl ester is also an electrophilic site, the activation energy required for ester saponification is significantly higher than that required for N-tosyl cleavage. Consequently, even minor moisture exposure during basic cross-coupling reactions (e.g., Suzuki-Miyaura) will lead to premature and rapid N-deprotection[3].

Degradation A Methyl 1-tosyl-1H-pyrrolo[2,3-b] pyridine-3-carboxylate B Trace Moisture + Ambient Base A->B Improper Storage C Harsh Aqueous Base (e.g., NaOH, H2O, Heat) A->C Unoptimized Reaction D N-Tosyl Cleavage (Primary Degradant) B->D Rapid Hydrolysis E Ester Saponification + N-Tosyl Cleavage C->E Dual Hydrolysis D->C Continued Exposure

Fig 1: Chemoselective moisture degradation pathways of the protected 7-azaindole.

Troubleshooting & FAQs

Q1: I observe a mass of [M-154] in my LC-MS after storing the compound for a month. What happened? A1: The mass shift of -154 Da corresponds exactly to the loss of the tosyl group (M.W. ~155 Da, plus the addition of a proton). This is the classic signature of moisture-induced N-deprotection. The compound must be stored under an inert atmosphere (Argon/N₂) at 2–8 °C.

Q2: Can I use standard-grade methanol or ethanol as a solvent for my functionalization reactions? A2: No. Protic solvents, when combined with even mild inorganic bases (like K₂CO₃ or Cs₂CO₃), will rapidly and quantitatively cleave the N-tosyl group from the 7-azaindole core[2][3]. If your downstream chemistry requires the tosyl group to remain intact, you must use strictly anhydrous, aprotic solvents (e.g., dry THF, DMF, or 1,4-dioxane) and rigorously exclude water.

Q3: How do I differentiate between ester hydrolysis and N-tosyl deprotection in my ¹H-NMR spectrum? A3:

  • N-Tosyl Deprotection: You will lose the characteristic AB quartet of the p-tolyl ring (typically around 7.2 ppm and 7.8 ppm) and the aryl methyl singlet at ~2.3 ppm. A broad NH peak will appear (often >10 ppm, depending on the solvent).

  • Ester Hydrolysis: You will lose the sharp singlet at ~3.9 ppm corresponding to the methyl ester group.

Quantitative Stability Matrix

To assist in experimental design, the following table summarizes the relative stability of the two labile functional groups under various laboratory conditions.

Condition / EnvironmentN-Tosyl StabilityC3-Methyl Ester StabilityRecommended Action / Observation
Dry, Inert Storage (Ar, 4°C) Highly StableHighly StableStandard protocol for long-term storage.
Ambient Air (25°C, 60% RH) Moderately LabileStableDegrades slowly over weeks; store in a desiccator.
Mild Base + Protic Solvent (e.g., K₂CO₃ / MeOH)Highly Labile (Cleaves < 2h) StableUse this condition only for intentional deprotection[2].
Strong Base + Aqueous (e.g., NaOH / H₂O / THF)Highly LabileLabile (Saponifies)Avoid unless complete deprotection to the carboxylic acid is desired.
Anhydrous Acid (e.g., 4M HCl in Dioxane)StableStableSafe for Boc-deprotection of adjacent functional groups.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Reaction Setup (Preventing Premature Deprotection)

When performing cross-coupling or functionalization where the N-tosyl group must be preserved, use this self-validating Schlenk technique.

  • Preparation: Flame-dry a Schlenk flask under vacuum (0.1 mbar). Backfill with high-purity Argon. Repeat the vacuum/Argon cycle three times.

  • Reagent Loading: Add Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and any solid catalysts/bases inside a glovebox or under a positive stream of Argon.

  • Solvent Transfer: Transfer anhydrous, strictly aprotic solvent (e.g., dry 1,4-dioxane, Karl Fischer titration < 50 ppm H₂O) via a sterile syringe or cannula.

  • Validation Step (t=0): Before heating, extract a 5 µL aliquot, quench in dry acetonitrile, and run a rapid LC-MS.

    • Pass Criteria: The [M+H]⁺ peak of the intact compound is >99% relative abundance. The [M-154] peak is absent.

Workflow S1 1. Flask Drying (Flame/Vacuum) S2 2. Inert Gas Purge (Argon/N2) S1->S2 S3 3. Reagent Addition (Glovebox/Schlenk) S2->S3 S4 4. Anhydrous Solvent (Cannula Transfer) S3->S4

Fig 2: Step-by-step anhydrous workflow for handling moisture-sensitive azaindole intermediates.

Protocol B: Controlled Chemoselective N-Tosyl Deprotection

If your synthetic sequence requires the removal of the tosyl group while leaving the C3-methyl ester intact, exploit the moisture/base sensitivity intentionally using this validated method[2][3].

  • Dissolution: Dissolve the protected intermediate (1.0 eq) in a mixture of Methanol/THF (1:1, v/v) at a concentration of 0.1 M.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (3.0 eq) in one portion at room temperature (20–25 °C).

  • Monitoring (Self-Validation): Stir the reaction and monitor via TLC (Hexanes/EtOAc) or LC-MS every 30 minutes.

    • Mechanistic Note: The reaction relies on the nucleophilic attack of methoxide (generated in situ) on the tosyl group. Because the conditions are mild and non-aqueous, the methyl ester remains untouched.

  • Workup: Once LC-MS confirms complete disappearance of the starting material and formation of the [M-154] product, concentrate the mixture under reduced pressure. Dilute with Ethyl Acetate, wash with saturated aqueous NH₄Cl to neutralize the base, dry over Na₂SO₄, and concentrate.

References

  • Hutton, C. A., et al. "Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Goebel, L., et al. "Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK." MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules, establishing a robust and reliable analytical method for purity determination is of paramount importance.[1][2][3][4][5] This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for this specific compound. Furthermore, it offers a comparative analysis with alternative technologies, namely Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical needs.

The Criticality of a Validated Purity Method

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][7][8] For a purity assay, this means the method must be able to accurately and precisely quantify the main compound while also detecting and quantifying any potential impurities. The International Council for Harmonisation (ICH) Q2(R2) guideline, along with guidance from regulatory bodies like the FDA and EMA, provides a comprehensive framework for this validation process.[9][10][11][12][13][14] A validated method ensures data integrity, which is non-negotiable in a regulated environment.

Understanding the Analyte: Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Before delving into method development and validation, a fundamental understanding of the analyte's physicochemical properties is crucial.

PropertyValueSource
Chemical Structure A pyrrolopyridine core with a tosyl group on the pyrrole nitrogen and a methyl carboxylate group at the 3-position of the pyrrole ring.[1]
Molecular Formula C16H14N2O4S[1]
Molecular Weight 330.36 g/mol [1]
CAS Number 952182-23-9[1]
UV Absorbance The conjugated aromatic system is expected to have strong UV absorbance, making UV detection a suitable choice for HPLC.Inferred from structure
Solubility Likely soluble in common organic solvents like acetonitrile, methanol, and dimethyl sulfoxide.Inferred from structure

This information guides the initial choices in HPLC method development, particularly the selection of a suitable stationary phase, mobile phase, and detector wavelength.

Part 1: Development and Validation of a Robust RP-HPLC Method

The "Why" Behind the Method: Causality in Experimental Choices

The goal is to develop a simple, robust, and accurate RP-HPLC method. A C18 stationary phase is chosen for its versatility and proven track record in separating a wide range of moderately polar to non-polar compounds. The tosyl group and the overall aromaticity of the molecule suggest good retention on a C18 column. A gradient elution is selected to ensure that any potential impurities, which may have a wide range of polarities, are eluted with good peak shape and in a reasonable timeframe. The mobile phase consists of acetonitrile and water, common solvents in RP-HPLC, with a small amount of formic acid to improve peak shape and ensure the consistent protonation state of the analyte. Detection is set at a wavelength that provides a good response for the main peak, determined by a UV scan of the analyte.

Experimental Protocol: Step-by-Step HPLC Method Validation

The validation of the developed HPLC method is performed in accordance with the ICH Q2(R2) guideline.[9][10][13]

1. System Suitability: Before commencing validation, a system suitability test is performed to ensure the chromatographic system is operating correctly. This typically involves multiple injections of a standard solution to check for consistency in retention time, peak area, theoretical plates, and tailing factor.

2. Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a standard solution of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

    • Analyze a sample of the compound that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

    • Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity.

3. Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol:

    • Prepare a series of at least five standard solutions of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each solution in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • The correlation coefficient (r²) should be close to 1 (typically >0.999).

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.

  • Protocol:

    • Prepare a placebo mixture (if applicable) or use a known batch of the compound with a well-characterized purity.

    • Spike the placebo or the known batch with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the spiked samples in triplicate.

    • Calculate the percentage recovery of the analyte. The acceptance criteria are typically between 98.0% and 102.0%.

5. Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Reproducibility (Inter-laboratory precision): This is assessed by having the method performed in different laboratories. This is not always required for in-house method validation.

    • The relative standard deviation (RSD) for the results should be within acceptable limits (typically ≤2%).

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: This approach involves determining the concentration at which the analyte's signal is a certain multiple of the noise level (typically 3:1 for LOD and 10:1 for LOQ).

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

      • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Column temperature (e.g., ± 5 °C)

      • Wavelength of detection (e.g., ± 2 nm)

    • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution). The results should remain within the system suitability criteria.

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Outcome MD HPLC Method Development SS System Suitability MD->SS Initiates SP Specificity SS->SP L Linearity & Range SS->L A Accuracy SS->A P Precision SS->P LOD_LOQ LOD & LOQ SS->LOD_LOQ R Robustness SS->R VR Validation Report SP->VR Data for L->VR Data for A->VR Data for P->VR Data for LOD_LOQ->VR Data for R->VR Data for AM Approved Analytical Method VR->AM Leads to

Part 2: Comparative Analysis with Alternative Technologies

While HPLC is a workhorse in pharmaceutical analysis, other techniques offer distinct advantages in specific scenarios.[15]

HPLC vs. UPLC-MS
FeatureHPLCUPLC-MS
Principle Separation based on partitioning between a stationary and mobile phase, with UV detection.Utilizes smaller particle size columns (<2 µm) for higher resolution and faster separations, coupled with mass spectrometry for detection.[16]
Resolution & Speed Good resolution, with typical run times of 15-30 minutes.Superior resolution and significantly faster analysis times (often <5 minutes).[16][17]
Sensitivity Good sensitivity with UV detection, suitable for most purity assays.Excellent sensitivity, especially with MS detection, allowing for the detection of trace-level impurities.[17]
Specificity Relies on retention time for identification. Co-elution can be a challenge.[18]Provides mass-to-charge ratio information, offering unambiguous identification and the ability to identify unknown impurities.[18][19][20]
Cost & Complexity Lower initial instrument cost and less complex to operate.Higher initial investment and requires more specialized expertise for operation and data interpretation.
Best For Routine quality control, purity assays of well-characterized compounds.[15]Impurity profiling, identification of unknown impurities, and high-throughput screening.[18][19]
HPLC vs. GC-MS
FeatureHPLCGC-MS
Principle Separation of compounds in the liquid phase.Separation of volatile and semi-volatile compounds in the gas phase, with mass spectrometry for detection.[21][22][23][24][25]
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Limited to volatile or semi-volatile compounds that can be vaporized without decomposition.[21][22] Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is likely not volatile enough for GC analysis without derivatization.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.May require derivatization to increase volatility.
Sensitivity & Specificity Good sensitivity with UV detection.Excellent sensitivity and specificity with MS detection.
Cost & Complexity Lower to moderate cost and complexity.Moderate to high cost and complexity.
Best For Purity determination of non-volatile pharmaceutical compounds.Analysis of residual solvents, volatile impurities, and certain classes of small molecules.[15]

Logical Relationships in Method Validation

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures measurement of the correct analyte Linearity Linearity Linearity->Accuracy Underpins accurate quantification Precision Precision Linearity->Precision Accuracy->Precision Dependent on Range Range Range->Linearity Defined by Range->Accuracy Range->Precision LOQ LOQ LOQ->Range Lower limit of

Conclusion: Selecting the Right Tool for the Job

The validated RP-HPLC method detailed in this guide provides a reliable and robust solution for the routine purity assessment of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. Its simplicity, cost-effectiveness, and alignment with regulatory expectations make it an ideal choice for quality control laboratories.

However, for more in-depth investigations, such as the identification of unknown impurities or for high-throughput screening during process development, UPLC-MS offers significant advantages in terms of speed, resolution, and specificity.[19] GC-MS, while a powerful technique, is generally not suitable for this particular analyte due to its low volatility.

Ultimately, the choice of analytical methodology should be driven by a thorough understanding of the analytical requirements, the stage of drug development, and the available resources. This guide provides the foundational knowledge and a comparative framework to empower researchers and scientists to make scientifically sound decisions in their analytical endeavors.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. [Link]

  • Analysis of Semi-Volatile Organic Compound by GC/MS. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy. [Link]

  • Target Analysis of Semivolatile Compounds Using Atmospheric Pressure GC-MS/MS. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]

  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS). [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [Link]

  • A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils - ResearchGate. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation - EMA. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. [Link]

  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare. [Link]

  • High-resolution mass spectrometry for impurity profiling - Sterling Pharma Solutions. [Link]

  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS : Waters. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org. [Link]

  • HPLC vs UPLC - What's the Difference? - Chromatography Today. [https://www.chromatographytoday.com/news/hplc-uhplc/6HPLC vs UPLC - What's the Difference? - Chromatography Today/hplc-vs-uplc-whats-the-difference/59145]([Link] vs UPLC - What's the Difference? - Chromatography Today/hplc-vs-uplc-whats-the-difference/59145)

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | C9H8N2O2 | CID 21110084 - PubChem. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC. [Link]

  • METHYL 1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE - NextSDS. [Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]

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Comparative

A Comparative Guide to the Reactivity of 1-Tosyl and 1-Boc Protected Pyrrolo[2,3-b]pyridine-3-carboxylates

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules centered on the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in medicinal chemistry, the choi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules centered on the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, a privileged structure in medicinal chemistry, the choice of nitrogen protecting group is a critical strategic decision.[1][2] This guide provides an in-depth comparison of two commonly employed protecting groups for the 7-azaindole nitrogen: the p-toluenesulfonyl (Tosyl) group and the tert-butyloxycarbonyl (Boc) group, with a specific focus on their influence on the reactivity of the pyrrolo[2,3-b]pyridine-3-carboxylate system.

The selection between a Tosyl and a Boc protecting group dictates the synthetic routes available, influencing the stability of the molecule under various reaction conditions and defining the methods required for its eventual removal.[3][4] This comparison is grounded in the fundamental electronic differences between the two groups and is supported by experimental insights from the literature.

Core Principles: Electronic Effects and Stability

The divergent reactivity of 1-Tosyl vs. 1-Boc protected 7-azaindoles stems from the distinct electronic nature of the sulfonyl and carbonyl moieties attached to the pyrrole nitrogen.

  • 1-Tosyl-pyrrolo[2,3-b]pyridine-3-carboxylate: The tosyl group is strongly electron-withdrawing. This is due to the electronegativity of the oxygen atoms and the sulfur's ability to accept electron density. Consequently, the nitrogen atom of the pyrrole ring becomes significantly electron-deficient, which in turn deactivates the entire bicyclic system towards electrophilic aromatic substitution. This deactivation also increases the acidity of the C-H protons on the ring.

  • 1-Boc-pyrrolo[2,3-b]pyridine-3-carboxylate: In contrast, the Boc group is generally considered to be electron-donating through resonance, although it can also exert a sterically hindering effect. The lone pair of the nitrogen atom can delocalize into the carbonyl group, which reduces its ability to participate in the aromatic system of the pyrrole ring. However, compared to the potent electron-withdrawing effect of the tosyl group, the Boc group leaves the pyrrolo[2,3-b]pyridine ring more electron-rich and thus more susceptible to electrophilic attack.

These electronic differences manifest in a trade-off between stability and reactivity, a key consideration in multi-step syntheses.

graph TD {
A[Pyrrolo[2,3-b]pyridine-3-carboxylate] --> B{N-Protection};
B --> C[1-Tosyl Protected];
B --> D[1-Boc Protected];
C --> E["Electron-Withdrawing (-I, -M)"];
D --> F["Electron-Donating (+M)"];
E --> G["Increased Acidity of Ring Protons
Deactivated Ring System"];
F --> H["Steric Hindrance at N1
Activated Ring System"];
G --> I["Facilitates Deprotonation/Lithiation"];
H --> J["Favors Electrophilic Substitution"];
}

Caption: Logical relationship of N-protection on electronic properties.

Comparative Analysis of Key Reactions

The choice between Tosyl and Boc protection has profound implications for common synthetic transformations.

Reaction1-Tosyl Protected1-Boc ProtectedRationale & Insights
Stability Stable to a wide pH range, especially acidic conditions.Labile to acid (e.g., TFA, HCl). Generally stable to basic and nucleophilic conditions.The orthogonality of these protecting groups is a key advantage in complex syntheses.[4][5] The robust nature of the tosyl group allows for a broader range of reaction conditions, while the acid-lability of the Boc group permits mild deprotection.
Deprotection Requires harsh basic (e.g., NaOH/reflux) or reductive conditions. Milder methods using cesium carbonate have been developed.[1][6]Readily cleaved under mild acidic conditions (e.g., TFA in DCM at room temperature).[6][7]The ease of Boc deprotection is a significant advantage, particularly in the later stages of a synthesis where sensitive functional groups may be present. Tosyl deprotection can be challenging and may require optimization to avoid side reactions.
Suzuki-Miyaura Cross-Coupling The electron-withdrawing nature of the tosyl group can facilitate the oxidative addition step in the catalytic cycle. It is a commonly used protecting group for this reaction.[6]Also widely used in Suzuki couplings. The choice may depend on the desired electronic environment for the reaction.[6]Both protecting groups are compatible with Suzuki-Miyaura couplings. The choice may be dictated by the stability of other functional groups in the molecule to the required reaction conditions.
Lithiation/Deprotonation The electron-withdrawing tosyl group enhances the acidity of the C2-proton, facilitating regioselective lithiation at this position.Lithiation at C2 is also achievable, although potentially requiring stronger bases or different conditions compared to the tosyl-protected analogue.The increased acidity of the C2 proton in the tosyl-protected system makes it a preferred substrate for reactions involving an initial deprotonation step.
Hydrolysis of C3-Ester The ester is susceptible to hydrolysis under the basic conditions often required for tosyl deprotection. Careful selection of deprotection conditions is necessary to avoid concomitant ester cleavage.The ester is generally stable to the acidic conditions used for Boc deprotection. Basic hydrolysis of the ester can be performed selectively while the Boc group remains intact.The compatibility of the Boc group with ester functionalities under deprotection conditions offers a significant synthetic advantage.

Experimental Protocols

The following are representative protocols for the introduction and removal of Tosyl and Boc protecting groups on a methyl pyrrolo[2,3-b]pyridine-3-carboxylate.

Protocol 1: N-Tosylation

Objective: To introduce a p-toluenesulfonyl (Tosyl) group at the N1 position.

Materials:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Start"]; B [label="Suspend NaH in DMF at 0°C"]; C [label="Add Pyrrolopyridine solution"]; D [label="Stir at 0°C then RT"]; E [label="Cool to 0°C, add TsCl solution"]; F [label="Warm to RT, stir overnight"]; G [label="Quench with water"]; H [label="Extract and Purify"]; I [label="End"];

}

Caption: Workflow for N-Tosylation.
Protocol 2: N-Boc Protection

Objective: To introduce a tert-butyloxycarbonyl (Boc) group at the N1 position.

Materials:

  • Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (1.0 equivalent) in anhydrous DCM, add DMAP (0.1 equivalents) and Boc₂O (1.2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Start"]; B [label="Dissolve Pyrrolopyridine in DCM"]; C [label="Add DMAP and Boc₂O"]; D [label="Stir at RT overnight"]; E [label="Work-up (wash with NaHCO₃, brine)"]; F [label="Dry and Concentrate"]; G [label="Purify"]; H [label="End"];

}

Caption: Workflow for N-Boc Protection.
Protocol 3: N-Tosyl Deprotection (Mild Conditions)

Objective: To remove the N-Tosyl group.

Materials:

  • 1-Tosyl-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Dissolve the N-tosyl substrate in a mixture of THF and methanol (typically 2:1 v/v).[1]

  • Add cesium carbonate (3 equivalents) to the solution.[1]

  • Stir the mixture at ambient temperature or reflux, monitoring the reaction by TLC or HPLC.[1]

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add water to the residue and either filter the solid product or extract with an organic solvent.

  • Purify the crude product if necessary.

Protocol 4: N-Boc Deprotection

Objective: To remove the N-Boc group.

Materials:

  • 1-Boc-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected substrate in DCM.

  • Add an equal volume of TFA to the solution at room temperature.[8]

  • Stir the mixture for 1-2 hours, monitoring the deprotection by TLC.[8]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the deprotected product.[8]

Conclusion

The choice between 1-Tosyl and 1-Boc protection for pyrrolo[2,3-b]pyridine-3-carboxylates is a nuanced decision that hinges on the planned synthetic route. The electron-withdrawing nature of the tosyl group offers stability and facilitates C2-deprotonation, but its removal requires harsher conditions that may not be compatible with sensitive functional groups. Conversely, the Boc group, while rendering the 7-azaindole nucleus more reactive towards electrophiles, offers the distinct advantage of mild, acid-labile deprotection, providing greater flexibility in the design of complex synthetic strategies. A thorough understanding of these competing factors is paramount for the successful application of the versatile 7-azaindole scaffold in drug discovery and development.

References

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2024, from [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2015). Molecules, 20(12), 20810-20831. [Link]

  • Bajwa, J. S. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427.

Sources

Validation

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate vs ethyl ester derivative stability

An in-depth technical analysis for researchers, scientists, and drug development professionals. Executive Summary The 7-azaindole (pyrrolo[2,3-b]pyridine) pharmacophore is a cornerstone in modern drug discovery, frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

Executive Summary

The 7-azaindole (pyrrolo[2,3-b]pyridine) pharmacophore is a cornerstone in modern drug discovery, frequently utilized in the design of kinase inhibitors such as JAK and BRAF inhibitors [1]. During the synthesis of these complex active pharmaceutical ingredients (APIs), the C3-carboxylate serves as a critical synthetic node. To prevent unwanted side reactions at the pyrrole nitrogen, an N-tosyl (p-toluenesulfonyl) protecting group is routinely employed.

However, the presence of this strongly electron-withdrawing group profoundly alters the electronic landscape of the azaindole core, directly impacting the stability of the C3-ester. As a Senior Application Scientist, I frequently observe developmental bottlenecks arising from premature ester hydrolysis or unintended detosylation. This guide provides an objective, data-driven comparison of the methyl and ethyl derivatives of 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, equipping you with the mechanistic insights and self-validating protocols needed to optimize your synthetic workflows.

Mechanistic Causality: The Electronic and Steric Interplay

The stability of the C3-ester in an N-tosylated 7-azaindole system is governed by a delicate balance of steric hindrance and electronic withdrawal. The N-tosyl group pulls electron density away from the bicyclic system via inductive and mesomeric effects, increasing the electrophilicity of the C3-carbonyl carbon. Consequently, these esters are significantly more susceptible to nucleophilic attack (such as alkaline hydrolysis) than their unprotected counterparts [2].

When comparing the methyl ester to the ethyl ester, causality dictates that the methyl group offers minimal steric shielding to the approaching hydroxide nucleophile. Furthermore, the ethyl group provides slightly more electron donation via hyperconjugation, marginally reducing the electrophilicity of the carbonyl. As a result, methyl esters form the tetrahedral intermediate more rapidly, leading to faster hydrolysis rates [3]. This kinetic difference is crucial when attempting to selectively hydrolyze the ester without cleaving the base-labile N-tosyl group.

Pathway Reactant 1-Tosyl-7-azaindole-3-carboxylate (Methyl or Ethyl) Intermediate Tetrahedral Intermediate at C3 Carbonyl Reactant->Intermediate OH- Attack (C3) Product2 7-Azaindole-3-carboxylate (Selective Detosylation) Reactant->Product2 OH- Attack (SO2) Product1 1-Tosyl-7-azaindole-3-carboxylic acid (Selective Ester Hydrolysis) Intermediate->Product1 -ROH Product3 7-Azaindole-3-carboxylic acid (Global Deprotection) Product1->Product3 Prolonged Base / Heat Product2->Product3 Prolonged Base / Heat

Reaction pathways for alkaline hydrolysis and detosylation of 7-azaindole esters.

Quantitative Data: Stability and Kinetic Profiling

To objectively evaluate the performance of both derivatives, we must look at their kinetic behavior under standard deprotection conditions (e.g., LiOH in THF/H₂O) and their stability in biological/plasma matrices[4]. The table below summarizes the stability metrics derived from comparative ester hydrolysis studies.

Kinetic / Stability ParameterMethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylateEthyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Relative Hydrolysis Rate ( krel​ ) 1.0 (Baseline)0.35 - 0.45
Alkaline Half-life ( t1/2​ ) at pH 10, 25°C ~45 minutes~120 minutes
Susceptibility to Transesterification High (Rapid conversion in EtOH/Base)Low (Slower conversion in MeOH/Base)
Selectivity (Ester Cleavage vs. Detosylation) Moderate (Requires strict temperature control)High (Wider thermodynamic window)
Steric Shielding of C3 Carbonyl MinimalModerate

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate real-time analytical feedback loops, ensuring that the causality of any failure (e.g., over-deprotection) can be immediately identified and corrected.

Workflow Start Synthesize 1-Tosyl-7-Azaindole 3-Carboxylate Esters Split Select Ester Derivative Start->Split Methyl Methyl Ester (Kinetic Control) Split->Methyl Ethyl Ethyl Ester (Thermodynamic Stability) Split->Ethyl Test1 Alkaline Hydrolysis (LiOH/THF/H2O) Methyl->Test1 Test2 Transesterification (ROH / Base) Methyl->Test2 Ethyl->Test1 Ethyl->Test2 Result1 Rapid Cleavage Risk of Simultaneous Detosylation Test1->Result1 Methyl Result2 Slower Cleavage Selective Detosylation Possible Test1->Result2 Ethyl

Workflow for evaluating methyl vs ethyl ester stability in N-tosyl azaindoles.

Protocol 1: Chemoselective Alkaline Hydrolysis (Ester Cleavage without Detosylation)

Objective: To selectively hydrolyze the C3-ester to the corresponding carboxylic acid while preserving the N-tosyl group. Substrate Choice: The ethyl ester is recommended here due to its wider thermodynamic window, allowing for better differentiation between ester hydrolysis and detosylation.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 3:1:1 mixture of THF, Methanol, and Water. Causality: THF ensures complete solvation of the highly hydrophobic N-tosyl azaindole, while water provides the necessary hydroxide source. Methanol acts as a phase-transfer bridge to maintain a homogenous solution.

  • Substrate Dissolution: Dissolve 1.0 mmol of Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in 10 mL of the solvent mixture. Cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Base Addition: Add 1.05 equivalents of LiOH·H₂O (44 mg) dropwise as a 1M aqueous solution. Causality: Strict stoichiometric control and low temperature suppress the competing nucleophilic attack of OH⁻ on the sulfonyl group.

  • Self-Validation Checkpoint (LC-MS Monitoring): After 45 minutes, sample 10 µL of the reaction, quench with 10 µL of 1M formic acid, and inject into the LC-MS. Validation Criteria: Look for the product mass [M+H]+=317 (Tosylated Acid). If a peak at [M+H]+=163 (Detosylated Acid) exceeds 2% relative area, the reaction temperature is too high or the local base concentration is spiking.

  • Quenching & Isolation: Once the starting material is consumed (<1% remaining), immediately quench the reaction by adding 1M HCl dropwise until the pH reaches 4.0. The product will precipitate. Filter and wash with cold water.

Protocol 2: Transesterification Stability Assay

Objective: To determine the robustness of the ester during refluxing conditions in non-native alcohols, a common scenario in multi-step syntheses.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of the Methyl ester in 10 mL of anhydrous Ethanol.

  • Catalyst Addition: Add 0.1 equivalents of NaOEt.

  • Heating & Monitoring: Reflux at 78 °C. Monitor via HPLC every 30 minutes.

  • Self-Validation: The appearance of the ethyl ester peak confirms transesterification susceptibility. Methyl esters will rapidly convert (~1-2 hours) to the ethyl derivative [3], whereas ethyl esters in methanol (with NaOMe) show a slower kinetic profile. This validates the necessity of matching the ester with the reaction solvent to prevent yield-draining side reactions.

Conclusion

The choice between the methyl and ethyl ester of 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate should never be arbitrary. If your synthetic route requires rapid, mild saponification to yield the free acid, the methyl ester is kinetically superior. However, if downstream steps involve harsh basic conditions, prolonged heating, or require strict preservation of the N-tosyl group, the ethyl ester provides the necessary steric shielding to maintain molecular integrity and prevent premature detosylation.

References

  • Google Patents / Googleapis Title: HK1167654B - Processes for making JAK inhibitors and intermediates thereof URL
  • Arkivoc Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution URL
  • RSC Publishing Title: The Kinetics of the Alkaline Hydrolysis of Esters and Amides URL
  • National Institutes of Health (NIH)
Comparative

Spectroscopic Validation of Synthesized Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: A Comparative Analytical Guide

Executive Overview The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors targeting1[1] and2[2]. During...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors targeting1[1] and2[2]. During the multi-step synthesis of these therapeutics, the protection of the pyrrole nitrogen is a mandatory step to prevent unwanted cross-reactivity during subsequent palladium-catalyzed cross-couplings. Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate serves as a critical, highly functionalized intermediate in these synthetic pathways.

However, the synthesis of this intermediate presents two distinct chemical challenges:

  • Regioselectivity: The 7-azaindole core contains two nitrogen atoms (N1 and N7).

  • Chemoselectivity: The basic conditions required for N-tosylation can inadvertently hydrolyze the C3-methyl ester.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of the target product against its unprotected precursor and its primary degradation byproduct. This establishes a self-validating spectroscopic framework for absolute structural confirmation.

The Analytical Conundrum: Causality in Spectroscopic Shifts

To definitively validate the synthesized product, one must understand the electronic impact of the tosyl (p-toluenesulfonyl) group. The N1-anion is significantly more nucleophilic than the N7-pyridine nitrogen, directing the electrophilic attack of tosyl chloride exclusively to the N1 position.

Once attached, the strongly electron-withdrawing nature of the sulfonyl group pulls electron density away from the pyrrole ring. This deshields the adjacent C2-proton, causing a predictable downfield shift in the ¹H NMR spectrum. Conversely, if the reaction conditions are too harsh or contain trace moisture, the C3-methyl ester undergoes saponification, resulting in a carboxylic acid byproduct. Spectroscopic validation must simultaneously confirm N-tosylation and the retention of the intact methyl ester.

Comparative Spectroscopic Benchmarks

The following table summarizes the quantitative analytical markers required to differentiate the target high-purity intermediate from its precursor and potential byproduct.

Table 1: Quantitative Spectroscopic Comparison of 7-Azaindole Derivatives

Analytical ModalityUnprotected PrecursorTarget Product (Tosylated Ester)Hydrolyzed Byproduct
¹H NMR (CDCl₃) ~12.2 ppm (br s, 1H, N-H)Absence of N-H signalAbsence of N-H signal
¹H NMR (CDCl₃) ~8.0 ppm (d, 1H, C2-H)~8.4 ppm (d, 1H, C2-H) Downfield~8.4 ppm (d, 1H, C2-H) Downfield
¹H NMR (CDCl₃) ~3.9 ppm (s, 3H, O-CH₃)~3.9 ppm (s, 3H, O-CH₃)~13.0 ppm (br s, 1H, COOH)
¹H NMR (CDCl₃) No tosyl signals~8.1, 7.3 ppm (d, 4H, Ar-H), 2.4 ppm (s, 3H)~8.1, 7.3 ppm (d, 4H, Ar-H), 2.4 ppm (s, 3H)
FTIR (ATR) 3100–3200 cm⁻¹ (N-H stretch)1375 & 1175 cm⁻¹ (S=O stretch)2500–3000 cm⁻¹ (O-H broad stretch)
LC-MS (ESI+) m/z 177.06[M+H]⁺m/z 331.07 [M+H]⁺m/z 317.06 [M+H]⁺

Self-Validating Experimental Protocol: Synthesis & Isolation

A robust protocol must have built-in validation checkpoints. Relying solely on post-workup analysis often leads to wasted time and resources if the reaction has failed or over-proceeded.

Step 1: Deprotonation and Activation
  • Action: Dissolve 1.0 equivalent of 3[3] in anhydrous N,N-Dimethylformamide (DMF) under a strict nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

  • Causality: Cooling to 0 °C is critical. It suppresses the exothermic nature of the subsequent deprotonation and minimizes the kinetic energy available for hydroxide-mediated ester hydrolysis.

  • Action: Carefully add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.

Step 2: Electrophilic Protection
  • Action: Add 1.1 equivalents of p-Toluenesulfonyl chloride (TsCl) dropwise as a solution in anhydrous DMF. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Causality: Slow addition prevents local concentration spikes of the electrophile, reducing the likelihood of di-tosylation or polymerization side-reactions.

Step 3: In-Process Self-Validation (Critical Checkpoint)
  • Action: Before initiating the aqueous workup, withdraw a 10 µL aliquot of the reaction mixture. Quench this aliquot in 1 mL of LC-MS grade methanol and inject it into the LC-MS (ESI+).

  • Validation: The reaction is only deemed successful if the chromatogram shows a dominant peak at m/z 331.07 [M+H]⁺. If a peak at m/z 317.06 is observed, ester hydrolysis has occurred, and the reaction pH must be carefully neutralized with 1M HCl during workup to recover the acid byproduct for potential re-esterification.

Step 4: Quench and Isolation
  • Action: Pour the validated reaction mixture into ice-cold saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (5 × 50 mL).

  • Causality: DMF is notoriously difficult to remove. Extensive washing with aqueous LiCl efficiently partitions the DMF into the aqueous phase, preventing it from co-eluting and suppressing NMR signals during final spectroscopic validation.

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure target compound.

Mechanistic Workflow and Validation Checkpoints

The following diagram illustrates the logical flow of the synthesis, highlighting the divergent pathways and the specific spectroscopic checks required at the final stage.

G Precursor Methyl 1H-pyrrolo[2,3-b]pyridine -3-carboxylate (Precursor) Reaction NaH, TsCl, DMF, 0°C N-Sulfonylation Precursor->Reaction Base Deprotonation Target Methyl 1-tosyl-1H-pyrrolo[2,3-b] pyridine-3-carboxylate Reaction->Target Major Pathway Byproduct 1-tosyl-1H-pyrrolo[2,3-b] pyridine-3-carboxylic acid Reaction->Byproduct Trace Moisture (Hydrolysis) NMR 1H NMR: Check N-Ts & O-Me Target->NMR IR FTIR: Check S=O & C=O Target->IR MS LC-MS: [M+H]+ = 331.07 Target->MS

Synthetic workflow and spectroscopic validation checkpoints for the target 7-azaindole derivative.

Spectroscopic Acquisition Parameters

To replicate the data in Table 1, adhere to the following instrumental parameters:

  • ¹H NMR: 400 MHz or 500 MHz spectrometer, using CDCl₃ as the solvent. Calibrate the residual CHCl₃ peak to 7.26 ppm. Ensure a relaxation delay (D1) of at least 2 seconds to accurately integrate the tosyl methyl and ester methyl singlets.

  • FTIR: Attenuated Total Reflectance (ATR) mode. Scan range: 4000–600 cm⁻¹. Resolution: 4 cm⁻¹. 32 scans per sample to ensure a high signal-to-noise ratio for the critical S=O bands.

  • LC-MS: Electrospray Ionization in positive mode (ESI+). Mobile phase: Water/Acetonitrile with 0.1% Formic Acid.

References

  • Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. ACS Publications. [Link]

  • Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue. PMC / NIH.[Link]

  • PubChemLite - C9H8N2O2 (Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate). PubChemLite.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Impurity Profiling of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: Selecting and Qualifying Reference Standards

Introduction: The Criticality of Purity in a Key Synthetic Building Block Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a vital heterocyclic intermediate in medicinal chemistry, frequently utilized in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in a Key Synthetic Building Block

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a vital heterocyclic intermediate in medicinal chemistry, frequently utilized in the synthesis of potent kinase inhibitors and other targeted therapeutics.[1][2] As a key starting material or intermediate, its purity profile directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). The presence of unwanted organic, inorganic, or solvent-based impurities can lead to downstream reaction failures, introduce toxic components, or compromise the stability of the final drug product.[3]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding and control of impurities.[4] The ICH Q3A and Q3B guidelines establish clear thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, typically starting at levels as low as 0.05% to 0.1%.[5][6][7] This necessitates the use of highly sensitive and specific analytical methods, anchored by well-characterized reference standards.

This guide provides an in-depth comparison of analytical strategies and a framework for selecting and utilizing reference standards for the comprehensive impurity profiling of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. We will explore the likely impurity landscape based on its synthesis, compare state-of-the-art analytical techniques, and provide actionable protocols and decision-making workflows.

The Impurity Landscape: From Synthesis By-Products to Degradants

A robust impurity profiling strategy begins with a theoretical understanding of which impurities are likely to be present. These can be broadly categorized as process-related impurities (from the synthetic route) and degradation products (from storage or handling).[8]

The synthesis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate often involves the tosylation of the corresponding 7-azaindole ester.[1] This process can introduce several potential impurities.

Potential Process-Related Impurities:

  • Unreacted Starting Materials:

    • Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate (de-tosylated precursor).[9]

    • p-Toluenesulfonyl chloride (Tosyl-Cl).

  • Reagents and Catalysts:

    • Bases used in the reaction (e.g., triethylamine, pyridine).

    • Residual catalysts from prior synthetic steps.

  • By-Products:

    • Isomeric Products: Impurities arising from reactions at other positions on the pyrrolopyridine ring system.

    • Over-tosylated Products: Although less common, reaction with other functional groups could occur under harsh conditions.

    • By-products from Reagents: Impurities inherent in the starting materials or reagents themselves.

Potential Degradation Products:

  • Hydrolysis Product: Cleavage of the methyl ester to form 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

  • De-tosylation Product: Hydrolytic or reductive cleavage of the N-tosyl group, yielding Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate.[10] The N-tosyl group is a common protecting group, but it can be labile under certain acidic or basic conditions.

The following diagram illustrates the primary synthetic pathway and the potential ingress points for key impurities.

G SM1 Methyl 1H-pyrrolo[2,3-b]pyridine- 3-carboxylate (Starting Material) imp1 Unreacted Starting Material SM1->imp1 Process Impurity midpoint SM1->midpoint reagent p-Toluenesulfonyl Chloride (Reagent) reagent->midpoint product Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine- 3-carboxylate (Final Product) imp2 Hydrolysis Product (Degradation) product->imp2 Storage/ Stress imp3 De-tosylation Product (Degradation) product->imp3 Storage/ Stress midpoint->product Tosylation Reaction

Caption: Synthetic pathway and origin of potential impurities.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is paramount for effective impurity profiling. Each method offers a unique balance of sensitivity, specificity, and quantitative power. High-Performance Liquid Chromatography (HPLC) is the industry workhorse, but its hyphenation with Mass Spectrometry (LC-MS) and the use of Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary and often essential information.[11][12][13]

Technique Principle Pros Cons Best For...
HPLC-UV Chromatographic separation based on polarity, with UV detection.Robust, reproducible, widely available, excellent for quantification.[3]Requires a reference standard for each impurity for accurate quantification; limited identification power.Routine quality control (QC), purity analysis, and stability testing.
UPLC-UV Similar to HPLC but uses smaller particle columns for higher resolution and speed.Faster analysis times, higher peak capacity and sensitivity than HPLC.[13]Higher backpressure requires specialized instrumentation; method transfer can be challenging.High-throughput screening, analysis of complex mixtures with many impurities.
LC-MS Combines the separation power of LC with the mass-resolving power of MS.Unambiguous identification of known and unknown impurities by mass-to-charge ratio (m/z).[3]Quantification can be less precise than UV detection without isotopic standards; matrix effects can cause ion suppression.Structure elucidation of unknown impurities, confirmation of impurity identity, forced degradation studies.
qNMR Quantitative Nuclear Magnetic Resonance. Measures signal intensity relative to a certified internal standard.Absolute quantification without needing a specific reference standard for the analyte; provides structural information.[13]Lower sensitivity compared to chromatographic methods; requires highly pure internal standard and specialized expertise.Purity assignment for reference standards, quantification when specific impurity standards are unavailable.

Recommended Protocol: A Validated HPLC-UV Method

For routine quality control and release testing, a validated, stability-indicating HPLC-UV method is the gold standard. The following protocol is a robust starting point for the analysis of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, based on established methods for related azaindole derivatives.[11][14][15]

A. Instrumentation & Reagents

  • System: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (or Phosphoric Acid for non-MS compatible methods).

  • Reference Standards: Well-characterized standard of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and any available impurity standards.

B. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm (or as determined by UV scan of the main peak)

  • Injection Volume: 5 µL

C. Sample Preparation

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent) to achieve a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL) using the same diluent.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

D. System Suitability Testing (SST) - The Trustworthiness Pillar Before any sample analysis, the system's performance must be verified. This is non-negotiable for regulatory compliance.

  • Procedure: Make five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor (Tf): ≤ 2.0 for the main peak.

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

    • Theoretical Plates (N): ≥ 5000.

E. Calculation of Impurities For unknown impurities, the percentage is typically calculated using the area normalization method, assuming the response factor is the same as the main API peak.

  • % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Causality Note: A gradient elution is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak and quantified within a reasonable run time. The C18 column provides excellent hydrophobic retention for the aromatic pyrrolopyridine core.

Selecting and Qualifying Reference Standards

A reference standard is the cornerstone of any quantitative analysis. Its quality underpins the accuracy of your entire impurity profile. Since pharmacopeial standards (e.g., from USP) are rarely available for intermediates like this, standards must be sourced from commercial suppliers or qualified in-house.[16]

The decision to use a commercial standard or qualify an in-house batch requires a systematic approach.

G start Need Reference Standard for Impurity X q1 Is a Pharmacopeial Standard Available? start->q1 a1_yes Use Pharmacopeial Standard. (e.g., USP, Ph. Eur.) q1->a1_yes Yes q2 Is a Commercial Certified Reference Material (CRM) Available? q1->q2 No end_node Qualified Reference Standard Ready for Use a1_yes->end_node a2_yes Procure and Verify. Review CoA for completeness. q2->a2_yes Yes q3 Synthesize or Source a High-Purity Batch (>99.5%) q2->q3 No a2_yes->end_node qualify Full In-House Qualification q3->qualify id 1. Identity Confirmation (¹H NMR, ¹³C NMR, MS, IR) qualify->id sub_graph purity 2. Purity Assessment (HPLC >99.5%, qNMR, DSC) residual 3. Content Analysis (Water Content by KF, Residual Solvents by GC) doc 4. Documentation (Issue Internal CoA) doc->end_node

Caption: Decision workflow for selecting a reference standard.

When procuring a standard from a commercial source (e.g., Clearsynth, Sigma-Aldrich), a thorough review of the Certificate of Analysis (CoA) is mandatory.[17] The CoA is the legal document attesting to the material's quality.

Checklist for Evaluating a Commercial Reference Standard's Certificate of Analysis:

Parameter Desired Information on CoA Why It's Critical
Identity Confirmation ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data provided and interpreted, confirming the structure.Ensures you are quantifying against the correct molecule. Without this, all results are invalid.
Purity by HPLC/UPLC Chromatogram provided showing peak purity and all impurities detected at a specified reporting threshold (e.g., 0.03%).Provides the primary purity value used in calculations and demonstrates the resolving power of the analytical method used.
Purity by an Orthogonal Method Purity assessment by a technique with a different separation/detection principle, such as qNMR or Differential Scanning Calorimetry (DSC).Confirms the purity value from a different scientific perspective, increasing confidence in the assigned value.
Water Content Determined by Karl Fischer (KF) titration.Water is a common "impurity" that is not detected by HPLC-UV. It must be accounted for to calculate the true purity of the solid material.
Residual Solvents Analysis by Gas Chromatography (GC-HS) listing all solvents and their content.Solvents from the synthesis are process impurities that must be controlled and quantified.
Inorganic Content Residue on Ignition or Sulphated Ash test results.Quantifies non-volatile inorganic impurities.
Assay (Purity as is) A final purity value calculated by mass balance, accounting for chromatographic purity, water, solvents, and inorganic content.This is the value that should be used for preparing standard solutions for accurate quantification.

Conclusion

Establishing a robust impurity profiling strategy for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a multi-faceted process that is essential for regulatory compliance and ensuring the quality of the final drug product. It requires a deep understanding of the potential synthetic and degradation pathways to anticipate likely impurities. This knowledge must be paired with the development of specific, sensitive, and validated analytical methods, typically centered around HPLC.

Crucially, the accuracy of any impurity quantification is entirely dependent on the quality of the reference standards used. Researchers and scientists must adopt a rigorous, evidence-based approach to either procure high-quality commercial standards with comprehensive Certificates of Analysis or conduct a thorough in-house qualification. By integrating chemical process knowledge with sound analytical science and a meticulous approach to reference standards, drug development professionals can build a comprehensive impurity control strategy that ensures product quality and patient safety.

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Comparative

A Comparative In Vitro Stability Analysis: Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate versus Unprotected 7-Azaindole

In the landscape of contemporary drug discovery, the metabolic stability of a new chemical entity is a paramount determinant of its potential clinical success. A compound's susceptibility to rapid in vitro degradation of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the metabolic stability of a new chemical entity is a paramount determinant of its potential clinical success. A compound's susceptibility to rapid in vitro degradation often translates to poor in vivo bioavailability and a short half-life, thereby diminishing its therapeutic efficacy. This guide provides a detailed comparative analysis of the in vitro stability of two key heterocyclic compounds: Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate and its unprotected counterpart, 7-azaindole. Through an examination of their structural differences and a review of established metabolic pathways, we will provide a scientifically grounded projection of their relative stability, supported by detailed experimental protocols for in vitro assessment.

Introduction: The Critical Role of In Vitro Stability in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with a significant number of promising compounds failing due to suboptimal pharmacokinetic properties. In vitro stability assays, conducted early in the drug discovery pipeline, serve as a crucial screening tool to identify compounds with favorable metabolic profiles. These assays, primarily utilizing human liver microsomes and plasma, provide essential data on a compound's intrinsic clearance and its susceptibility to enzymatic degradation. This information is invaluable for medicinal chemists, enabling them to make informed decisions in lead optimization and to prioritize compounds with a higher probability of in vivo success.

Structural and Mechanistic Considerations for Stability

The two molecules at the center of this guide, while sharing the same 7-azaindole core, possess a key structural distinction that is anticipated to have a profound impact on their in vitro stability.

Unprotected 7-Azaindole: The 7-azaindole scaffold is a prevalent motif in medicinal chemistry, known for its ability to mimic the purine core of ATP and engage in key hydrogen bonding interactions with protein targets.[1] However, the unprotected N-H group in the pyrrole ring can be a site for metabolic modification. More significantly, the 7-azaindole ring system is a known substrate for aldehyde oxidase (AO), a cytosolic enzyme that catalyzes the oxidation of nitrogen-containing heterocycles.[2][3][4] Metabolism by AO typically occurs at the C-2 position of the 7-azaindole ring, leading to the formation of a 2-hydroxy-7-azaindole metabolite.[2] This metabolic pathway can be a significant route of clearance for many 7-azaindole-containing compounds.

Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate: In this derivative, the nitrogen of the pyrrole ring is protected by a p-toluenesulfonyl (tosyl) group. The tosyl group is a robust and sterically bulky electron-withdrawing group.[5][6] Its presence is expected to confer a significant increase in metabolic stability through two primary mechanisms:

  • Steric Hindrance and Electronic Deactivation: The tosyl group effectively shields the N-H group from enzymatic attack. Furthermore, as an electron-withdrawing group, it reduces the electron density of the pyrrole ring, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]

  • Blocking Aldehyde Oxidase Metabolism: By protecting the nitrogen atom, the electronic and steric environment of the 7-azaindole core is altered. This modification is hypothesized to hinder the binding and/or catalytic activity of aldehyde oxidase at the C-2 position, a common metabolic "soft spot" for unprotected 7-azaindoles. Studies on related N-protected indazoles have shown a significant increase in metabolic stability compared to their unprotected counterparts, suggesting a similar trend can be expected here.[7]

Comparative In Vitro Stability Profile (Predicted)

The following table summarizes the anticipated in vitro stability of the two compounds based on the mechanistic understanding outlined above.

CompoundPredicted Stability in Human Liver Microsomes (HLM)Predicted Stability in Human PlasmaKey Rationale
Unprotected 7-Azaindole Moderate to LowHighSusceptible to metabolism by aldehyde oxidase (AO) at the C-2 position, which is present in the cytosolic fraction (and thus in hepatocytes, but not exclusively in microsomes). Generally stable to plasma hydrolases.
Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate HighHighThe N-tosyl group protects the pyrrole nitrogen and electronically deactivates the ring system, likely preventing metabolism by both CYP enzymes and aldehyde oxidase. The ester and sulfonamide functionalities are generally stable in plasma.

Experimental Protocols for In Vitro Stability Assessment

To empirically validate the predicted stability profiles, the following detailed experimental protocols for human liver microsome and plasma stability assays are recommended.

Human Liver Microsome (HLM) Stability Assay

This assay is a cornerstone for evaluating the intrinsic clearance of a compound mediated by Phase I metabolic enzymes, primarily cytochrome P450s.

Objective: To determine the rate of disappearance of the test compound upon incubation with human liver microsomes.

Materials:

  • Test compounds (Unprotected 7-Azaindole and Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized compound like warfarin)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (ACN) for reaction quenching

  • 96-well incubation plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system

Experimental Workflow:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare working solutions of test and control compounds (in DMSO) D Add HLM suspension and test compound solution to plate A->D B Prepare HLM suspension in phosphate buffer B->D C Prepare NADPH regenerating system solution F Initiate reaction by adding NADPH regenerating system C->F E Pre-incubate at 37°C for 5 min D->E E->F G Incubate at 37°C with shaking F->G H At specified time points (0, 5, 15, 30, 60 min), withdraw aliquots G->H I Quench reaction with cold ACN containing internal standard H->I J Centrifuge to precipitate proteins I->J K Analyze supernatant by LC-MS/MS J->K L Calculate % remaining and half-life (t½) K->L

Caption: Workflow for the Human Liver Microsome Stability Assay.

Step-by-Step Procedure:

  • Preparation:

    • Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO). Further dilute to a working concentration (e.g., 100 µM in a suitable solvent).

    • Thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound working solution (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of addition is considered t=0.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing cold acetonitrile with a suitable internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the collection plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Plasma Stability Assay

This assay assesses the stability of a compound in the presence of plasma enzymes, such as esterases and amidases.

Objective: To determine the rate of degradation of the test compound upon incubation in human plasma.

Materials:

  • Test compounds

  • Pooled Human Plasma (with anticoagulant, e.g., K2EDTA)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., a compound known to be unstable in plasma, like procaine)

  • Internal standard

  • Acetonitrile (ACN)

  • 96-well incubation plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system

Experimental Workflow:

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare working solutions of test and control compounds C Add test compound solution to plasma in plate A->C B Thaw pooled human plasma B->C D Incubate at 37°C with shaking C->D E At specified time points (0, 15, 30, 60, 120 min), withdraw aliquots D->E F Quench reaction with cold ACN containing internal standard E->F G Centrifuge to precipitate proteins F->G H Analyze supernatant by LC-MS/MS G->H I Calculate % remaining and half-life (t½) H->I

Sources

Validation

A Comparative Guide to Cross-Coupling Reactions for the Functionalization of the 7-Azaindole Scaffold

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold, forming the backbone of numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its functionalization is key to modulating pharmacological activity. This guide provides a comparative analysis of the yields of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira—for the derivatization of the 7-azaindole framework. While direct comparative data on a single substrate is scarce in the literature, this guide synthesizes data from closely related systems to provide a valuable benchmark for researchers. For the purpose of this comparison, we will consider reactions on a halogenated 7-azaindole core, a common synthetic precursor. The parent compound for our discussion is Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, which would be halogenated at the 3-position to enable these coupling reactions.

The Strategic Importance of the 7-Azaindole Core

The 7-azaindole nucleus is a bioisostere of indole, and its unique electronic properties, arising from the fusion of a pyrrole and a pyridine ring, offer distinct advantages in drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing solubility and target engagement. The tosyl group on the pyrrole nitrogen serves as a common protecting group and can activate the ring system towards certain reactions. Functionalization at various positions of this scaffold is crucial for developing structure-activity relationships (SAR) and optimizing drug candidates.

Comparative Analysis of Coupling Reaction Yields

The following table summarizes the typical yields observed for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions on 7-azaindole or closely related nitrogen-rich heterocyclic systems. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Coupling ReactionSubstrate (Example)Coupling Partner (Example)Catalyst System (Example)Solvent (Example)Base (Example)Temperature (°C)Yield (%)Reference
Suzuki-Miyaura 3-Chloro-7-azaindolePhenylboronic acidXPhos-Pd-G2/XPhosDioxane/H₂OK₃PO₄6091-99[1]
Buchwald-Hartwig 3-(6-Bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dionePiperidinyl aminomethylpiperidinePd₂(dba)₃/tBuXPhos1,4-DioxaneK₂CO₃4578-93[2]
Heck (Cascade) 4-Amino-3-bromopyridineα-BromostyrenePd₂(dba)₃/XPhost-BuOHt-BuONa11057-85[3]
Sonogashira 3-IodopyridinePhenylacetylenePdCl₂(PPh₃)₂/CuIDMFEt₃N6571-95[4]

Note: The Heck reaction data is from a cascade reaction forming the azaindole ring, and the Sonogashira data is on an iodopyridine. These are included as representative examples of C-C bond formation on related scaffolds in the absence of direct data on a 3-halo-7-azaindole-3-carboxylate.

In-Depth Discussion of Coupling Methodologies

Suzuki-Miyaura Coupling: For Robust C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition of a palladium(0) species to the aryl halide, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-7-azaindole [1]

  • To a reaction vessel, add 3-chloro-7-azaindole (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Add the palladium precatalyst XPhos-Pd-G2 (1.5 mol%) and the ligand XPhos (1.5 mol%).

  • Add dioxane (4 mL) and water (1 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 5-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: A Gateway to Diverse Amines

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Mechanistic Insight: This palladium-catalyzed reaction involves the oxidative addition of an aryl halide to a Pd(0) complex. The resulting complex then coordinates with an amine, and subsequent deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing β-hydride elimination.

Representative Experimental Protocol: Buchwald-Hartwig Amination of a Bromoindazole Derivative [2]

  • In a glovebox, add 3-(6-bromo-1-methyl-1H-indazol-3-yl)piperidine-2,6-dione (1.0 mmol), the desired amine (1.2 mmol), and K₂CO₃ (2.0 mmol) to a reaction vial.

  • Add Pd₂(dba)₃ (2 mol%) and tBuXPhos (4 mol%).

  • Add 1,4-dioxane (5 mL).

  • Seal the vial and heat the reaction mixture to 45 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Heck Reaction: For Olefinic Functionalization

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.

Mechanistic Insight: The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) species. The resulting arylpalladium(II) complex then coordinates to an alkene, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the substituted alkene product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.

Representative Experimental Protocol: Cascade Heck Reaction for 7-Azaindole Synthesis [3]

  • To a Schlenk tube, add 3-amino-2-bromopyridine (1.0 mmol), α-bromostyrene (1.5 mmol), and t-BuONa (3.0 mmol).

  • Add Pd₂(dba)₃ (4 mol%) and XPhos (8 mol%).

  • Add tert-butanol (10 mL).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 110 °C for 12 hours.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.

Mechanistic Insight: This reaction involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition of the aryl halide. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product.

Representative Experimental Protocol: Sonogashira Coupling of 3-Iodopyridine [4]

  • To a flask, add 3-iodopyridine (1.0 mmol), the terminal alkyne (1.2 mmol), and triethylamine (2.0 mmol).

  • Add DMF (5 mL) to dissolve the reactants.

  • Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%).

  • Stir the reaction mixture at 65 °C under an inert atmosphere for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

General Palladium-Catalyzed Cross-Coupling Cycle

G Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Nu(L_n) Transmetalation / Amine Coordination Ar-Nu Ar-Nu Ar-Pd(II)-Nu(L_n)->Ar-Nu Reductive Elimination Ar-Nu->Pd(0)L_n Catalyst Regeneration

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Synthetic Workflow for Derivatization

G cluster_0 Starting Material cluster_1 Coupling Reactions cluster_2 Products Start Methyl 3-halo-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Heck Heck Start->Heck Sonogashira Sonogashira Start->Sonogashira Aryl 3-Aryl Derivative Suzuki->Aryl Amino 3-Amino Derivative Buchwald->Amino Olefin 3-Olefinic Derivative Heck->Olefin Alkynyl 3-Alkynyl Derivative Sonogashira->Alkynyl

Caption: Workflow for the functionalization of a 3-halo-7-azaindole derivative.

Conclusion

The palladium-catalyzed cross-coupling reactions discussed herein represent a powerful toolkit for the medicinal chemist to elaborate the 7-azaindole scaffold. The Suzuki-Miyaura and Buchwald-Hartwig reactions generally provide high to excellent yields for the introduction of aryl and amino substituents, respectively, on related heterocyclic systems. While direct comparative data for Heck and Sonogashira reactions on the target scaffold are less common, the available literature on analogous systems suggests that these methods are also viable for introducing olefinic and alkynyl groups, with potentially moderate to good yields. The choice of reaction will ultimately depend on the desired functionality, the availability of starting materials, and the specific electronic and steric properties of the coupling partners. Careful optimization of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and purity in these transformations.

References

  • Donovan, K. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]

  • Leboho, et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2649. [Link]

  • Dandepally, S. R., et al. (2015). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Organic & Biomolecular Chemistry, 13(16), 4794-4803. [Link]

  • Reddy, T. J., et al. (2007). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. Tetrahedron Letters, 48(44), 7856-7860. [Link]

  • Pinto, A. S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. Organic Letters, 18(14), 3342–3345. [Link]

Sources

Comparative

LC-MS/MS quantification methods for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

An In-Depth Comparative Guide to LC-MS/MS Quantification Methods for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate This guide provides a comprehensive comparison of three prevalent liquid chromatography-tandem m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to LC-MS/MS Quantification Methods for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

This guide provides a comprehensive comparison of three prevalent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the robust quantification of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in biological matrices. As a key intermediate in pharmaceutical synthesis and a potential scaffold for novel therapeutics, its accurate measurement is paramount for pharmacokinetic, metabolic, and quality control studies.

We move beyond simple protocols to explore the underlying scientific rationale for each methodological choice, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy. This document is structured to serve as a self-validating framework, grounded in regulatory expectations and first-principles of analytical chemistry.

The Analytical Target: Physicochemical Profile

Understanding the analyte is the foundation of any robust bioanalytical method. Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate possesses distinct chemical features that dictate its analytical behavior:

  • Pyrrolo[2,3-b]pyridine Core: This nitrogenous heterocyclic system provides a readily available site for protonation, making it highly suitable for positive mode electrospray ionization (ESI+).

  • Tosyl Group: This bulky, relatively non-polar functional group increases the molecule's hydrophobicity, influencing its retention in reversed-phase chromatography and its solubility in organic extraction solvents.

  • Methyl Carboxylate Group: An ester functional group that adds moderate polarity.

These characteristics suggest the molecule is a prime candidate for LC-MS/MS analysis, but the choice of sample preparation and chromatography is critical to mitigate matrix effects and ensure reproducibility.

Comparative Analysis of Sample Preparation Strategies

The goal of sample preparation is to isolate the analyte from complex biological matrices (e.g., plasma, serum, tissue homogenates) while minimizing interferences that can compromise the analysis.[1][2][3][4] We compare three workhorse techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique where a water-miscible organic solvent (typically acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins.[2]

  • Causality: This method is favored for high-throughput screening due to its speed and simplicity. The high organic content of the resulting supernatant is directly compatible with reversed-phase LC injections. However, it offers minimal cleanup, leaving behind phospholipids and other endogenous components that are a primary source of matrix-induced ion suppression.[3]

Method 2: Liquid-Liquid Extraction (LLE)

LLE separates the analyte from the aqueous matrix into a water-immiscible organic solvent based on its partition coefficient (Log P).[2]

  • Causality: Given the analyte's tosyl group, it possesses sufficient hydrophobicity to partition effectively into moderately polar organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE). LLE provides significantly cleaner extracts than PPT by removing proteins, salts, and highly polar metabolites. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form, maximizing partitioning efficiency.[2]

Method 3: Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent packed into a cartridge or plate to retain the analyte, which is then selectively eluted after washing away interferences.

  • Causality: This is the most selective and powerful sample preparation technique. For our target analyte, a mixed-mode cation-exchange SPE sorbent is ideal. The sorbent can retain the analyte via hydrophobic interactions with its backbone and ionic interactions with the protonated pyridine nitrogen. This dual-retention mechanism allows for rigorous washing steps with both aqueous and organic solvents, providing the cleanest possible extract and minimizing matrix effects.[3][4]

Workflow Comparison: Sample Preparation

cluster_0 cluster_1 Sample Preparation Method Comparison start Biological Sample prep Sample Preparation start->prep analysis LC-MS/MS Analysis prep->analysis data Data Processing & Quantification analysis->data end Result data->end ppt_start Plasma + IS ppt_1 Add Acetonitrile (3:1 v/v) ppt_start->ppt_1 ppt_2 Vortex & Centrifuge ppt_1->ppt_2 ppt_3 Collect Supernatant ppt_2->ppt_3 ppt_end Inject ppt_3->ppt_end l1 Fast, High Throughput Low Cleanup lle_start Plasma + IS lle_1 Add Buffer (pH 9) & Ethyl Acetate lle_start->lle_1 lle_2 Vortex & Centrifuge lle_1->lle_2 lle_3 Transfer Organic Layer lle_2->lle_3 lle_4 Evaporate & Reconstitute lle_3->lle_4 lle_end Inject lle_4->lle_end l2 Good Cleanup Labor Intensive spe_start Plasma + IS spe_1 Condition & Equilibrate (Mixed-Mode Cation Exchange) spe_start->spe_1 spe_2 Load Sample spe_1->spe_2 spe_3 Wash (Aqueous & Organic) spe_2->spe_3 spe_4 Elute (Ammoniated Methanol) spe_3->spe_4 spe_5 Evaporate & Reconstitute spe_4->spe_5 spe_end Inject spe_5->spe_end l3 Excellent Cleanup Highest Selectivity

Caption: Comparative workflows for three common sample preparation techniques.

Chromatographic and Mass Spectrometric Conditions

A systematic approach to LC-MS/MS method development is crucial for achieving optimal performance.[5][6]

Liquid Chromatography (LC)

A reversed-phase separation on a C18 column is the logical choice due to the analyte's non-polar tosyl group.

  • Column: A C18 stationary phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) provides excellent retention and peak shape.

  • Mobile Phase:

    • Aqueous (A): Water with 0.1% Formic Acid. The acidic modifier ensures the pyridine nitrogen is protonated, which is beneficial for both ESI sensitivity and chromatographic peak shape.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak efficiency and lower backpressure.

  • Gradient: A fast gradient from 5% to 95% organic phase over 2-3 minutes allows for high throughput while ensuring elution of the analyte and clearing of late-eluting matrix components.

Mass Spectrometry (MS/MS)

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-labeled) is strongly recommended.[7] The SIL-IS co-elutes with the analyte and experiences identical ionization effects, correcting for variations in sample preparation and matrix effects. If a SIL-IS is unavailable, a close structural analog can be used, but with caution.

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions are generated via collision-induced dissociation (CID). Likely fragmentation pathways include the loss of the tosyl group or cleavage of the ester.

    • Analyte (Example): Precursor [M+H]⁺ → Product Ion 1 (Quantitative); Precursor [M+H]⁺ → Product Ion 2 (Qualitative)

    • Internal Standard: [M+label+H]⁺ → Corresponding Product Ion

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for method development. All procedures should be performed with LC-MS grade solvents and reagents.[3]

Protocol 1: Protein Precipitation (PPT)
  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of internal standard working solution (in 50:50 acetonitrile:water).

  • Vortex for 10 seconds.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at >14,000 g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of internal standard working solution.

  • Add 50 µL of 0.1 M ammonium carbonate buffer (pH 9.0).

  • Add 600 µL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at >4,000 g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (90:10 v/v).

  • Vortex for 30 seconds and transfer to an autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Condition a mixed-mode cation-exchange SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibrate with 1 mL of 2% formic acid in water.

  • Pre-treat 100 µL of plasma sample by adding 50 µL of IS and diluting with 200 µL of 2% formic acid in water.

  • Load the pre-treated sample onto the SPE sorbent.

  • Wash with 1 mL of 2% formic acid in water.

  • Wash with 1 mL of methanol to remove hydrophobic interferences.

  • Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase A/B (90:10 v/v).

  • Inject 5 µL onto the LC-MS/MS system.

Method Validation and Performance Comparison

A bioanalytical method must be validated to ensure its reliability for the intended application, following guidelines from regulatory bodies like the FDA.[8][9][10][11] The table below summarizes the expected performance characteristics for each sample preparation method when applied to the quantification of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

Validation Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Regulatory Acceptance Criteria (FDA/ICH M10) [10]
Linearity (r²) > 0.995> 0.998> 0.999≥ 0.99
Lower Limit of Quantitation (LLOQ) 1 - 5 ng/mL0.1 - 0.5 ng/mL0.05 - 0.1 ng/mLSignal-to-Noise ≥ 5; Accuracy ±20%; Precision ≤20%
Accuracy (% Bias) ± 10%± 5%± 5%Within ±15% (±20% at LLOQ)
Precision (%RSD) < 10%< 5%< 5%≤ 15% (≤ 20% at LLOQ)
Matrix Effect Significant (Ion Suppression)ModerateMinimalIS-normalized factor should be consistent across lots
Recovery (%) ~100% (by definition)80 - 95%> 90%Consistent, precise, and reproducible
Throughput / Cost Highest / LowestModerate / ModerateLowest / HighestN/A

Conclusion and Recommendations

The choice of an LC-MS/MS quantification method for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a trade-off between speed, sensitivity, and selectivity.

  • Protein Precipitation (PPT) is suitable for early-stage discovery and high-throughput applications where speed is critical and the required sensitivity is moderate. However, the high risk of matrix effects necessitates careful validation and the mandatory use of a stable isotope-labeled internal standard.

  • Liquid-Liquid Extraction (LLE) offers a balanced approach, providing good sample cleanup and improved sensitivity over PPT. It is a robust choice for many research and preclinical development applications.

  • Solid-Phase Extraction (SPE) provides the highest quality data with the best sensitivity and minimal matrix effects. This method is the gold standard and is recommended for regulated bioanalysis in late-stage clinical trials and for any application demanding the utmost accuracy and precision.[12]

By understanding the principles behind each technique and validating the chosen method according to established guidelines, researchers can generate reliable and reproducible quantitative data essential for advancing their scientific objectives.

References

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from a relevant FDA guidance page.[8]

  • Xing, J., & LaCreta, F. (2020). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 12(38), 4619-4632.[1]

  • Damen, J., & van den Beld, C. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 30-37.[2]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog.[3]

  • Freeman, D. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Clinical Biochemistry, 59, 1-10.[4]

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. BenchChem.[13]

  • Li, Y., & Henion, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 39-47.[14]

  • Leutzinger, E., Frankewich, R., & Faustino, P. (2026). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. LCGC International.[9]

  • Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs.[10]

  • de Boer, T., & Wieling, J. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Bioanalysis, 11(15), 1381-1384.[11]

  • Jenkins, R., et al. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal, 17(1), 1-16.[7]

  • ResolveMass Laboratories Inc. (2026). Bioanalytical Method Development in the United States: Key Techniques and Services.[12]

  • Higashi, T., & Shimada, K. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 846(1-2), 148-155.[15]

  • Higashi, T., et al. (2009). A simultaneous method for quantification of four catechol estrogens by liquid chromatography-electrospray ionization-tandem mass spectrometry. Steroids, 74(3), 329-335.[16]

  • Nalazek-Rudnicka, K., & Wasik, A. (2017). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers. Monatshefte für Chemie - Chemical Monthly, 148(9), 1685-1696.[17]

  • Murugan, S., Pravallika, N., Sirisha, P., & Chandrakala, K. (2013). A Review on Bioanalytical Method Development and Validation by Using LC-MS/MS. Journal of Chemical and Pharmaceutical Sciences, 6(4), 233-239.[18]

  • Sharma, R., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 30(10), 4567.[19]

  • Waters Corporation. (n.d.). A Systematic Approach to Bioanalysis LC Method Development using UPLC. Waters Application Note.[5]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial.[6]

  • Lu, W., & Rabinowitz, J. D. (2016). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. Antioxidants & Redox Signaling, 25(18), 1016-1029.[20]

  • Szekely-Klepser, G., et al. (2005). A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. Journal of Chromatography B, 826(1-2), 31-40.[21]

  • Unknown Author. (n.d.). Development and application of analytical methods for residual chemicals in food using LC-MS/MS. Teikyo University of Science Academic Repository.[22]

  • Unknown Author. (n.d.). Simultaneous determination of pesticides in liquid fertilizers by liquid chromatograph-tandem mass spectrometer (LC/MS/MS).[23]

  • Unknown Author. (2014). Simultaneous analysis of Fusarium toxins by LC-MS/MS. Tokyo Metropolitan Institute of Public Health Annual Report, 65, 95-100.[24]

  • Unknown Author. (2015). Preparation and analysis of pyrrolizidine alkaloid analytical standards.[25]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

This document provides essential, step-by-step guidance for the proper disposal of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. As a trusted partner in your research, we are committed to providing information...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the proper disposal of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. As a trusted partner in your research, we are committed to providing information that ensures safety, compliance, and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The disposal of any chemical reagent requires a foundational understanding of its potential hazards. While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is not widely available, a chemical's risk profile can be expertly assessed by examining its core structural components: the 7-azaindole (pyrrolo[2,3-b]pyridine) core, the tosyl group, and the methyl ester functionality. Based on these substructures, this compound must be treated as hazardous chemical waste .

Part 1: Hazard Assessment and Immediate Safety

Before beginning any disposal procedure, it is critical to understand the potential risks and ensure all safety measures are in place. The information below is synthesized from data on analogous heterocyclic and sulfonyl-containing compounds.

Mandatory Personal Protective Equipment (PPE)

When handling this compound, especially during waste consolidation and disposal, the following PPE is required to minimize exposure risk:

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.[1]

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes.[1][2]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are necessary. Ensure clothing covers all exposed skin.[1][3]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]

Hazard Summary Table

This table outlines the potential hazards associated with the structural motifs present in Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. This causal analysis justifies the stringent disposal protocols recommended.

Structural Moiety Potential Hazard Classification GHS Statements (Representative) Rationale & Source
Pyrrolo[2,3-b]pyridine Core Skin Irritation, Eye Irritation, Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H315, H319, H332, H335The fused pyridine and pyrrole rings are common in biologically active molecules. Analogues are known to be irritants and may be harmful if swallowed, inhaled, or in contact with skin.[2][5][6]
Pyrrole & Pyridine Derivatives Flammable, Acutely Toxic, Causes Severe Skin/Eye DamageH226, H301, H318, H332These foundational heterocyclic compounds are often toxic and irritating. Waste pyridine is specifically regulated as hazardous.[7][8][9]
Tosyl Group Acidic ByproductsN/AThe tosyl group itself is stable, but its synthesis and degradation can involve p-toluenesulfonyl chloride (reactive) and p-toluenesulfonic acid (corrosive). This necessitates careful segregation from bases unless neutralization is intended.[10][11]
Spill Management

Accidents require immediate and correct action. Follow these procedures for spills:

  • Small Spills:

    • Ensure the area is well-ventilated, preferably within a fume hood.

    • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[2][12]

    • Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[13][14]

    • Decontaminate the spill area (see Part 3).

  • Large Spills:

    • Immediately evacuate all personnel from the affected area.[4]

    • Secure the area and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[4]

Part 2: Step-by-Step Disposal Protocol

The guiding principle for disposal is that this compound and its containers must not enter the regular trash or sewer system.[12][15][16]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.

  • Designate a Waste Stream: This compound must be disposed of as "Hazardous Chemical Waste."

  • Avoid Mixing: Do not mix this waste with other waste streams (e.g., halogenated solvents, aqueous waste) unless you can confirm compatibility and it is permitted by your institution's EHS guidelines.[1][17][18] Incompatible materials to keep separate include strong oxidizing agents, strong acids, and bases.[4][8]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Container Type: Use a chemically compatible container, typically made of high-density polyethylene (HDPE), that is in good condition with a secure, leak-proof lid.[1][4][17]

  • Labeling: The container must be labeled clearly as soon as the first waste is added.[16] The label must include:

    • The words "Hazardous Waste" [1]

    • The full chemical name: "Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate" (avoid abbreviations)[16]

    • A list of all constituents, including any solvents and their approximate percentages.

    • The relevant hazard warnings (e.g., "Irritant," "Handle with Caution").

Step 3: Waste Collection

Collect different forms of waste appropriately to ensure safe handling.

  • Solid Waste:

    • Collect unadulterated solid Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate waste in the designated, labeled container.

    • Also include any materials with trace contamination, such as used weighing papers, gloves, and contaminated paper towels, in a container for chemically contaminated debris.[1][18]

  • Liquid Waste (Solutions):

    • Collect all solutions containing the compound in a designated, labeled liquid hazardous waste container.

    • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[19]

    • Keep the container tightly closed except when adding waste.[1][16]

Step 4: Temporary Storage

Waste must be stored safely and securely prior to its final disposal.

  • Location: Store the sealed waste container in a designated and secure waste accumulation area that is close to the point of generation and under the control of laboratory personnel.[17][19]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.[17][19]

  • Duration: Do not accumulate waste in the laboratory for more than the time limit specified by your institution or local regulations (e.g., 90 days).[16][19]

Step 5: Final Disposal

Final disposal must be handled by certified professionals.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][13]

  • Documentation: Accurately complete all required waste disposal forms or online requests, such as a Chemical Collection Request Form.[4]

Part 3: Decontamination Procedures

Proper decontamination of equipment and surfaces is a final, critical step.

  • Glassware:

    • Rinse contaminated glassware with a suitable solvent (one that the compound is soluble in).

    • This first rinseate is considered hazardous waste and must be collected in the appropriate liquid waste container.[16]

    • Subsequent rinses, after the initial hazardous one, may be permissible for drain disposal depending on local regulations, but collecting all rinses is the most cautious approach.[16]

  • Work Surfaces:

    • Wipe down contaminated surfaces with a towel soaked in an appropriate solvent (e.g., isopropanol, ethanol).

    • Dispose of the used towels as solid hazardous waste.[2]

Part 4: Visualized Disposal Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Contingency Plan start Waste Generation ppe Don Full PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs? start->spill waste_type Solid or Liquid Waste? ppe->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container (<90% Full) waste_type->liquid_waste Liquid storage Store Sealed Container in Designated Area with Secondary Containment solid_waste->storage liquid_waste->storage ehs_contact Complete Waste Pickup Request for EHS / Licensed Contractor storage->ehs_contact disposal Final Disposal by Professionals ehs_contact->disposal spill_small Small Spill: Absorb, Collect, Decontaminate spill->spill_small Small spill_large Large Spill: Evacuate & Call EHS spill->spill_large Large spill_small->solid_waste

Caption: Disposal workflow for Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. ACS. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. WSU. [Link]

  • Stanford Environmental Health & Safety. Chemical Waste Disposal. Stanford University. [Link]

  • College of Chemistry, University of California, Berkeley. H&S Section 6: Hazardous Materials Recycling & Disposal. UC Berkeley. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine. ATSDR. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • NextSDS. METHYL 1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE. NextSDS. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride. Cole-Parmer. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - Pyrrole. DC Fine Chemicals. [Link]

  • PubChem. methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. National Institutes of Health. [Link]

  • NextSDS. 6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine. NextSDS. [Link]

  • van der Eijk, J. M., et al. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry. [Link]

  • Sciencemadness.org. Elimination of Tosylates. Sciencemadness.org. [Link]

  • Finch, M. T., et al. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters. [Link]

Sources

Handling

Personal protective equipment for handling Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate

As a Senior Application Scientist in pharmaceutical process chemistry, I recognize that handling advanced heterocyclic intermediates requires moving beyond generic safety data sheets. Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical process chemistry, I recognize that handling advanced heterocyclic intermediates requires moving beyond generic safety data sheets. Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 952182-23-9) is a highly specialized, bioactive building block[1]. It is frequently utilized in the synthesis of potent kinase inhibitors, including Janus kinase (JAK) and fibroblast growth factor (FGF) receptor antagonists[1][2].

Because this compound is designed to interact with biological targets, standard laboratory handling must be elevated to prevent inadvertent systemic exposure. This guide provides a field-proven, mechanistic approach to personal protective equipment (PPE) and operational logistics.

Mechanistic Toxicology: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular hazards of the compound. We do not just wear PPE to comply with regulations[3]; we wear it to interrupt specific mechanisms of exposure.

  • The Pyrrolopyridine Pharmacophore: The 1H-pyrrolo[2,3-b]pyridine core is a recognized bioisostere for indole, specifically engineered to form hydrogen bonds within the ATP-binding pockets of kinases[2]. Inhalation or transdermal absorption of this dust poses a theoretical risk of off-target kinase interference.

  • The Tosyl (p-Toluenesulfonyl) Moiety: While acting as a protecting group on the pyrrole nitrogen, tosyl groups are highly lipophilic and electrophilic. This increases the compound's ability to penetrate the stratum corneum (the outer layer of skin) and can act as a dermal sensitizer, leading to allergic contact dermatitis over repeated exposures.

  • Physical State Hazards: As a fine solid powder with a molecular weight of 330.4 g/mol [1], it is highly susceptible to triboelectric charging (static cling). The powder can easily aerosolize during transfer or adhere invisibly to gloves and lab coats.

Quantitative Data & Material Properties

Before initiating any workflow, review the physical parameters that dictate our PPE and handling choices.

Property / ParameterValue / SpecificationMechanistic Rationale & Safety Impact
CAS Number 952182-23-9[1]Essential for regulatory tracking and waste compliance[3].
Molecular Weight 330.4 g/mol [1]Small molecule (< 500 Da); high potential for cellular permeability if dissolved.
Physical State Solid / Powder[1]Primary hazard is inhalation of aerosolized dust and static transfer.
Primary Hazard Class Irritant / SensitizerDriven by the tosyl moiety and bioactive azaindole core.
Base Glove Material Nitrile (4-mil minimum)Excellent resistance to solid particulates. Must be doubled for handling.

Hierarchical Exposure Control & PPE Selection Workflow

The following logic tree dictates the required PPE based on the operational scale.

PPE_Workflow Start Task: Handling Methyl 1-tosyl- 1H-pyrrolo[2,3-b]pyridine-3-carboxylate Scale Determine Operational Scale Start->Scale MgScale Analytical Scale (< 100 mg) Scale->MgScale GramScale Preparative Scale (> 100 mg) Scale->GramScale Vent_Mg Ventilation: Benchtop Exhaust / Fume Hood MgScale->Vent_Mg Vent_Gram Ventilation: Enclosed Powder Weighing Station GramScale->Vent_Gram PPE_Mg Level 1 PPE: Double Nitrile Gloves (4 mil) Safety Glasses Standard Lab Coat Execution Execute Protocol & Decontaminate Workspace PPE_Mg->Execution PPE_Gram Level 2 PPE: Double Nitrile/Neoprene Chemical Goggles FR Lab Coat + Sleeve Covers PPE_Gram->Execution Vent_Mg->PPE_Mg Vent_Gram->PPE_Gram

Caption: Hierarchical Exposure Control & PPE Selection Workflow

Operational Protocols: Step-by-Step Handling Methodology

To ensure a self-validating safety system, every protocol must include built-in checks. Follow this step-by-step methodology for weighing and transferring the compound.

Phase 1: Environmental & Equipment Validation
  • Verify Airflow: Check the fume hood monitor to ensure a face velocity between 80–100 feet per minute (fpm). Causality: Too low, and vapors escape; too high, and the turbulence will blow the fine pyrrolopyridine powder out of the weighing boat.

  • Neutralize Static: Use an anti-static gun (e.g., Zerostat) on the weighing boat and your metal spatulas. Causality: Tosylated powders hold static charge. Neutralizing the micro-environment prevents the powder from "jumping" and contaminating your gloves or the balance enclosure.

Phase 2: PPE Gowning & The "Sacrificial Layer" Technique
  • Don Base PPE: Put on a fully buttoned lab coat and high-impact safety glasses.

  • Apply the Inner Glove: Don a snug-fitting 4-mil nitrile glove. This is your primary dermal barrier.

  • Apply the Outer Glove: Don a second pair of nitrile gloves (preferably a different color). Causality: The outer glove acts as a "sacrificial layer." If static powder adheres to your hands during weighing, you can strip the outer glove inside the hood, ensuring the contaminant never leaves the controlled environment.

Phase 3: Solvation & The "Carrier Solvent" Risk

If you are preparing a stock solution for biological assays or subsequent synthesis, pay strict attention to your solvent choice.

  • Weigh the solid directly into the reaction vial.

  • Add the solvent (e.g., Dichloromethane, DMF, or DMSO) directly to the vial inside the fume hood.

  • Critical Safety Upgrade: If using DMSO or DMF , immediately upgrade your outer glove to a laminated barrier glove (e.g., Silver Shield) or heavy-duty butyl rubber. Causality: DMSO is a potent penetration enhancer. If a droplet containing dissolved Methyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate lands on standard nitrile, the solvent will rapidly carry the bioactive molecule straight through the glove and across your skin barrier.

Phase 4: Self-Validating Decontamination
  • Cap the vial securely.

  • Wipe the exterior of the sealed vial with a wipe soaked in 70% Isopropanol (IPA) before removing it from the hood. This validates that no invisible micro-dust is transferred to your bench or analytical instruments.

Spill Response and Disposal Plan

Standard dry sweeping is strictly prohibited for bioactive powders.

Step-by-Step Spill Cleanup:

  • Contain: Do not brush or sweep the powder. Drop a dry absorbent paper towel directly over the spilled solid to prevent air currents from aerosolizing it.

  • Solvate & Capture: Gently pour a 70/30 Isopropanol/Water mixture over the paper towel. Causality: The alcohol breaks the surface tension and partially dissolves the tosylated compound, binding it to the towel without generating dust.

  • Wipe Inward: Wipe from the outside edges of the spill toward the center to prevent expanding the contamination zone.

  • Secondary Wash: Wash the surface with a standard laboratory detergent, followed by a final water wipe.

Waste Segregation:

  • Solid Waste: All contaminated gloves, weighing boats, and wipes must be placed in a sealed, labeled chemical waste bag. Do not throw them in standard municipal trash[3].

  • Liquid Waste: Solutions of this compound should be routed to non-halogenated organic waste, unless dissolved in a chlorinated solvent (e.g., DCM), in which case it must go to halogenated waste.

References

  • Fox, R. J., et al. "C–H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543." The Journal of Organic Chemistry, 2019. URL:[Link]

  • NextSDS. "METHYL 1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE." NextSDS Chemical Compliance & Safety Database. URL:[Link]

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